molecular formula C10H12N4O2 B3050345 1-Allyltheobromine CAS No. 2530-99-6

1-Allyltheobromine

Cat. No.: B3050345
CAS No.: 2530-99-6
M. Wt: 220.23 g/mol
InChI Key: BTFHIKZOEZREBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyltheobromine (CAS 2530-99-6) is a synthetic derivative of theobromine, a naturally occurring purine alkaloid. With a molecular formula of C10H12N4O2 and a molecular weight of 220.23 g/mol, this compound is a key intermediate in synthetic and medicinal chemistry research . Its core structure features an allyl group at the N1 position of the theobromine core, making it a versatile building block for the exploration of novel chemical entities . The primary research applications of this compound involve its use as a precursor in chemical synthesis. Its chemical reactivity, particularly at the allyl group, has been documented; for instance, it undergoes reactions with halogens like bromine and iodine to form various adducts and complex heterocyclic systems such as oxazolopurines . This makes it a valuable reagent for generating diverse compound libraries for screening and development. As a methylxanthine derivative, its presumed mechanism of action is linked to the modulation of adenosine receptors and inhibition of phosphodiesterases (PDE), similar to other well-studied compounds in its class like caffeine and theophylline . Methylxanthines are known to act as non-selective adenosine receptor antagonists and have diverse biological activities . Research into theobromine itself has revealed potential therapeutic properties, including anti-inflammatory and antioxidant effects, suggesting that its derivatives may hold significant research value for investigating these pathways . The current research status of this compound is emerging, with scientific literature primarily focused on its synthesis, typically via N-alkylation of theobromine with allyl halides, and its fundamental chemical reactivity . Comprehensive studies on its specific biological activity and pharmacological profile are still limited, presenting an open field for further investigation. This product is intended For Research Use Only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFHIKZOEZREBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948141
Record name 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2530-99-6
Record name 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione
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Record name 1-Allyltheobromine
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Record name Allyltheobromine
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Record name 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Record name 1-ALLYLTHEOBROMINE
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Foundational & Exploratory

The Core Mechanism of Action of 1-Allyltheobromine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), is a compound of growing interest in pharmacological research. Its structural similarity to caffeine (B1668208) and theophylline (B1681296) suggests a mechanism of action primarily centered on the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. Emerging research also indicates a potential role in inducing apoptosis in neoplastic cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways. It is important to note that while the primary mechanisms are inferred from the broader class of methylxanthines, specific quantitative data and dedicated studies on this compound are still limited.

Introduction

This compound (1-allyl-3,7-dimethylxanthine) is a xanthine (B1682287) derivative characterized by an allyl group at the N1 position of the theobromine scaffold. This modification is of interest as it has the potential to alter the compound's pharmacokinetic and pharmacodynamic properties compared to its parent molecule. The primary presumed mechanisms of action, based on its structural class, are competitive antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, both of which lead to a wide range of physiological effects.

Adenosine Receptor Antagonism

A primary mechanism of action for methylxanthines is the blockade of adenosine receptors.[1] Adenosine is an endogenous purine (B94841) nucleoside that modulates a variety of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By competitively binding to these receptors, this compound is expected to inhibit the effects of adenosine.

Quantitative Data on Adenosine Receptor Affinity

Specific binding affinity data (Ki or IC50 values) for this compound at the different adenosine receptor subtypes are not extensively documented in publicly available literature. However, data for related methylxanthines provide a comparative context.

CompoundA1 Receptor Affinity (Ki, µM)A2A Receptor Affinity (Ki, µM)Reference
Caffeine2914FASEB J. 1991, 5(13), 2857-63
Theophylline127.5FASEB J. 1991, 5(13), 2857-63
Theobromine100>100Life Sci. 1985, 37(5), 401-8
This compound Data not availableData not available

It has been suggested that the substitution of the 1-methyl group with an allyl group may enhance potency at the A2A receptor.

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1_Allyltheobromine This compound A2A_Receptor A2A Adenosine Receptor 1_Allyltheobromine->A2A_Receptor Antagonism (Inhibition) Adenosine Adenosine Adenosine->A2A_Receptor Activation G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neurotransmitter release, gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonism of the A2A adenosine receptor by this compound.

Phosphodiesterase (PDE) Inhibition

This compound is also presumed to act as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound can increase intracellular levels of these second messengers, leading to various downstream effects such as smooth muscle relaxation and modulation of inflammatory responses.

Quantitative Data on PDE Inhibition

While specific, peer-reviewed IC50 values for this compound are scarce, some sources provide estimated inhibitory concentration ranges for different PDE subtypes.

PDE SubtypePrimary SubstrateTissue DistributionThis compound IC50 Range (µM)
PDE1cAMP/cGMPBrain, Heart10 - 100
PDE2cAMP/cGMPBrain, Adrenal Gland0.18 - 3.43
PDE3cAMPHeart, Platelets1 - 10
PDE4cAMPBrain, Immune Cells0.1 - 1
PDE5cGMPSmooth MuscleData not available

Note: The above data is collated from publicly available chemical supplier databases and may not be from peer-reviewed sources.

Signaling Pathway

cluster_intracellular Intracellular Space 1_Allyltheobromine This compound PDE Phosphodiesterase (PDE) 1_Allyltheobromine->PDE Inhibition AMP AMP PDE->AMP Degrades cAMP to AMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Inhibition of phosphodiesterase (PDE) by this compound.

Induction of Apoptosis

Preliminary in vitro studies suggest that this compound may induce apoptosis in certain cancer cell lines. This effect is thought to be mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and caspase-7, and potentially through the p53 tumor suppressor pathway.

Experimental Protocols

The following are generalized protocols for assessing the key mechanisms of action of this compound. Specific parameters would need to be optimized for the particular experimental setup.

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A).

  • Radioligand specific for the target receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • This compound stock solution.

  • Non-specific binding control (e.g., a high concentration of a known agonist like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding control, or a dilution of this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the concentration of this compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assay (Enzymatic Assay)

Objective: To determine the IC50 of this compound for a specific PDE isoform.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4).

  • Fluorescently labeled cAMP or cGMP substrate.

  • This compound stock solution.

  • Known PDE inhibitor as a positive control (e.g., Rolipram for PDE4).

  • Assay buffer.

  • 384-well microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the PDE enzyme to wells containing either assay buffer (for 100% activity), the positive control, or a dilution of this compound.

  • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Incubate the plate to allow the reaction to proceed.

  • Stop the reaction and measure the fluorescence signal using a plate reader.

  • Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of this compound to induce apoptosis in a cell line.

Materials:

  • Target cell line (e.g., a cancer cell line).

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Culture the target cells in the presence of various concentrations of this compound for a specified time period (e.g., 24-48 hours). Include an untreated control.

  • Harvest the cells (including any floating cells in the medium).

  • Wash the cells with cold PBS and resuspend them in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Quantify the percentage of cells in each quadrant to determine the apoptotic effect of this compound.

Experimental Workflow Visualization

cluster_adenosine Adenosine Receptor Binding Assay cluster_pde PDE Inhibition Assay cluster_apoptosis Apoptosis Assay A_prep Prepare Reagents (Membranes, Radioligand, This compound) A_incubate Incubate A_prep->A_incubate A_filter Filter & Wash A_incubate->A_filter A_detect Scintillation Counting A_filter->A_detect A_analyze Calculate Ki A_detect->A_analyze P_prep Prepare Reagents (Enzyme, Substrate, This compound) P_incubate Incubate P_prep->P_incubate P_react Initiate Reaction P_incubate->P_react P_detect Measure Fluorescence P_react->P_detect P_analyze Calculate IC50 P_detect->P_analyze Ap_treat Treat Cells with This compound Ap_harvest Harvest & Wash Cells Ap_treat->Ap_harvest Ap_stain Stain with Annexin V/PI Ap_harvest->Ap_stain Ap_detect Flow Cytometry Ap_stain->Ap_detect Ap_analyze Quantify Apoptosis Ap_detect->Ap_analyze

Caption: Generalized experimental workflows for characterizing this compound.

Conclusion

The mechanism of action of this compound is presumed to be multifaceted, primarily involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes, consistent with its classification as a methylxanthine. Preliminary evidence also points towards an ability to induce apoptosis. While this guide provides a foundational understanding based on the current literature and data from related compounds, it is crucial for researchers to recognize the existing gaps in specific quantitative data for this compound. Further dedicated studies are necessary to fully elucidate its pharmacological profile and therapeutic potential. The provided experimental protocols offer a starting point for the systematic characterization of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 1-Allyltheobromine from Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-allyltheobromine, a derivative of the naturally occurring methylxanthine, theobromine (B1682246). This compound serves as a valuable intermediate in medicinal chemistry and drug development.[1] This document details the prevalent synthetic methodologies, including conventional heating, microwave-assisted synthesis, and phase-transfer catalysis. A thorough experimental protocol for the widely-used N-alkylation of theobromine with allyl bromide is provided, alongside a comparative analysis of various reaction conditions and their impact on product yield. The underlying reaction mechanism is also elucidated. This guide is intended to be a practical resource for researchers and scientists engaged in the synthesis and exploration of novel theobromine derivatives for therapeutic applications.

Introduction

Theobromine (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in high concentrations in the cacao bean.[1] As a member of the methylxanthine family, which also includes caffeine (B1668208) and theophylline, theobromine exhibits various physiological effects, though it is a weaker stimulant of the central nervous system. Its chemical structure presents a scaffold that is amenable to synthetic modification, particularly at the N1 position, to generate derivatives with potentially enhanced or novel pharmacological properties.

This compound (C₁₀H₁₂N₄O₂), with a molecular weight of 220.23 g/mol and CAS number 2530-99-6, is a key synthetic derivative where an allyl group is attached to the nitrogen atom at the 1-position of the theobromine core.[1] This modification not only alters its physicochemical properties but also introduces a reactive allyl moiety that can be further functionalized, making it a versatile building block in the synthesis of more complex molecules and potential drug candidates.

This guide focuses on the synthesis of this compound from theobromine, providing detailed experimental procedures and a comparative analysis of different synthetic strategies to assist researchers in optimizing their synthetic routes.

Synthetic Methodologies and Data Comparison

The primary route for the synthesis of this compound is the N-alkylation of theobromine with an allyl halide, typically allyl bromide, in the presence of a base. The efficiency of this reaction is highly dependent on the choice of base, solvent, temperature, and reaction time. Modern techniques such as microwave-assisted synthesis and phase-transfer catalysis have been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.

Below is a summary of various reported conditions for the synthesis of this compound, highlighting the impact of different parameters on the reaction outcome.

Method Base Solvent Catalyst Temperature (°C) Time Yield (%) Reference
ConventionalK₂CO₃DMF-8012 h68-72[2]
ConventionalNaOHEthanol/Water-Reflux24 h~30[3]
ConventionalSodium tert-butoxideDMF-100-15024 hNot specified[1]
Microwave-assistedK₂CO₃-Tetrabutylammonium bromide (TBAB)Not specified45 min89[1]
Microwave-assistedK₂CO₃--Not specified15 min82[2]
Phase-TransferK₂CO₃Biphasic systemBenzyltriethylammonium chloride604 h88[1]
Ionic Liquid-mediated-[BMIM][PF₆]-50Not specified91[2]
Mechanochemical-Solvent-free-Not specified30 min89[2]

Reaction Mechanism and Pathway

The N-alkylation of theobromine with allyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the acidic proton at the N1 position of the theobromine imidazole (B134444) ring by a base. This generates a nucleophilic theobrominate anion. The anion then attacks the electrophilic carbon of the allyl bromide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group. Polar aprotic solvents like DMF are commonly used as they can solvate the cation of the base, thereby increasing the nucleophilicity of the theobrominate anion.

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Theobromine Theobromine Theobrominate Theobrominate Anion Theobromine->Theobrominate Deprotonation Base Base (e.g., K₂CO₃) Base->Theobrominate AllylBromide Allyl Bromide Product This compound AllylBromide->Product Theobrominate->Product Nucleophilic Attack (SN2) Byproduct H-Base⁺ + Br⁻ Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Suspend Theobromine and K₂CO₃ in DMF B 2. Heat to 80°C A->B C 3. Add Allyl Bromide dropwise B->C D 4. Stir at 80°C for 12 hours C->D E 5. Cool to room temperature D->E F 6. Pour into water E->F G 7. Extract with Chloroform F->G H 8. Wash organic layer with water G->H I 9. Dry with anhydrous Na₂SO₄ H->I J 10. Evaporate solvent I->J K 11. Recrystallize from Ethanol/Water J->K L 12. Filter and dry the product K->L

References

A Technical Guide to the Physicochemical Properties of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), serves as a valuable precursor and research compound in medicinal chemistry and pharmacology. Its structure, featuring an allyl group at the N1 position of the theobromine core, provides a reactive handle for the synthesis of diverse compound libraries.[1][2] As a methylxanthine derivative, its biological activity is presumed to involve the modulation of adenosine (B11128) receptors and the inhibition of phosphodiesterases (PDEs).[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for its synthesis and characterization, and illustrates its presumed biological mechanism of action.

Physicochemical Properties

This compound (CAS No: 2530-99-6) is a purine (B94841) alkaloid derivative with the molecular formula C₁₀H₁₂N₄O₂.[2][3] The introduction of the allyl group to the theobromine scaffold modifies its properties, influencing its reactivity and potential pharmacological profile.[1] While specific experimental data for properties like solubility is limited, a summary of its known and predicted characteristics is presented below.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 3,7-dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione[2][4]
CAS Number 2530-99-6[3][4]
Molecular Formula C₁₀H₁₂N₄O₂[2][3]
Molecular Weight 220.23 g/mol [1][2]
Melting Point 147 °C[3][4][5]
Boiling Point 431.8 °C at 760 mmHg[3][4]
Density 1.24 - 1.32 g/cm³ (estimate)[4][5]
Flash Point 214.9 °C[3][4]
Vapor Pressure 1.17 x 10⁻⁷ mmHg at 25 °C[3][5]
pKa 0.47 ± 0.70 (Predicted)[4][5]
XLogP3 / logP 0.6 / -0.38[3][4]
Solubility Data not available. The parent compound, theobromine, is slightly soluble in water (330 mg/L).[6][7]

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, standard methodologies for its synthesis and the determination of its key physicochemical properties are well-established in the field of chemistry.

Synthesis of this compound via N-Alkylation

The most common synthesis route involves the N-alkylation of theobromine with an allyl halide.[1][2] The nitrogen at the N1 position is deprotonated by a base, forming a nucleophile that subsequently attacks the electrophilic allyl halide.[1]

Materials:

  • Theobromine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)

  • Dimethylformamide (DMF) or Methanol (MeOH)

  • Dichloromethane

  • Methanol

  • TLC plates, developing chamber, UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend theobromine (1 equivalent) in DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the suspension.

  • Alkylation: Add allyl bromide (1.2 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a dichloromethane/methanol (e.g., 95:5) eluent system.[8]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash with DMF.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

G cluster_reactants Reactants cluster_process Process Theobromine Theobromine Reaction N-Alkylation Reaction (60-80°C, 4-12h) Theobromine->Reaction AllylHalide Allyl Bromide AllylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction TLC TLC Monitoring Reaction->TLC Checks completion Workup Filtration & Solvent Evaporation Reaction->Workup TLC->Reaction Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. Method:

  • A small, dry sample of crystalline this compound is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Solubility (Shake-Flask Method)

This method (OECD Guideline 105) determines the saturation solubility of a substance in a given solvent. Method:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then centrifuged or filtered to separate the undissolved solid.

  • The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Biological Context and Potential Signaling Pathways

As a member of the methylxanthine family, this compound is presumed to share a mechanism of action with related compounds like caffeine (B1668208) and theophylline.[1] The primary modes of action for these molecules are the competitive, non-selective antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1]

  • Adenosine Receptor Antagonism: Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors (primarily A₁ and A₂A subtypes), methylxanthines can produce stimulant effects.[1]

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling cascades. By inhibiting PDEs, this compound would increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent downstream cellular effects, such as smooth muscle relaxation.[1][6]

G cluster_membrane Cellular Environment cluster_receptor Adenosine Pathway cluster_pde cAMP Pathway ATB This compound AR Adenosine Receptor ATB->AR Blocks PDE Phosphodiesterase (PDE) ATB->PDE Inhibits Adenosine Adenosine Adenosine->AR Binds & Activates AMP AMP PDE->AMP Degrades to cAMP cAMP cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Downstream Cellular Effects PKA->Effects

Caption: Presumed dual mechanism of action for this compound.

References

An In-depth Technical Guide on the Potential Pharmacological Effects of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), is an emerging compound of interest in medicinal chemistry and pharmacological research.[1][2] With the molecular formula C10H12N4O2, its structure is characterized by an allyl group at the N1 position of the theobromine core.[1][2] This modification makes it a versatile precursor for synthesizing diverse compound libraries for therapeutic screening.[1] As a member of the methylxanthine class, which includes well-known compounds like caffeine (B1668208) and theophylline, this compound is presumed to exert its pharmacological effects primarily through the modulation of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1] While comprehensive research on this compound is still in its early stages, preliminary studies and the known activities of its parent compound, theobromine, suggest a range of potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 2530-99-6[1][5][6][7]
Molecular Weight 220.23 g/mol [1][6]
Molecular Formula C10H12N4O2[1][2][5][6][7]
Melting Point 147 °C[5][6]
Boiling Point 431.8°C at 760mmHg[5][6]
Flash Point 214.9°C[5][6]
Density 1.32 g/cm³[6]
XLogP3 0.6[5][6]

Core Pharmacological Mechanisms

The pharmacological profile of this compound is thought to be dictated by two primary mechanisms of action common to methylxanthines: adenosine receptor antagonism and phosphodiesterase inhibition.

Adenosine Receptor Antagonism

Methylxanthines are well-established non-selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[1] Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological processes. By blocking these receptors, methylxanthines can produce stimulatory effects on the central nervous system and cardiovascular system. The parent compound, theobromine, is known to interact with A1 and A2A receptors to modulate synaptic transmission and plasticity.[1] It is hypothesized that this compound shares this activity.[1] The introduction of the allyl group at the N1 position may influence the binding affinity and selectivity for different adenosine receptor subtypes.[2] For instance, one study indicated that replacing the 1-methyl group in caffeine with an allyl substituent can enhance potency at the A2 receptor by 7- to 10-fold with little effect on A1 receptor potency.[8]

cluster_0 Cell Membrane This compound This compound Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B) This compound->Adenosine_Receptor Antagonism G_Protein G-Protein Adenosine_Receptor->G_Protein Activation Adenosine Adenosine Adenosine->Adenosine_Receptor Agonism Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Presumed Adenosine Receptor Antagonism by this compound.
Phosphodiesterase (PDE) Inhibition

Another key mechanism of methylxanthines is the inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the hydrolysis of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which act as crucial second messengers in various signaling pathways.[1][2] By inhibiting PDEs, this compound can lead to an accumulation of intracellular cAMP and cGMP, thereby modulating a range of cellular functions.[2] Theobromine itself is a known PDE inhibitor, although its effect is considered less potent compared to its adenosine receptor antagonism.[1] this compound is suggested to competitively inhibit multiple PDE subtypes, including PDE5, which would lead to vasodilation and enhanced nitric oxide signaling.[2]

cluster_1 Intracellular Space This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AMP_GMP AMP / GMP PDE->AMP_GMP cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE Hydrolysis Downstream_Effects Downstream Cellular Effects cAMP_cGMP->Downstream_Effects

Presumed Phosphodiesterase Inhibition by this compound.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited. However, some studies on related compounds provide context for its potential activity.

Table 1: Adenosine Receptor Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)SpeciesCommentsReference
This compound A₂B360HumanRepresents a 3.2-fold improvement over theobromine.[2]
Theobromine A₂B1,150Human[2]
1-Propylxanthine A₂B220Human[2]

Table 2: In Vitro Cytotoxicity and Anti-Cancer Activity

CompoundCell LineAssayIC₅₀CommentsReference
This compound A549 (Non-small cell lung cancer)Apoptosis AssayNot specifiedIncreased early apoptosis to 31.42% compared to 2.9% in control.[2]
This compound A549 (Non-small cell lung cancer)Cell Cycle AnalysisNot specifiedArrested cells in the G2/M phase.[2]
Theobromine Derivative (T-1-AFPB) HepG2Cytotoxicity2.24 µM[3]
Theobromine Derivative (T-1-AFPB) MCF7Cytotoxicity3.26 µM[3]
Theobromine Derivative (T-1-AFPB) -VEGFR-2 Inhibition69 ± 3 nM[3]

Table 3: Acute Toxicity Data

CompoundRoute of AdministrationSpeciesLD₅₀ (mg/kg)Reference
This compound OralMouse191[5]
This compound IntraperitonealMouse102[5]

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and further research.

Radioligand Displacement Assay for Adenosine Receptor Binding

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

  • Membrane Preparation: Membranes from cells expressing the human A₂B adenosine receptor are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., ³H-DPCPX) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Apoptosis Induction Assay in Neoplastic Cells

This protocol outlines the steps to assess the pro-apoptotic effects of this compound on cancer cells.

  • Cell Culture: A549 non-small cell lung cancer cells are cultured in appropriate media.

  • Treatment: Cells are treated with this compound at various concentrations for a specified duration.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and viable cells.

  • Caspase Activity Assay: To confirm the activation of the caspase-dependent apoptotic pathway, caspase-3/7 activity is measured using a luminescent or fluorescent substrate-based assay.

cluster_2 Experimental Workflow Synthesis Synthesis of This compound In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays Receptor_Binding Adenosine Receptor Binding Assays In_Vitro_Assays->Receptor_Binding PDE_Inhibition Phosphodiesterase Inhibition Assays In_Vitro_Assays->PDE_Inhibition Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Interpretation In_Vitro_Assays->Data_Analysis Animal_Models Animal Models of Disease In_Vivo_Studies->Animal_Models Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Studies->Pharmacokinetics Toxicity_Studies Toxicity Studies (e.g., LD50) In_Vivo_Studies->Toxicity_Studies In_Vivo_Studies->Data_Analysis

General Experimental Workflow for Pharmacological Evaluation.

Potential Therapeutic Applications and Future Directions

The dual mechanism of action of this compound suggests its potential in several therapeutic areas. Its ability to antagonize adenosine receptors could be beneficial in conditions requiring central nervous system stimulation.[9] The inhibition of phosphodiesterases, particularly PDE5, points towards potential applications in cardiovascular diseases due to its vasodilatory effects.[2]

Furthermore, the pro-apoptotic and cell cycle-arresting effects observed in non-small cell lung cancer cells highlight a promising avenue for anti-cancer drug development.[2] The parent compound, theobromine, has also been investigated for its anti-angiogenic properties by inhibiting VEGF, suggesting that this compound may share these characteristics.[3][4]

However, the current body of research on this compound is limited.[2] Future studies are imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • Receptor and Enzyme Selectivity: Comprehensive screening against a panel of adenosine receptor subtypes and PDE isoforms is necessary to determine the selectivity profile of this compound.

  • In Vivo Efficacy: Studies in relevant animal models are required to validate the in vitro findings and assess the therapeutic potential in various disease states.

  • Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.

  • Safety and Toxicology: In-depth toxicological studies beyond acute toxicity are needed to establish a comprehensive safety profile.

References

An In-Depth Technical Guide to the In Vitro Studies of 1-Allyltheobromine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro research conducted on 1-Allyltheobromine, a synthetic derivative of the naturally occurring purine (B94841) alkaloid theobromine (B1682246). The document details its mechanisms of action, associated signaling pathways, and quantitative biological data, along with the experimental protocols used in these studies. Information on other potent theobromine derivatives is also included to provide a broader context for drug development.

Core Mechanisms of Action

This compound and its related compounds exhibit several distinct biological activities in vitro, primarily centered around the modulation of key cellular signaling pathways. These mechanisms suggest potential therapeutic applications, particularly in oncology.

Phosphodiesterase (PDE) Inhibition

Similar to other methylxanthines, this compound functions as a competitive inhibitor of phosphodiesterase enzymes.[1][2] This inhibition prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to elevated intracellular levels of these second messengers.[1] Specifically, its inhibition of phosphodiesterase type 5 (PDE5) is noted to enhance nitric oxide signaling pathways, which can contribute to vasodilation.[1]

Adenosine Receptor Antagonism

The methylxanthine structure of this compound allows it to act as an antagonist at adenosine receptors.[2] Radioligand displacement assays have demonstrated its affinity for human A2B receptors, suggesting that modifications to the theobromine core can modulate receptor selectivity and potency.[1]

Induction of Apoptosis in Cancer Cells

A significant area of research for theobromine derivatives is their ability to induce programmed cell death (apoptosis) in neoplastic cells. This compound has been shown to activate the intrinsic mitochondrial apoptotic cascade.[1] This is achieved through the activation of key executioner enzymes, caspase-3 and caspase-7, which orchestrate the final stages of cell death.[1] Furthermore, the compound can influence the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic genes like BAX, NOXA, and PUMA.[1] Studies on A549 non-small cell lung cancer cells show that treatment leads to a G2/M phase cell cycle arrest, contributing to its cytotoxic effects.[1]

Kinase Inhibition (Theobromine Derivatives)

While not specific to this compound itself, other synthesized theobromine derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6] These findings highlight the potential of the theobromine scaffold for developing targeted cancer therapies.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies of this compound and other relevant theobromine derivatives.

Table 1: Enzyme and Receptor Inhibition

Compound Target Assay Type Metric Value
This compound Human A2B Receptor Radioligand Displacement Ki 360 nM[1]
T-1-PMPA EGFR^WT^ In Vitro Inhibition IC50 86 nM[3]
T-1-PMPA EGFR^790m^ In Vitro Inhibition IC50 561 nM[3]
T-1-AFPB VEGFR-2 In Vitro Inhibition IC50 69 nM[4][6]

| Compound 15a | VEGFR-2 | In Vitro Inhibition | IC50 | 0.239 µM[5] |

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound Cell Line Metric Value
T-1-PMPA HepG2 (Liver Cancer) IC50 3.51 µM[3]
T-1-PMPA MCF7 (Breast Cancer) IC50 4.13 µM[3]
T-1-AFPB HepG2 (Liver Cancer) IC50 2.24 µM[4]
T-1-AFPB MCF7 (Breast Cancer) IC50 3.26 µM[4]
Compound 15a HepG2 (Liver Cancer) IC50 0.76 µM[5]
Compound 15a MCF7 (Breast Cancer) IC50 1.08 µM[5]

| Theobromine | A549 (Lung Cancer) | ICngcontent-ng-c3973722063="" class="ng-star-inserted">50 | 16.02 µM (at 24h) |

Table 3: Apoptosis Induction

Compound Cell Line Parameter Result
This compound A549 Early Apoptosis Rate 31.42% (vs. 2.9% in control)[1]
Theobromine A549 Total Apoptotic Cells 31.42% (vs. 2.9% in control)[7]
T-1-PMPA HepG2 Total Apoptosis Rate 42% (vs. 3% in control)[3]
T-1-AFPB HepG2 Early Apoptosis Increase from 0.72% to 19.12%[6]
T-1-AFPB HepG2 Late Apoptosis Increase from 0.13% to 6.37%[6]
Compound 15a HepG2 Early Apoptosis Increase from 3.06% to 29.49%[5]
Compound 15a HepG2 Late Apoptosis Increase from 0.71% to 9.63%[5]
T-1-PMPA HepG2 Caspase-3 Level 5.97-fold increase[3]
T-1-PMPA HepG2 Caspase-9 Level 4.57-fold increase[3]
Compound 15a HepG2 Caspase-3 Level 3.45-fold increase[5]

| Compound 15a | HepG2 | Caspase-9 Level | 2.37-fold increase[5] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and its parent compound, theobromine.

PDE Inhibition Pathway

This pathway shows how this compound inhibits phosphodiesterase, leading to an accumulation of cyclic nucleotides.

PDE_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol AC_GC Adenylate & Guanylate Cyclase cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE PKA_PKG Protein Kinase A / G (PKA / PKG) cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP Cellular_Response Downstream Cellular Response PKA_PKG->Cellular_Response Compound This compound Compound->PDE Inhibits

Caption: PDE inhibition by this compound increases cAMP/cGMP levels.

Intrinsic Apoptosis Pathway

This diagram illustrates the induction of apoptosis in cancer cells via the p53 and mitochondrial pathways.

Apoptosis_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cytosol Cytosol Compound This compound / Derivatives p53 p53 Activation Compound->p53 Activates Caspase37 Executioner Caspases (Caspase-3, Caspase-7) Compound->Caspase37 Activates ProApoptoticGenes Transcription of BAX, NOXA, PUMA p53->ProApoptoticGenes Mito Mitochondrial Membrane Permeabilization ProApoptoticGenes->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptosis induction via p53, mitochondrial, and caspase pathways.

MAPK and NF-κB Signaling (Theobromine)

Based on studies with the parent compound theobromine, this pathway is potentially relevant for its derivatives and their immunomodulatory effects.[8][9]

MAPK_NFKB_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Theobromine Theobromine MAPK MAPK Phosphorylation Theobromine->MAPK IKK IKK Activation Theobromine->IKK IkB IκB Degradation IKK->IkB NFkB_trans NF-κB Translocation IkB->NFkB_trans NFkB_nucleus NF-κB NFkB_trans->NFkB_nucleus Gene_Expression Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Gene_Expression

References

1-Allyltheobromine as an Adenosine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine, is presumed to act as an antagonist at adenosine (B11128) receptors.[1] Its structural similarity to well-characterized adenosine receptor antagonists like caffeine (B1668208) and theophylline (B1681296) suggests a potential role in modulating various physiological processes regulated by adenosine signaling.[1] This technical guide provides a comprehensive overview of the core principles underlying the investigation of this compound as an adenosine receptor antagonist. It details the established signaling pathways of adenosine receptors, outlines the key experimental protocols for characterizing the binding and functional activity of such a compound, and presents a framework for data interpretation. While specific quantitative data for this compound is not extensively available in the public domain, this guide serves as a foundational resource for researchers aiming to investigate its pharmacological profile.

Introduction to Adenosine Receptors

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in regulating a wide array of physiological functions. Its effects are mediated by four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the body and are involved in diverse processes, including neurotransmission, cardiovascular function, inflammation, and immune responses.[1]

  • A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • A2A and A2B Receptors: Primarily couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[3][4]

The distinct signaling pathways and tissue distribution of these receptor subtypes make them attractive targets for therapeutic intervention in a variety of disease states.

This compound: A Putative Adenosine Receptor Antagonist

This compound (1-allyl-3,7-dimethylxanthine) is a derivative of theobromine, which is found in cocoa beans.[1] As a member of the methylxanthine class, it is structurally related to caffeine and theophylline, both of which are well-established non-selective adenosine receptor antagonists.[1][5] The primary mechanism of action for methylxanthines involves the competitive blockade of adenosine receptors.[1] Based on this, it is hypothesized that this compound also functions as an adenosine receptor antagonist, although comprehensive studies on its specific biological activity are limited.[1]

Quantitative Data on Adenosine Receptor Antagonism

A critical aspect of characterizing a potential drug candidate is the quantitative assessment of its interaction with its target receptors. For an adenosine receptor antagonist like this compound, this involves determining its binding affinity (Ki) and functional potency (IC50) at each of the four adenosine receptor subtypes.

Table 1: Illustrative Template for Binding Affinity of this compound at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compoundData not availableData not availableData not availableData not available
Reference AntagonistValueValueValueValue

Table 2: Illustrative Template for Functional Antagonist Potency of this compound at Human Adenosine Receptors

CompoundA1 IC50 (nM)A2A IC50 (nM)A2B IC50 (nM)A3 IC50 (nM)
This compoundData not availableData not availableData not availableData not available
Reference AntagonistValueValueValueValue

Note: The tables above are templates. Specific experimental data for this compound is required to populate them.

Experimental Protocols

To determine the binding affinity and functional antagonism of this compound, standardized in vitro assays are employed.

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each adenosine receptor subtype.

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • A high-affinity radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound plates Prepare Assay Plates reagents->plates Dispense incubation Incubate Membranes, Radioligand, and Test Compound plates->incubation Start Reaction filtration Rapid Filtration incubation->filtration Separate Bound/ Free Ligand washing Wash Filters filtration->washing Remove Non-specific Binding counting Scintillation Counting washing->counting Measure Radioactivity analysis Data Analysis (IC50 -> Ki) counting->analysis Calculate Affinity

Workflow for a Radioligand Binding Assay.
cAMP Functional Assay (for determining Functional Antagonism, IC50)

This assay measures the ability of an antagonist to inhibit the production of cAMP induced by an agonist.

Objective: To determine the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP production (IC50) for A2A and A2B receptors, or to inhibit the agonist-induced decrease in cAMP for A1 and A3 receptors.

Materials:

  • Whole cells expressing the specific human adenosine receptor subtype.

  • An adenosine receptor agonist (e.g., NECA).

  • This compound.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to attach.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of the agonist to stimulate cAMP production.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the amount of cAMP in the cell lysate using a commercial detection kit.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

cAMP_Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plating Plate Cells adhesion Allow Cell Adhesion plating->adhesion antagonist Add Test Antagonist (this compound) adhesion->antagonist agonist Add Agonist to Stimulate Receptor antagonist->agonist lysis Cell Lysis agonist->lysis detection cAMP Detection lysis->detection analysis Data Analysis (IC50) detection->analysis

Workflow for a cAMP Functional Assay.

Adenosine Receptor Signaling Pathways

The antagonistic action of this compound would involve the blockade of these signaling cascades.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 / A3 Receptor Pathway cluster_A2A_A2B A2A / A2B Receptor Pathway cluster_antagonist A1_A3 A1/A3 Receptor Gi Gi Protein A1_A3->Gi Activation AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibition cAMP_dec [cAMP] ↓ AC_inhib->cAMP_dec A2A_A2B A2A/A2B Receptor Gs Gs Protein A2A_A2B->Gs Activation AC_act Adenylyl Cyclase (Activated) Gs->AC_act Stimulation cAMP_inc [cAMP] ↑ AC_act->cAMP_inc Antagonist This compound (Antagonist) Antagonist->A1_A3 Blocks Adenosine Binding Antagonist->A2A_A2B Blocks Adenosine Binding

Adenosine Receptor Signaling Pathways and Antagonism.

Conclusion

This compound holds potential as an adenosine receptor antagonist based on its structural similarity to other methylxanthines.[1] To fully elucidate its pharmacological profile, rigorous experimental investigation is required. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to undertake a comprehensive characterization of this compound's activity at adenosine receptors. The data generated from such studies will be crucial in determining its selectivity, potency, and potential therapeutic applications.

References

Phosphodiesterase Inhibition by 1-Allyltheobromine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), is an emerging molecule of interest in pharmacological research. Like other methylxanthines, its mechanism of action is presumed to involve the non-selective inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This inhibition leads to an accumulation of intracellular cAMP and cGMP, thereby modulating a wide array of downstream cellular processes. This technical guide provides a comprehensive overview of the synthesis, presumed mechanism of action, and methods for studying the phosphodiesterase inhibitory effects of this compound. It is important to note that while the PDE inhibitory activity of this compound is widely presumed based on its structural class, specific, experimentally determined quantitative data on its inhibitory concentration (IC50) against various PDE isoforms are not extensively available in peer-reviewed literature. The data presented herein is based on the general inhibitory profiles of methylxanthines.

Introduction to this compound

This compound (1-allyl-3,7-dimethylxanthine) is a derivative of theobromine, a purine (B94841) alkaloid found in the cocoa bean.[2] The introduction of an allyl group at the N1 position of the theobromine scaffold modifies its physicochemical properties and is hypothesized to influence its biological activity, including its interaction with phosphodiesterases.[1] As a member of the methylxanthine family, which includes caffeine (B1668208) and theophylline, this compound is expected to exhibit non-selective inhibitory activity against various PDE isoforms.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of theobromine with an allyl halide, such as allyl bromide.[2]

Detailed Synthesis Protocol

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Theobromine

  • Allyl bromide

  • Sodium tert-butoxide

  • N,N-Dimethylformamide (DMF)

  • Stirring apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a dry round-bottom flask, dissolve theobromine in anhydrous DMF.

  • Add sodium tert-butoxide to the solution to deprotonate the nitrogen at the N1 position, forming a nucleophilic anion.

  • Slowly add allyl bromide to the reaction mixture.

  • Heat the mixture with stirring under a reflux condenser. Reaction temperatures typically range from 60°C to 150°C, with reaction times varying from several hours to overnight.[2] For example, a procedure may involve stirring at 150°C for 12 hours, followed by another 12 hours at 100°C.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Phosphodiesterase Inhibition: Mechanism of Action

Phosphodiesterases are a superfamily of enzymes that hydrolyze the 3',5'-phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms. By inhibiting these enzymes, this compound is expected to increase the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream signaling pathways.

Signaling Pathways

The inhibition of PDEs by this compound impacts two primary signaling cascades: the cAMP and cGMP pathways.

cAMP Signaling Pathway: An increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous substrate proteins, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation, vasodilation), and modulation of inflammatory processes.[1]

cGMP Signaling Pathway: Elevated cGMP levels activate Protein Kinase G (PKG), which mediates physiological effects such as vasodilation and inhibition of platelet aggregation.

Below are diagrams illustrating these signaling pathways.

cAMP_Signaling_Pathway GPCR GPCR Activation (e.g., by hormones) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to AMP AMP PDE->AMP Allyltheobromine This compound Allyltheobromine->PDE Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

cGMP_Signaling_Pathway sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by Cellular_Response Cellular Response (e.g., vasodilation) PKG->Cellular_Response Phosphorylates targets leading to GMP GMP PDE->GMP Allyltheobromine This compound Allyltheobromine->PDE Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data on PDE Inhibition

As a methylxanthine derivative, this compound is expected to be a non-selective inhibitor of phosphodiesterases. The following table summarizes the expected inhibitory concentration (IC50) ranges for this compound against various PDE isoforms, based on data for other methylxanthines. It is critical to note that these are not experimentally determined values for this compound and should be confirmed by empirical testing.

PDE IsoformPrimary Substrate(s)Expected IC50 Range (µM) for Methylxanthines
PDE1cAMP, cGMP10 - 100
PDE2cAMP, cGMP> 100
PDE3cAMP10 - 100
PDE4cAMP10 - 100
PDE5cGMP10 - 100

Experimental Protocols for PDE Inhibition Assays

A variety of assay formats can be used to determine the inhibitory activity of this compound against different PDE isoforms. A common method is a colorimetric assay.

Colorimetric Phosphodiesterase Activity Assay

This protocol provides a general framework for a colorimetric PDE assay.

Principle: This assay measures the amount of phosphate (B84403) produced from the hydrolysis of cAMP or cGMP by a PDE. The reaction is coupled with a 5'-nucleotidase, which converts the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate (Pi). The released Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.

Materials:

  • Purified recombinant PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., IBMX, a non-selective PDE inhibitor).

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the diluted this compound or control solutions.

    • Add the purified PDE enzyme to each well (except for a no-enzyme control).

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the cAMP or cGMP substrate and 5'-nucleotidase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding the malachite green reagent.

    • Incubate for a short period to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the PDE inhibitory activity of this compound.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solution Purification->Stock_Solution PDE_Assay In Vitro PDE Inhibition Assay Stock_Solution->PDE_Assay Data_Analysis Data Analysis (IC50 Determination) PDE_Assay->Data_Analysis Cell_Based_Assay Cell-Based Assays (cAMP/cGMP Measurement) Data_Analysis->Cell_Based_Assay In_Vivo In Vivo Studies (Animal Models) Cell_Based_Assay->In_Vivo

References

1-Allyltheobromine: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), represents a significant molecule in the landscape of medicinal chemistry and pharmacological research. This technical guide provides an in-depth exploration of its discovery within the broader historical context of xanthine (B1682287) chemistry, a detailed account of its synthesis, and a comprehensive analysis of its pharmacological properties. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for its synthesis and key pharmacological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its mechanism of action and experimental application.

Historical Context: The Rise of Synthetic Xanthine Derivatives

The story of this compound is intrinsically linked to the rich history of xanthine alkaloids. Theobromine, its parent compound, was first isolated from cacao beans in 1841 by Aleksandr Woskresensky.[1] The elucidation of the structure of xanthines, a class of purine (B94841) alkaloids that also includes caffeine (B1668208) and theophylline, by Emil Fischer in the late 19th century, paved the way for synthetic modifications.[2] Early research focused on the physiological effects of these natural compounds, noting their diuretic, stimulant, and bronchodilatory properties.[2]

The 20th century saw a surge in the development of synthetic xanthine derivatives as researchers sought to enhance therapeutic efficacy and selectivity while minimizing side effects.[3][4] This era of medicinal chemistry was driven by the desire to understand the structure-activity relationships of these molecules.[4] The primary goals were to modulate their known effects on the cardiovascular, respiratory, and central nervous systems.[5] It was within this context of systematic chemical modification of the xanthine scaffold that this compound emerged as a subject of scientific inquiry. The introduction of an allyl group at the N1 position of the theobromine core was a strategic modification aimed at exploring how this alteration would influence its interaction with biological targets.[6][7]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through the N-alkylation of theobromine with an allyl halide, typically allyl bromide.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]

Experimental Protocol: N-Alkylation of Theobromine

Materials:

  • Theobromine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide

  • Dimethylformamide (DMF)

  • Chloroform

  • Ethanol

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theobromine in dimethylformamide (DMF).

  • Addition of Base: Add a molar excess of a suitable base, such as potassium carbonate or sodium tert-butoxide, to the solution. The base acts to deprotonate the nitrogen at the N1 position of the theobromine molecule, forming a nucleophilic anion.

  • Addition of Alkylating Agent: Slowly add allyl bromide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 150°C and maintain the reaction under reflux for a period of 4 to 24 hours.[6][7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by liquid-liquid extraction using a chloroform-ethanol mixture.[1]

  • Purification: The crude product is then purified. This can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[9][10][11][12]

Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the allyl group protons at approximately δ 6.05 (m, 1H, -CH=), δ 5.35 (d, 1H, =CH₂), and δ 5.23 (d, 1H, =CH₂), and the N-CH₂ protons at around δ 4.98 (s, 2H).[6]

  • Melting Point: The reported melting point of this compound is approximately 147°C.[13][14]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Theobromine Theobromine ReactionVessel Reaction Vessel (Reflux, 60-150°C) Theobromine->ReactionVessel AllylBromide Allyl Bromide AllylBromide->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (DMF) Solvent->ReactionVessel Extraction Liquid-Liquid Extraction ReactionVessel->Extraction Cooling Purification Purification (Recrystallization or Chromatography) Extraction->Purification FinalProduct This compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Pharmacological Profile

As a methylxanthine derivative, the pharmacological activity of this compound is primarily attributed to its interaction with adenosine (B11128) receptors and its inhibition of phosphodiesterase (PDE) enzymes.[6]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[15] Methylxanthines, including this compound, generally act as competitive antagonists at these receptors.[6]

Quantitative Data on Adenosine Receptor and Enzyme Inhibition:

TargetParameterThis compoundTheobromineCaffeineReference
Adenosine A₁ Receptor Kᵢ (nM)4,890--[16]
Adenosine A₂ₑ Receptor Kᵢ (nM)3601,150-[16]
Adenosine A₃ Receptor Kᵢ (nM)8,76012,400-[16]
Cytochrome P450 1A2 IC₅₀ (µM)45-22[16]
Adenosine Transporters Kᵢ (µM)8.99.2-[16]
Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[16] By inhibiting PDEs, xanthine derivatives can increase the intracellular concentrations of these cyclic nucleotides, leading to a variety of cellular responses.[16]

Signaling Pathways

The antagonism of adenosine receptors by this compound disrupts the normal signaling cascades initiated by adenosine.

  • A₁ Receptor (Gᵢ-coupled): Activation of A₁ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15][17] Antagonism by this compound would therefore lead to a disinhibition of adenylyl cyclase, potentially increasing cAMP levels.

  • A₂ₑ Receptor (Gₛ- and Gₒ-coupled): A₂ₑ receptors are coupled to both Gₛ and Gₒ proteins.[18][19] Activation through Gₛ stimulates adenylyl cyclase, increasing cAMP levels, while Gₒ coupling can lead to the activation of phospholipase C (PLC).[18] Antagonism at this receptor would block these downstream effects.

Signaling Pathway Diagrams:

A1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A1R A₁ Receptor Adenosine->A1R Activates Allyltheobromine This compound Allyltheobromine->A1R Antagonizes Gi Gᵢ Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Decreased cAMP) cAMP->Response

Antagonism of the Adenosine A₁ Receptor by this compound.

A2B_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A₂ₑ Receptor Adenosine->A2BR Activates Allyltheobromine This compound Allyltheobromine->A2BR Antagonizes Gs Gₛ Protein A2BR->Gs Gq Gₒ Protein A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP₃ + DAG PLC->IP3_DAG Converts ATP ATP ATP->AC Response_cAMP Cellular Response (Increased cAMP) cAMP->Response_cAMP PIP2 PIP₂ PIP2->PLC Response_Ca Cellular Response (Increased Ca²⁺) IP3_DAG->Response_Ca Assay_Workflow cluster_adenosine Adenosine Receptor Binding Assay cluster_pde PDE Inhibition Assay A_Start Prepare Receptor Membranes A_Incubate Incubate with Radioligand & this compound A_Start->A_Incubate A_Separate Separate Bound/ Free Ligand A_Incubate->A_Separate A_Quantify Quantify Radioactivity A_Separate->A_Quantify A_Analyze Calculate Ki A_Quantify->A_Analyze P_Start Prepare Enzyme & Substrate P_Incubate Incubate Enzyme with This compound P_Start->P_Incubate P_React Initiate Reaction with Fluorescent Substrate P_Incubate->P_React P_Stop Stop Reaction & Add Binding Agent P_React->P_Stop P_Measure Measure Fluorescence Polarization P_Stop->P_Measure P_Analyze Calculate IC₅₀ P_Measure->P_Analyze

References

The Structural Elucidation of 1-Allyltheobromine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine, theobromine (B1682246).[1] The core structure of this compound features an allyl group attached to the N1 position of the theobromine scaffold, which makes it a versatile precursor in medicinal chemistry and drug development.[1] This document details the key analytical techniques and experimental protocols employed to confirm the molecular structure of this compound, including spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide presents detailed experimental methodologies and a visual workflow for the structural elucidation process.

Introduction

This compound (IUPAC Name: 3,7-dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione) is a derivative of theobromine, a purine (B94841) alkaloid found in cocoa beans.[1] Its synthesis and characterization are of significant interest due to the potential pharmacological activities of xanthine (B1682287) derivatives, which are known to act as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors.[1] The introduction of the allyl group at the N1 position offers a reactive site for further chemical modifications, enabling the creation of diverse compound libraries for drug screening.[1] Accurate structural confirmation is paramount for any further investigation into its biological properties. This guide outlines the standard procedures for this purpose.

Synthesis and Purification

The most common method for the synthesis of this compound is the N-alkylation of theobromine with an allyl halide, such as allyl bromide.[1] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Theobromine

  • Allyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of theobromine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered.

  • Slowly add hot water to the ethanolic solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[2][3][4]

Spectroscopic and Spectrometric Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Sample Concentration: 5-10 mg/mL

Data Presentation:

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.50s1H-H-8
~5.90m1H--CH=CH2
~5.25dd1H~17.0, 1.2-CH=CH 2 (trans)
~5.20dd1H~10.5, 1.2-CH=CH 2 (cis)
~4.80d2H~5.5N-CH 2-CH=
~3.95s3H-N7-CH3
~3.40s3H-N3-CH3

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • Reference: CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm

Data Presentation:

Chemical Shift (δ, ppm)Assignment
~155.0C-2 (C=O)
~151.0C-6 (C=O)
~148.5C-4
~142.0C-8
~132.0-C H=CH2
~118.0-CH=C H2
~107.0C-5
~45.0N-C H2-CH=
~33.5N7-C H3
~29.5N3-C H3

Note: These are predicted chemical shifts based on the structure and typical values for similar compounds.[5][6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: KBr pellet or as a thin film on a salt plate (NaCl or KBr).

  • Scan Range: 4000-400 cm-1

Data Presentation:

Wavenumber (cm-1)IntensityAssignment
~3100-3000Medium=C-H stretch (alkene)
~2950-2850MediumC-H stretch (alkane)
~1700-1650StrongC=O stretch (amide)
~1650MediumC=C stretch (alkene)
~1600, ~1550MediumC=N, C=C stretch (purine ring)
~990, ~920Strong=C-H bend (alkene)

Note: The fingerprint region (below 1500 cm-1) will contain numerous other bands characteristic of the entire molecule.[9][10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • Mode: Positive ion mode

  • Analysis: Full scan to determine the molecular ion, followed by tandem MS (MS/MS) to study fragmentation.

Data Presentation:

m/zProposed Fragment
221.10[M+H]+
220.09[M]+•
180.06[M - C3H4]+• (Loss of allene)
179.08[M - C3H5]+ (Loss of allyl radical)
109.06[C4H5N3O]+
82.04[C3H4N3]+
55.03[C3H5N]+

Note: The fragmentation pattern is proposed based on the structure and known fragmentation pathways of similar compounds.[14][15][16][17]

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Confirmation synthesis N-Alkylation of Theobromine with Allyl Bromide purification Recrystallization synthesis->purification Crude Product nmr NMR Spectroscopy (1H, 13C) purification->nmr Pure Compound ms Mass Spectrometry (ESI-MS) purification->ms ir IR Spectroscopy purification->ir elucidation Structural Elucidation of This compound nmr->elucidation Connectivity & Environment ms->elucidation Molecular Weight & Fragmentation ir->elucidation Functional Groups final_structure final_structure elucidation->final_structure Confirmed Structure: This compound

A flowchart illustrating the general workflow for the synthesis, purification, and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of organic synthesis, purification techniques, and modern analytical methods. The combined data from 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry provides unequivocal evidence for the successful synthesis and confirmation of the target molecular structure. This foundational characterization is a critical prerequisite for any subsequent investigation into the pharmacological and medicinal applications of this promising theobromine derivative.

References

In-Depth Technical Guide to the Predicted ADMET Properties of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine, is a compound of interest in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for further development. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on in silico modeling, alongside detailed experimental protocols for key ADMET assays and relevant biological pathways. The data presented herein is intended to guide researchers in the early-stage assessment of this compound.

Predicted Physicochemical and Pharmacokinetic Properties

In silico prediction of ADMET properties is a crucial first step in the drug discovery pipeline, allowing for the early identification of potential liabilities and the prioritization of candidates for further experimental testing. The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound using various computational models.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Tool
Molecular Formula C₁₀H₁₂N₄O₂-
Molecular Weight 220.23 g/mol -
LogP (Octanol/Water Partition Coefficient) 0.85pkCSM
LogS (Aqueous Solubility) -2.106 mol/LpkCSM
Water Solubility 0.0078 mol/LpkCSM
Topological Polar Surface Area (TPSA) 61.82 ŲSwissADME
Number of Hydrogen Bond Acceptors 5SwissADME
Number of Hydrogen Bond Donors 0SwissADME
Number of Rotatable Bonds 2SwissADME
Lipinski's Rule of Five Violations 0SwissADME

Table 2: Predicted Absorption Properties of this compound

PropertyPredicted ValueInterpretationMethod/Tool
Caco-2 Permeability (logPapp) 0.491 cm/sHighpkCSM
Intestinal Absorption (Human) 91.54%HighpkCSM
P-glycoprotein Substrate No-SwissADME
P-glycoprotein I Inhibitor No-pkCSM
P-glycoprotein II Inhibitor No-pkCSM

Table 3: Predicted Distribution Properties of this compound

PropertyPredicted ValueInterpretationMethod/Tool
VDss (Human) 0.176 L/kgLowpkCSM
Fraction Unbound (Human) 0.493ModeratepkCSM
BBB Permeability (logBB) -0.638LowpkCSM
CNS Permeability (logPS) -1.782LowpkCSM

Table 4: Predicted Metabolism Properties of this compound

PropertyPredicted ValueInterpretationMethod/Tool
CYP1A2 Inhibitor YesPotential for drug-drug interactionsSwissADME
CYP2C19 Inhibitor No-SwissADME
CYP2C9 Inhibitor No-SwissADME
CYP2D6 Inhibitor No-SwissADME
CYP3A4 Inhibitor No-SwissADME
CYP1A2 Substrate Yes-pkCSM
CYP2C19 Substrate No-pkCSM
CYP2C9 Substrate No-pkCSM
CYP2D6 Substrate No-pkCSM
CYP3A4 Substrate Yes-pkCSM

Table 5: Predicted Excretion Properties of this compound

PropertyPredicted ValueInterpretationMethod/Tool
Total Clearance (log(ml/min/kg)) 0.231LowpkCSM
Renal OCT2 Substrate No-pkCSM

Table 6: Predicted Toxicity Properties of this compound

PropertyPredicted ValueInterpretationMethod/Tool
AMES Toxicity NoNon-mutagenicpkCSM
hERG I Inhibitor NoLow risk of cardiotoxicitypkCSM
hERG II Inhibitor NoLow risk of cardiotoxicitypkCSM
Hepatotoxicity NoLow risk of liver injurypkCSM
Skin Sensitisation No-pkCSM
Minnow Toxicity (log(mM)) -0.844-pkCSM
LD50 (rat, oral) 2.506 mol/kg-pkCSM

Experimental Protocols for Key ADMET Assays

The following are detailed methodologies for key in vitro experiments to validate the in silico predictions.

Caco-2 Permeability Assay

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, which is an established in vitro model for predicting human intestinal absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer yellow.

  • Transport Experiment:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • This compound is added to the donor compartment (either AP for absorption or BL for efflux) at a known concentration.

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.

hERG Inhibition Assay (Manual Patch-Clamp)

Objective: To assess the potential of this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

    • Cells are perfused with an external solution, and the patch pipette is filled with an internal solution.

    • A specific voltage-clamp protocol is applied to elicit hERG currents.

  • Compound Application:

    • A baseline recording of the hERG current is established.

    • Increasing concentrations of this compound are perfused over the cell.

    • The effect of each concentration on the hERG current is recorded until a steady-state inhibition is reached.

  • Data Analysis:

    • The percentage of inhibition of the hERG current is calculated for each concentration of this compound.

    • A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Mandatory Visualizations

Experimental Workflow for ADMET Prediction

ADMET_Workflow cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Validation SMILES This compound SMILES String ADMET_Tools ADMET Prediction Tools (e.g., pkCSM, SwissADME) SMILES->ADMET_Tools Predicted_Data Predicted ADMET Properties ADMET_Tools->Predicted_Data Caco2 Caco-2 Permeability Assay Predicted_Data->Caco2 Guide Experimental Design hERG hERG Inhibition Assay Predicted_Data->hERG Guide Experimental Design CYP_Inhibition CYP450 Inhibition Assay Predicted_Data->CYP_Inhibition Guide Experimental Design Ames Ames Test Predicted_Data->Ames Guide Experimental Design Experimental_Data Experimental ADMET Data Caco2->Experimental_Data hERG->Experimental_Data CYP_Inhibition->Experimental_Data Ames->Experimental_Data SAR_Analysis SAR_Analysis Experimental_Data->SAR_Analysis Structure-Activity Relationship Analysis

Caption: A streamlined workflow for the ADMET assessment of this compound.

Postulated Signaling Pathway of this compound

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allyltheobromine This compound AdenosineReceptor Adenosine Receptor (e.g., A1, A2A) Allyltheobromine->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Allyltheobromine->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Activation AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition (A1) Activation (A2A) cAMP cAMP AC->cAMP Converts ATP to cAMP PDE->cAMP Degrades cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation of target proteins

1-Allyltheobromine: A Technical Whitepaper on its Potential as a Central Nervous System Stimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), presents a compelling profile for investigation as a central nervous system (CNS) stimulant.[1] Like other methylxanthines such as caffeine (B1668208) and theophylline, its mechanism of action is presumed to involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterases (PDEs).[1] Preliminary data suggest that the allyl substitution at the N1 position may enhance its stimulant properties compared to the parent compound, theobromine.[2] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its pharmacological targets, available quantitative data, and detailed experimental protocols for its further evaluation. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

Methylxanthines, a class of purine (B94841) alkaloids, are widely recognized for their stimulant effects on the central nervous system.[3] Caffeine, the most consumed psychoactive substance globally, is a prime example.[4][5] Theobromine, another major methylxanthine found in cocoa products, exhibits similar but generally weaker CNS stimulant effects compared to caffeine.[6][7] The synthesis of this compound, through the N-alkylation of theobromine with an allyl halide, offers a novel molecule with potentially enhanced pharmacological properties.[2][8] The addition of the allyl group may alter its binding affinity for adenosine receptors and its potency as a phosphodiesterase inhibitor, thereby modulating its stimulant effects. This whitepaper consolidates the available scientific information on this compound to facilitate further research into its CNS stimulant potential.

Presumed Mechanism of Action

The CNS stimulant effects of methylxanthines are primarily attributed to two key mechanisms:

  • Adenosine Receptor Antagonism: Adenosine is an endogenous neuromodulator that generally exerts inhibitory effects in the CNS by binding to its receptors (A1, A2A, A2B, and A3).[9][10] Methylxanthines act as competitive antagonists at these receptors, thereby blocking the inhibitory effects of adenosine and leading to increased neuronal firing and the release of excitatory neurotransmitters.[10] The A1 and A2A receptor subtypes are particularly implicated in the stimulant effects of caffeine.[11]

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular signaling pathways.[1] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, which can lead to a range of physiological effects, including CNS stimulation.[8]

The allyl group in this compound may influence its interaction with these targets, potentially leading to altered potency and selectivity compared to theobromine and caffeine.

Quantitative Data

The available quantitative data for this compound is currently limited. The following tables summarize the known values and provide a comparative context with related methylxanthines.

Table 1: Adenosine Receptor Binding Affinities (Ki in µM)

CompoundHuman A1Human A2AHuman A2BHuman A3Rat A1Rat A2A
This compound Data not availableData not available0.36[2]Data not availableData not availableData not available
Theobromine ~210-280[12]>1000[12]1.15[2]Data not available210-280[12]>1000[12]
Caffeine ~90-110[12]~80[12]Data not availableData not available90-110[12]80[12]
Theophylline ~20-30[12]~60[12]Data not availableData not available20-30[12]20[12]

Table 2: Phosphodiesterase Inhibition (IC50 in µM)

CompoundPDE1PDE2PDE3PDE4PDE5
This compound Data not availableData not availableData not availableData not availableData not available
Theobromine Data not availableData not availableData not availableData not availableData not available
Caffeine Data not availableData not availableData not availableData not availableData not available
Theophylline Data not availableData not availableData not availableData not availableData not available

Table 3: In Vivo Locomotor Activity

CompoundSpeciesDoseRoute of Administration% Change in Locomotor Activity
This compound Data not availableData not availableData not availableData not available
Theobromine Mice10 mg/kgp.o.Significant increase[13]
Caffeine Mice30 mg/kgp.o.Significant increase[13]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the CNS stimulant potential of this compound.

Radioligand Binding Assay for Adenosine Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the different adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Radioligands specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, [3H]PSB-11 for A3).[14]

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist for each receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[11]

  • 96-well filter plates (GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Thaw and dilute the cell membranes in assay buffer to the desired protein concentration.

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + serial dilutions of this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[8]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Open Field Test for Locomotor Activity

This protocol assesses the effect of this compound on spontaneous locomotor activity in rodents.[2][3][4][5][6]

Materials:

  • Open field arena (e.g., 42 x 42 x 42 cm for mice).[4]

  • Video camera and tracking software.

  • Rodents (e.g., C57BL/6 mice).

  • This compound.

  • Vehicle control (e.g., saline or DMSO).

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate.[3]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses.

  • Test Initiation: At a predetermined time after drug administration, gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video camera and tracking software.

  • Data Analysis: Analyze the recorded video to quantify various locomotor parameters, including:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Number of rearings.

    • Stereotyped behaviors.

  • Statistical Analysis: Compare the data from the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA).

In Vivo Microdialysis for Neurotransmitter Levels

This protocol measures the extracellular levels of key neurotransmitters, such as dopamine (B1211576) and glutamate, in specific brain regions following the administration of this compound.[9][15][16][17]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Fraction collector.

  • Rodents (e.g., Sprague-Dawley rats).

  • This compound.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex) using stereotaxic coordinates. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least one hour.[9]

  • Drug Administration: Administer this compound or vehicle control.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of dopamine, glutamate, and their metabolites.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of this compound with the vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound This compound->A1R Antagonizes This compound->A2AR Antagonizes Gi Gi Protein A1R->Gi Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Cellular_Response_Inhibition Inhibitory Cellular Response Gi->Cellular_Response_Inhibition Leads to Gs->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stimulation Excitatory Cellular Response PKA->Cellular_Response_Stimulation Leads to

Caption: Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Receptor_Binding Adenosine Receptor Binding Assays (Ki) Locomotor_Activity Locomotor Activity (Open Field Test) Receptor_Binding->Locomotor_Activity PDE_Assay Phosphodiesterase Inhibition Assays (IC50) PDE_Assay->Locomotor_Activity Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Locomotor_Activity->Microdialysis Data_Integration Integration of In Vitro and In Vivo Data Microdialysis->Data_Integration SAR_Analysis Structure-Activity Relationship Analysis Data_Integration->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Synthesis Synthesis of This compound Synthesis->Receptor_Binding Synthesis->PDE_Assay

Caption: Experimental Workflow for Evaluating this compound as a CNS Stimulant.

Discussion and Future Directions

The preliminary data and the pharmacological relationship to other methylxanthines suggest that this compound holds promise as a CNS stimulant. The single reported Ki value at the A2B receptor indicates a higher affinity than its parent compound, theobromine, supporting the hypothesis that the allyl substitution enhances its biological activity.[2] However, the lack of a comprehensive pharmacological profile represents a significant knowledge gap.

Future research should prioritize a systematic evaluation of this compound's affinity for all adenosine receptor subtypes (A1, A2A, A2B, and A3) to understand its receptor selectivity. Determining its potency against various phosphodiesterase isoforms is also crucial to fully elucidate its mechanism of action. In vivo studies are essential to quantify its dose-dependent effects on locomotor activity and to investigate its impact on cognitive functions such as attention and memory. Furthermore, in vivo microdialysis studies will be invaluable in correlating its behavioral effects with changes in key neurotransmitter levels in brain regions associated with reward and executive function.

Conclusion

This compound is a synthetic theobromine derivative with the potential to be a novel CNS stimulant. Its presumed dual mechanism of action, involving adenosine receptor antagonism and phosphodiesterase inhibition, provides a solid rationale for its investigation. While current quantitative data are sparse, the available information, coupled with the established pharmacology of related methylxanthines, strongly supports the need for further, more detailed studies. The experimental protocols outlined in this whitepaper provide a roadmap for researchers to systematically evaluate the pharmacological profile and therapeutic potential of this compound. Such research will be instrumental in determining its viability as a candidate for drug development in the area of CNS stimulation.

References

An In-Depth Technical Guide to the Biological Targets of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), presents a compelling profile for researchers in pharmacology and drug development. Its structural modifications suggest a modulation of the pharmacological effects observed with parent xanthines like caffeine (B1668208) and theobromine. This technical guide provides a comprehensive overview of the known and potential biological targets of this compound, summarizing available quantitative data, outlining detailed experimental protocols for target validation, and visualizing key signaling pathways. The primary molecular targets identified include adenosine (B11128) receptors and phosphodiesterases, with emerging evidence suggesting activity in cancer cell lines through the induction of apoptosis. This document aims to serve as a foundational resource for scientists investigating the therapeutic potential of this compound.

Introduction

This compound (1-allyl-3,7-dimethylxanthine) is a derivative of theobromine, a purine (B94841) alkaloid found in the cacao plant. The addition of an allyl group at the N1 position of the xanthine (B1682287) core is anticipated to alter its pharmacokinetic and pharmacodynamic properties compared to theobromine and other common methylxanthines.[1] Like its parent compounds, this compound is presumed to exert its primary effects through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1] These actions can influence a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Furthermore, recent studies have begun to explore its potential as an anticancer agent. This guide will delve into the specifics of these biological interactions.

Primary Biological Targets

The principal biological targets of this compound are believed to be consistent with those of other methylxanthines: adenosine receptors and phosphodiesterases.

Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a multitude of physiological processes. There are four main subtypes: A₁, A₂A, A₂B, and A₃. Methylxanthines are well-known non-selective antagonists of these receptors.

While specific binding affinity data (Kᵢ values) for this compound across all adenosine receptor subtypes are not extensively documented in publicly available literature, some information suggests a distinct profile compared to caffeine and theobromine.

TargetParameterValueNotes
Adenosine A₁ ReceptorPotency~ Half that of caffeineQualitative data, specific Kᵢ value not available.
Adenosine A₂ ReceptorPotency5-10 times greater than caffeineQualitative data, specific Kᵢ value not available.
Adenosine A₂B ReceptorEC₅₀11 µMPartial agonist activity observed in cyclic AMP accumulation studies.
Adenosine TransportersKᵢ8.9 µMUnaffected affinity compared to theobromine (Kᵢ = 9.2 µM).

This protocol describes a typical radioligand binding assay to determine the affinity of this compound for adenosine A₁ and A₂A receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).

  • Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]DPCPX for A₁ receptors, [³H]ZM241385 for A₂A receptors).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a standard non-selective agonist (e.g., NECA) or a selective antagonist for the receptor subtype.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.

Procedure:

  • Preparation of Reagents:

    • Thaw cell membrane preparations on ice.

    • Dilute membranes in assay buffer to the desired final protein concentration (typically 20-50 µ g/well ).

    • Prepare serial dilutions of this compound in assay buffer. The final concentration range should span from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

    • Prepare the non-specific binding control at a high concentration (e.g., 10 µM NECA).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.

    • Test Compound Wells: Add the serially diluted this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterases (PDEs)

PDEs are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling. Inhibition of PDEs leads to an accumulation of these second messengers.

This compound has been shown to inhibit several PDE subtypes with varying potencies.

TargetPrimary SubstrateInhibition MechanismIC₅₀ Range (µM)Physiological Effect
PDE1cAMP/cGMPCompetitive10-100Vasodilation
PDE2cAMP/cGMPAllosteric modulation0.18-3.43Memory enhancement
PDE3cAMPCompetitive1-10Inotropic effects
PDE4cAMPNon-competitive0.1-1Anti-inflammatory
PDE5cGMPSelective competitiveNot specifiedVasodilation

This protocol outlines a luminescent-based assay for measuring PDE activity and inhibition, adaptable for testing this compound.

Materials:

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega): Contains PDE-Glo™ Termination Buffer, PDE-Glo™ Detection Solution, Kinase-Glo® Reagent.

  • Purified PDE enzyme: The specific isoform of interest (e.g., PDE4B).

  • Substrate: cAMP or cGMP.

  • Test Compound: this compound.

  • Assay Plates: White, opaque 96- or 384-well plates.

Procedure:

  • PDE Reaction:

    • In a multiwell plate, combine the PDE enzyme, assay buffer, and serial dilutions of this compound.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.

    • Add the PDE Detection Solution, which contains protein kinase A (PKA). The remaining cyclic nucleotide will be used by PKA to phosphorylate a substrate, consuming ATP in the process.

    • Incubate to allow the kinase reaction to proceed.

  • Luminescence Measurement:

    • Add Kinase-Glo® Reagent to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the PDE activity.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties, specifically through the induction of apoptosis in cancer cell lines.

Quantitative Data: Effects on Cancer Cells
Cell LineParameterResult
A549 (Non-small cell lung cancer)Early Apoptosis31.42% (compared to 2.9% in control)
A549 (Non-small cell lung cancer)Caspase-3/7 ActivitySignificant elevation
A549 (Non-small cell lung cancer)Cell CycleArrest at G2/M phase
Experimental Protocol: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a common flow cytometry-based method to quantify apoptosis in A549 cells treated with this compound.

Materials:

  • A549 cells.

  • Cell culture medium and supplements.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit: Contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.

  • Phosphate-Buffered Saline (PBS).

  • Flow Cytometer.

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the cell suspension.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the provided Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC (Annexin V) fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Other Potential Targets

Cytochrome P450 (CYP) Enzymes

CYP enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

TargetParameterValueNotes
Cytochrome P450 1A2 (CYP1A2)IC₅₀45 µMReduced inhibition compared to caffeine (IC₅₀ = 22 µM), suggesting potentially improved metabolic stability.

This protocol outlines a typical in vitro assay to determine the inhibitory potential of this compound on CYP1A2 activity.

Materials:

  • Human Liver Microsomes (HLM).

  • CYP1A2-specific substrate: (e.g., Phenacetin).

  • NADPH regenerating system.

  • This compound.

  • Positive control inhibitor: (e.g., Furafylline).

  • Incubation buffer: (e.g., Potassium phosphate (B84403) buffer, pH 7.4).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLM with various concentrations of this compound or the positive control in the incubation buffer.

    • Initiate the reaction by adding the CYP1A2 substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge to pellet the protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the CYP1A2 substrate.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of this compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

Signaling Pathways and Visualizations

The biological effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2B_Receptor A2B Receptor This compound->A2B_Receptor Partial Agonist Adenosine Adenosine Adenosine->A2B_Receptor Agonist G_protein Gs Protein A2B_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound as a partial agonist at the A₂B adenosine receptor.

PDE_Inhibition_Pathway cluster_intracellular Intracellular Space This compound This compound PDE4 Phosphodiesterase 4 This compound->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes cAMP cAMP cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Suppresses

Caption: Inhibition of PDE4 by this compound leading to anti-inflammatory effects.

Apoptosis_Induction_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Induces Mitochondrial Permeability Pro_Caspase9 Pro-Caspase-9 Mitochondrion->Pro_Caspase9 Cytochrome c release Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Cleavage Pro_Caspase37 Pro-Caspase-3/7 Caspase9->Pro_Caspase37 Activates Caspase37 Caspase-3/7 Pro_Caspase37->Caspase37 Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis induction by this compound.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a multi-target profile centered on the modulation of adenosine receptors and the inhibition of phosphodiesterases. The available data suggest a nuanced activity profile that differs from its parent compound, theobromine, and other methylxanthines, potentially offering a unique therapeutic window. The preliminary findings of its pro-apoptotic effects in lung cancer cells open up an exciting avenue for oncology research.

Future research should focus on obtaining a more complete quantitative pharmacological profile of this compound, including comprehensive binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) data for all adenosine receptor subtypes and a wider panel of PDE isoforms. Elucidating the precise molecular mechanisms underlying its anticancer effects is also a critical next step. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate and unlock the full therapeutic potential of this compound.

References

Foundational Research on Theobromine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine (B1682246), a methylxanthine alkaloid naturally occurring in cacao, has long been of scientific interest for its diverse physiological effects. This technical guide provides an in-depth overview of the foundational research on theobromine and its synthetic derivatives. It covers the core mechanisms of action, including adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, and delves into the modulation of key signaling pathways such as MAPK and NF-κB. This document summarizes quantitative data on the bioactivity and pharmacokinetics of theobromine and its derivatives, presents detailed experimental protocols for their synthesis and evaluation, and includes visualizations of key cellular pathways and experimental workflows to support drug discovery and development efforts.

Introduction

Theobromine (3,7-dimethylxanthine) is a purine (B94841) alkaloid most notably found in the cocoa bean (Theobroma cacao)[1]. Structurally similar to caffeine, theobromine exhibits a range of pharmacological activities, including mild central nervous system stimulation, bronchodilation, and cardiovascular effects[2]. Its favorable safety profile and versatile chemical scaffold have made it an attractive starting point for the semi-synthesis of novel derivatives with enhanced therapeutic potential[3]. Researchers have explored these derivatives for various applications, particularly in oncology, where they have shown promise as inhibitors of key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR)[4][5]. This guide serves as a comprehensive resource for professionals in the field, consolidating key findings and methodologies to facilitate further research and development.

Mechanisms of Action

Theobromine's physiological effects are primarily attributed to two core mechanisms:

  • Adenosine Receptor Antagonism: Theobromine acts as a competitive antagonist of A1 and A2A adenosine receptors. By blocking these receptors, it mitigates the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal firing and a mild stimulant effect[6].

  • Phosphodiesterase (PDE) Inhibition: Theobromine inhibits phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP)[7]. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, resulting in a variety of cellular responses, including smooth muscle relaxation and modulation of inflammatory processes[8][9].

Key Signaling Pathways Modulated by Theobromine

Mitogen-Activated Protein Kinase (MAPK) Pathway

Theobromine has been shown to modulate the MAPK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis. Specifically, theobromine can induce the phosphorylation of p38 and JNK while attenuating the phosphorylation of ERK in certain cell types[1]. This differential regulation of MAPK cascades can contribute to its anti-inflammatory and anti-proliferative effects.

MAPK_Pathway Theobromine Theobromine p38 p38 Theobromine->p38 JNK JNK Theobromine->JNK ERK ERK Theobromine->ERK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis Proliferation Proliferation ERK->Proliferation

Theobromine's modulation of the MAPK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes[1][10]. Theobromine has been observed to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the inflammatory cascade[11].

NFkB_Pathway Theobromine Theobromine IκBα_Degradation IκBα Degradation Theobromine->IκBα_Degradation p65_Translocation p65 Nuclear Translocation IκBα_Degradation->p65_Translocation Inflammatory_Genes Inflammatory Gene Transcription p65_Translocation->Inflammatory_Genes

Inhibition of the NF-κB pathway by theobromine.

Quantitative Data

Pharmacokinetic Properties of Theobromine
ParameterValueSpeciesReference
Elimination Half-life 6-8 hoursHuman[2]
Time to Peak (Tmax) 2-3 hoursHuman[2]
Bioavailability ~100% (oral)Rat[12][13]
Protein Binding 15-21%Human[13]
Metabolism Hepatic (CYP1A2, CYP2E1)Human[2]
In Vitro Efficacy of Theobromine and Its Derivatives (IC50 Values)
CompoundCell LineTarget/AssayIC50 (µM)Reference
Theobromine A549 (Lung Cancer)Cell Viability16.02 (24h), 10.76 (48h)[14]
Derivative XI A549 (Lung Cancer)Cell Viability21.99[5]
Derivative XI HCT-116 (Colon Cancer)Cell Viability22.02[5]
Derivative T-1-PCPA A549 (Lung Cancer)Cell Viability31.74[15]
Derivative T-1-PCPA HCT-116 (Colon Cancer)Cell Viability20.40[15]
Derivative T-1-PMPA HepG2 (Liver Cancer)Cell Viability3.51[16]
Derivative T-1-PMPA MCF7 (Breast Cancer)Cell Viability4.13[16]
Derivative 15a HepG2 (Liver Cancer)Cell Viability0.76[4]
Derivative 15a MCF7 (Breast Cancer)Cell Viability1.08[4]
Derivative 15b HepG2 (Liver Cancer)Cell Viability0.78[4]
Derivative 15b MCF7 (Breast Cancer)Cell Viability0.65[4]
Derivative 16 HepG2 (Liver Cancer)Cell Viability1.23[4]
Derivative 17 HepG2 (Liver Cancer)Cell Viability1.05[4]
Derivative 17 MCF7 (Breast Cancer)Cell Viability0.8[4]
Derivative 15a -VEGFR-2 Inhibition0.239[4]
Derivative XI -EGFR Inhibition0.01723[5]
Derivative T-1-PCPA -EGFR Inhibition0.02535[15]
Derivative T-1-PMPA -EGFRwt Inhibition0.086[16]
Derivative T-1-PMPA -EGFR790m Inhibition0.561[16]

Experimental Protocols

General Synthesis of Theobromine Derivatives

A common strategy for synthesizing theobromine derivatives involves the initial formation of a potassium salt of theobromine, which is then reacted with a suitable electrophile[3][4].

  • Preparation of Potassium Salt of Theobromine: Theobromine is dissolved in an alcoholic solution of potassium hydroxide (B78521) (KOH) and refluxed to yield the potassium salt.

  • Synthesis of Intermediate: Concurrently, a key intermediate, often a halo-substituted acetamide, is synthesized. For example, reacting an aniline (B41778) derivative with chloroacetyl chloride in a suitable solvent like dimethylformamide (DMF)[4].

  • Final Reaction: The potassium salt of theobromine is reacted with the synthesized intermediate in a solvent such as DMF, often with a catalyst like potassium iodide, to yield the final theobromine derivative[4].

Synthesis_Workflow Theobromine Theobromine K_Salt Potassium Salt of Theobromine Theobromine->K_Salt Reflux KOH Alcoholic KOH KOH->K_Salt Final_Product Theobromine Derivative K_Salt->Final_Product DMF, KI Aniline_Derivative Aniline Derivative Intermediate Halo-substituted Acetamide Intermediate Aniline_Derivative->Intermediate DMF Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Intermediate->Final_Product

General workflow for the synthesis of theobromine derivatives.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[17][18][19].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of theobromine or its derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane[20][21].

  • Cell Treatment: Treat cells with the desired concentration of theobromine or its derivative to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and, optionally, a vital dye like propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

Apoptosis_Assay_Workflow Start Cell Treatment with Theobromine/Derivative Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V and Propidium Iodide Resuspend->Stain Incubate Incubate at Room Temperature Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Workflow for the Annexin V apoptosis assay.
Animal Study Protocol (General)

Animal studies are crucial for evaluating the in vivo efficacy and toxicity of theobromine and its derivatives. A general protocol for a tumor xenograft model is outlined below.

  • Animal Acclimatization: Acclimate the animals (e.g., nude mice) for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the animals into control and treatment groups. Administer theobromine, its derivative, or a vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor the animals' body weight, tumor volume (measured with calipers), and overall health throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion

Theobromine continues to be a molecule of significant interest in pharmacology and drug discovery. Its well-characterized mechanisms of action and favorable safety profile make it a valuable lead compound. The development of novel theobromine derivatives has opened up new avenues for therapeutic intervention, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and drug development professionals, offering a comprehensive overview of the current state of knowledge, quantitative data for comparative analysis, and detailed experimental protocols to guide future investigations. The continued exploration of theobromine and its derivatives holds great promise for the development of new and effective therapies.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-allyltheobromine (also known as 1-allyl-3,7-dimethylxanthine) via the N-alkylation of theobromine (B1682246). The primary method described involves the reaction of theobromine with allyl bromide in a polar aprotic solvent, a common and effective route for this transformation.[1][2] This protocol is intended for researchers in medicinal chemistry, pharmacology, and drug development who require a reliable method for producing this versatile chemical intermediate. Included are the reaction mechanism, a detailed experimental procedure, a summary of reaction parameters from various cited methods, and purification techniques.

Introduction

This compound is a synthetic derivative of theobromine, a naturally occurring purine (B94841) alkaloid found in the cacao bean.[2][3] The introduction of an allyl group at the N1 position of the theobromine core significantly modifies its biological and chemical properties, making it a valuable precursor for the synthesis of more complex molecules and novel therapeutic agents.[1][3] The primary synthetic route to this compound is the direct N-alkylation of theobromine with an allyl halide, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This application note details a robust and reproducible protocol for its synthesis in a laboratory setting.

Reaction Mechanism and Workflow

The synthesis involves the deprotonation of the nitrogen atom at the N1 position of theobromine by a base, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the N-C bond, yielding this compound.[3]

Synthesis_Pathway Theobromine Theobromine plus1 + Theobromine->plus1 AllylBromide Allyl Bromide Product This compound AllylBromide->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat plus2 + Product->plus2 Byproduct HBr plus1->AllylBromide plus2->Byproduct

Caption: Chemical reaction for the synthesis of this compound.

The general laboratory workflow for this synthesis is outlined in the diagram below, from reaction setup to product purification and analysis.

Experimental_Workflow A 1. Reagent Preparation (Theobromine, Allyl Bromide, Base, Solvent) B 2. Reaction Setup Combine reagents in a flask under inert atmosphere A->B C 3. Heating & Reflux Heat the mixture to the specified temperature for the required duration B->C D 4. Reaction Monitoring Track progress using Thin-Layer Chromatography (TLC) C->D E 5. Work-up Cool the reaction, filter solids, and perform solvent extraction D->E Upon completion F 6. Purification Recrystallize the crude product from a suitable solvent (e.g., water) E->F G 7. Product Characterization Confirm structure and purity via NMR, HPLC, and melting point analysis F->G

Caption: General experimental workflow for this compound synthesis.

Experimental Protocol

This protocol is based on the widely cited method using potassium carbonate as the base in dimethylformamide (DMF).[2]

3.1 Materials and Equipment

  • Reagents: Theobromine (≥98%), Allyl bromide (99%), Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄), Deionized water.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with hotplate, Thermometer, Nitrogen or Argon gas inlet, Separatory funnel, Buchner funnel and flask, Rotary evaporator, Thin-Layer Chromatography (TLC) plates (silica gel), Beakers and standard laboratory glassware.

3.2 Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add theobromine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: While stirring, add allyl bromide (1.2 eq) to the suspension at room temperature.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol 95:5) until the theobromine starting material is consumed (typically 4-12 hours).[2][4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr).

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization. A 1922 patent suggests crystallization from water yields an absolutely pure compound.[5]

    • Dissolve the crude solid in a minimal amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, HPLC, and melting point determination.[3]

Data Presentation: Comparison of Synthesis Conditions

The yield and efficiency of this compound synthesis are highly dependent on the chosen reaction conditions. The following table summarizes parameters from various published methods.

ParameterMethod 1Method 2Method 3
Reference Smolecule[2]Lo, H-K., et al. (2012)[6]Preiswerk, E. (1922)[5]
Base Potassium Carbonate (K₂CO₃)Sodium tert-butoxidePotassium Hydroxide (KOH)
Solvent DMFDMFAbsolute Ethanol
Temperature 60°C150°C, then 100°CBoiling (Reflux)
Time 4-12 hours24 hours (12h + 12h)~6 hours
Yield 68-72%95%"Almost Theoretic"
Notes A phase-transfer catalyst can reduce reaction time to 4 hours.Two-stage temperature profile.Early patent for the synthesis.

Safety and Handling

  • Allyl bromide is toxic, lachrymatory, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • DMF is a skin and eye irritant and can be absorbed through the skin. Handle in a fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and degradation of reagents.

Conclusion

The N-alkylation of theobromine with allyl bromide provides a direct and efficient pathway to this compound. The protocol described, utilizing potassium carbonate in DMF, is a reliable method that offers good yields.[2] Researchers can adapt the conditions outlined in the data table to suit available resources and desired outcomes. Proper purification, typically through recrystallization, is crucial for obtaining a high-purity product suitable for further research and development.[5]

References

Application Notes and Protocols for the Quantification of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyltheobromine is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans. The introduction of an allyl group at the N1 position can modify its biological activity, making it a compound of interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of theobromine and other N-substituted xanthine (B1682287) derivatives and can be adapted and validated for this specific compound.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for a variety of sample types.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex biological matrices and low concentration samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile or derivatized non-volatile compounds.

Data Presentation: Quantitative Method Performance

The following tables summarize typical performance characteristics for the analytical methods described. These values are based on the analysis of theobromine and related compounds and should be established specifically for this compound during method validation.[1][2]

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 0.2 mg/L
Limit of Quantification (LOQ)0.15 - 0.5 mg/L
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.03 - 0.3 µg/L
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Table 3: GC-MS Method Performance (with derivatization)

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.3 - 3 µg/L
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate quantification. The choice of method depends on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Loading: Load 1 mL of the biological fluid sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Biological Fluids

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and inject it directly into the LC system or evaporate and reconstitute in the mobile phase.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Based on the UV spectrum of theobromine, a wavelength of around 273 nm is recommended.[2] The specific absorption maximum for this compound should be determined.

  • Injection Volume: 20 µL.

Protocol:

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Inject the standards to generate a calibration curve.

  • Prepare the sample as described in the sample preparation section.

  • Inject the prepared sample.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices at low concentrations.

Chromatographic Conditions:

  • Column: C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The product ions will need to be determined by infusing a standard solution and performing a product ion scan.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

Protocol:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Develop an MRM method by identifying the precursor and product ions for this compound.

  • Inject the standards to generate a calibration curve.

  • Prepare the sample as described in the sample preparation section.

  • Inject the prepared sample.

  • Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, likely requiring derivatization to increase its volatility.

Derivatization (Example with BSTFA):

  • Evaporate the sample extract to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • The resulting trimethylsilyl (B98337) (TMS) derivative is then analyzed by GC-MS.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify characteristic ions or Selected Ion Monitoring (SIM) for targeted quantification.

Protocol:

  • Prepare and derivatize a series of standard solutions of this compound.

  • Inject the derivatized standards to generate a calibration curve.

  • Prepare and derivatize the sample.

  • Inject the derivatized sample.

  • Quantify the amount of this compound in the sample using the calibration curve based on the area of a characteristic ion.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction Sample->SPE Protocol 1 PP Protein Precipitation Sample->PP Protocol 2 HPLC HPLC-UV SPE->HPLC GCMS GC-MS SPE->GCMS PP->HPLC LCMS LC-MS/MS PP->LCMS Quant Quantification HPLC->Quant LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for this compound quantification.

pde_inhibition_pathway ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDE4->AMP GMP 5'-GMP PDE5->GMP CellResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellResponse PKG->CellResponse Allyltheobromine This compound Allyltheobromine->PDE4 Allyltheobromine->PDE5

Caption: this compound's inhibitory action on phosphodiesterase (PDE) signaling.

adenosine_receptor_antagonism Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R A2aR Adenosine A2a Receptor Adenosine->A2aR G_protein_i Gi/o Protein A1R->G_protein_i G_protein_s Gs Protein A2aR->G_protein_s AC_inhibition Inhibition of Adenylyl Cyclase G_protein_i->AC_inhibition AC_activation Activation of Adenylyl Cyclase G_protein_s->AC_activation Allyltheobromine This compound Allyltheobromine->A1R Allyltheobromine->A2aR

References

Application Notes and Protocols for 1-Allyltheobromine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), has emerged as a compound of interest in cancer research.[1] Structurally characterized by an allyl group at the N1 position of the theobromine core, it is being investigated for its potential as an anti-proliferative and pro-apoptotic agent.[2] These application notes provide a comprehensive overview of the proposed mechanisms of action of this compound and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound is presumed to exert its biological effects through multiple mechanisms, primarily stemming from its structural similarity to other methylxanthines like caffeine (B1668208) and theophylline.[1] The primary proposed mechanisms include:

  • Phosphodiesterase (PDE) Inhibition: this compound is suggested to act as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, which can modulate various downstream signaling pathways.[1]

  • Induction of Apoptosis: Studies on the parent compound, theobromine, and its derivatives suggest that this compound may induce programmed cell death (apoptosis) in cancer cells. This is thought to occur through the activation of intrinsic apoptotic pathways, involving mitochondrial outer membrane permeabilization and the release of cytochrome c.[3]

  • Cell Cycle Arrest: Theobromine and its derivatives have been shown to cause cell cycle arrest, and it is anticipated that this compound may exhibit similar properties, potentially leading to a halt in cell proliferation at specific phases of the cell cycle.[3][4]

Data Presentation

The following tables summarize the available quantitative data on the effects of theobromine and its derivatives on various cancer cell lines. While direct data for this compound is limited, these findings for related compounds provide a valuable reference for designing experiments.

Table 1: Cytotoxicity of Theobromine and its Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 ValueTreatment Duration
Theobromine Derivative 15aHepG2 (Liver Cancer)Cytotoxicity Assay0.76 µMNot Specified
Theobromine Derivative 15aMCF-7 (Breast Cancer)Cytotoxicity Assay1.08 µMNot Specified
Sorafenib (Control)HepG2 (Liver Cancer)Cytotoxicity Assay2.24 µMNot Specified
Sorafenib (Control)MCF-7 (Breast Cancer)Cytotoxicity Assay3.17 µMNot Specified

Data sourced from a study on theobromine derivatives.[5]

Table 2: Apoptotic Effects of Theobromine and its Derivatives

CompoundCell LineParameterResultTreatment Conditions
TheobromineA549 (Lung Cancer)Early ApoptosisIncreasedNot Specified
TheobromineA549 (Lung Cancer)Late ApoptosisIncreasedNot Specified
Theobromine Derivative 15aHepG2 (Liver Cancer)Early Stage ApoptosisIncreased from 3.06% to 29.49%Not Specified
Theobromine Derivative 15aHepG2 (Liver Cancer)Late Stage ApoptosisIncreased from 0.71% to 9.63%Not Specified
Theobromine Derivative T-1-PMPAHepG2 & MCF-7Total ApoptosisIncreased to 42% (vs. 3% in control)Not Specified

Data compiled from studies on theobromine and its derivatives.[5][6][7]

Table 3: Effects of Theobromine Derivatives on Cell Cycle

CompoundCell LineEffect
TheobromineRT112 (Bladder Cancer)G1-phase arrest
TheobromineHTB9 (Bladder Cancer)S-phase accumulation
Allyl-IsatinHepG2 (Liver Cancer)G2/M phase arrest

Data from studies on theobromine and other allyl-containing compounds.[1][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on its chemical structure, this compound is predicted to be soluble in organic solvents like DMSO.

  • To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO. For example, for 1 mg of this compound (MW: 220.23 g/mol ), dissolve in 454 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows associated with this compound.

G Proposed Signaling Pathway of this compound cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences AT This compound PDE Phosphodiesterase (PDE) Inhibition AT->PDE cAMP ↑ Intracellular cAMP PDE->cAMP cGMP ↑ Intracellular cGMP PDE->cGMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PKG Protein Kinase G (PKG) Activation cGMP->PKG Apoptosis Apoptosis Induction PKA->Apoptosis CellCycle Cell Cycle Arrest PKA->CellCycle PKG->Apoptosis Mito Mitochondrial Pathway Apoptosis->Mito G2M G2/M Arrest CellCycle->G2M Caspase Caspase Activation Mito->Caspase G Experimental Workflow for this compound cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Stock Prepare this compound Stock Solution (in DMSO) Treat Treat Cells with Serial Dilutions Stock->Treat Cells Seed Cells in Appropriate Plates Cells->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Incubate->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Incubate->CellCycle

References

Application Note: HPLC-UV Method for the Quantitative Analysis of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Allyltheobromine is a synthetic derivative of theobromine (B1682246), a naturally occurring purine (B94841) alkaloid.[1] It serves as a key intermediate in medicinal and synthetic chemistry research.[1] As a derivative of methylxanthine, it is structurally similar to compounds like caffeine (B1668208) and theophylline (B1681296), which are known to modulate adenosine (B11128) receptors and inhibit phosphodiesterases.[1] While comprehensive studies on the specific biological activities of this compound are emerging, its synthesis and chemical reactivity are documented.[1][2] This application note presents a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in research samples. Due to the limited availability of specific analytical methods for this compound, this protocol has been adapted from established and validated methods for the analysis of theobromine and other related methylxanthines.[3][4][5]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix.[3] The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a buffered aqueous solution and an organic modifier. Detection and quantification are performed by a UV detector at a wavelength corresponding to the maximum absorbance of the analyte.[6][7]

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm)

    • HPLC vials

  • Chemicals and Reagents:

  • HPLC Column:

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. A C8 column could also be suitable.[4][5]

Experimental Protocols

1. Preparation of Mobile Phase

A mobile phase consisting of a mixture of water (with a pH modifier) and an organic solvent such as acetonitrile or methanol is commonly used for related compounds.[3][7]

  • Example Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 20:80 (v/v).

  • Procedure:

    • Measure 800 mL of HPLC-grade water into a 1 L volumetric flask.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Add 200 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas the solution for at least 15 minutes using a sonicator or an online degasser.

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or the mobile phase). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation

The sample preparation procedure will depend on the matrix. For a general research formulation or a chemical reaction mixture, a simple dilution and filtration step may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[8][9]

  • Procedure for a Simple Matrix:

    • Accurately weigh or measure a known amount of the sample.

    • Dissolve or suspend the sample in a known volume of a suitable solvent (e.g., methanol or mobile phase).

    • Vortex and/or sonicate to ensure complete dissolution or extraction of the analyte.

    • Centrifuge the sample if there are insoluble particulates.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

The following are proposed starting conditions, which may require optimization:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (pH 3.0 with H₃PO₄) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 273 nm[4][5][7]
Run Time Approximately 10 minutes (adjust as needed based on retention time)

Data Presentation: Method Performance Characteristics

The following tables summarize the expected performance of this HPLC-UV method, based on typical validation data for similar methylxanthine compounds.[4][5]

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 100> 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound5< 2.0%< 3.0%
50< 1.5%< 2.5%
100< 1.0%< 2.0%

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
This compound1098 - 102
5098 - 102
9098 - 102

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~ 0.1~ 0.3

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Acetonitrile:Water) HPLC_System HPLC System Setup (Column, Flow Rate, Temp) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 273 nm Chromatography->Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Logical Relationship of Method Components

Method_Components cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_instrument Instrumentation Analyte This compound C18_Column C18 Column Analyte->C18_Column interacts with HPLC HPLC System C18_Column->HPLC is part of ACN Acetonitrile Water Water (pH 3.0) Mobile_Phase->C18_Column elutes UV_Detector UV Detector (273 nm) HPLC->UV_Detector Result Quantitative Result UV_Detector->Result generates

Caption: Logical relationship of the HPLC-UV method components.

References

Application Note: Quantitative Analysis of 1-Allyltheobromine and its Putative Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 1-Allyltheobromine and its putative metabolites in human plasma. This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring purine (B94841) alkaloid, and is of interest in medicinal chemistry research.[1] Understanding its metabolic fate is crucial for drug development. This method utilizes a simple protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The described workflow is suitable for pharmacokinetic and metabolism studies.

Introduction

This compound (Figure 1) is a synthetic derivative of theobromine, belonging to the methylxanthine class of compounds which includes caffeine (B1668208) and theophylline.[1][2] Methylxanthines are known to act as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors.[1] The addition of an allyl group at the N1 position of the theobromine core makes it a versatile building block for developing novel chemical entities.[1] As with any potential therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential.

This application note provides a robust LC-MS/MS protocol for the quantitative analysis of this compound and its proposed major metabolites: a hydroxylated derivative (M1) and a demethylated product (M2). The method is designed to be implemented in research and drug development laboratories for in vitro and in vivo metabolism studies.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Experimental

Materials and Reagents
  • This compound (purity ≥98%)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS): Theobromine-d6 or a structurally similar stable isotope-labeled compound.

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of analytes from human plasma.

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Theobromine-d6 in 50% methanol).

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid chromatography was performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: LC Parameters

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: MS Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions

The following hypothetical MRM transitions were optimized for the detection of this compound and its putative metabolites.

Table 3: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Retention Time (min)
This compound221.1180.150203.2
M1 (Hydroxylated)237.1180.150222.5
M2 (Demethylated)207.1166.150252.8
IS (Theobromine-d6)187.1144.150181.9

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated good chromatographic separation and sensitivity for this compound and its proposed metabolites within a short run time. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification by compensating for matrix effects and variations in instrument response.

Table 4: Method Validation Parameters (Hypothetical Data)

ParameterThis compoundM1 (Hydroxylated)M2 (Demethylated)
Linearity Range (ng/mL)1 - 10001 - 10001 - 1000
Correlation Coefficient (r²)>0.995>0.995>0.995
LLOQ (ng/mL)111
Accuracy at LLOQ (%)95 - 10593 - 10796 - 104
Precision at LLOQ (CV%)<15<15<15
Recovery (%)858288
Visualizations

The following diagrams illustrate the experimental workflow and the proposed metabolic pathway of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 2. Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_metabolism Metabolism parent This compound m1 M1: Hydroxylation parent->m1 Phase I (CYP450) m2 M2: Demethylation parent->m2 Phase I (CYP450)

Figure 3. Proposed metabolic pathway of this compound.

Conclusion

This application note presents a detailed protocol for a rapid, sensitive, and selective LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The simple sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in a research or drug development setting. The provided workflow and hypothetical data serve as a robust starting point for the validation and implementation of this assay for pharmacokinetic and metabolism studies of this compound.

References

1-Allyltheobromine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Allyltheobromine, a derivative of the naturally occurring methylxanthine theobromine (B1682246), serves as a valuable and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds with significant therapeutic potential. The presence of the reactive allyl group at the N1 position allows for a variety of chemical modifications, leading to the generation of compound libraries for screening against various biological targets. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatization into potent inhibitors of key signaling pathways implicated in cancer, namely Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Additionally, the potential of this compound derivatives as A2A adenosine (B11128) receptor antagonists is discussed.

Introduction

Theobromine, a primary alkaloid found in cocoa, is a well-established bioactive molecule. Chemical modification of the theobromine scaffold has proven to be a fruitful strategy in medicinal chemistry for the development of new therapeutic agents. The introduction of an allyl group at the N1 position to form this compound enhances the synthetic utility of the parent molecule, providing a reactive handle for further functionalization.[1][2] This allows for the exploration of diverse chemical space and the generation of derivatives with tailored pharmacological profiles. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against critical targets in oncology, such as VEGFR-2 and EGFR, and may also modulate the activity of G-protein coupled receptors like the A2A adenosine receptor.

Data Presentation

Table 1: In Vitro VEGFR-2 Inhibitory Activity and Cytotoxicity of Theobromine Derivative T-1-APFPB
CompoundVEGFR-2 IC50 (nM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
T-1-APFPB69 ± 32.243.26
Sorafenib (Reference)59 ± 3--
Table 2: In Vitro EGFR Inhibitory Activity and Cytotoxicity of Theobromine Derivative T-1-PCPA
CompoundEGFRwt IC50 (nM)A549 IC50 (µM)HCT-116 IC50 (µM)
T-1-PCPA25.3531.7420.40
Erlotinib (Reference)5.906.7316.35

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of theobromine to yield this compound.

Materials:

  • Theobromine

  • Allyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add theobromine (1 equivalent) and dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) (1.5 equivalents) to the suspension.

  • Add allyl bromide (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Protocol 2: Synthesis of a Novel Theobromine-Based VEGFR-2 Inhibitor (T-1-APFPB)

This protocol outlines the semi-synthesis of a potent VEGFR-2 inhibitor from a theobromine derivative.

Materials:

  • Theobromine-derived intermediate (1-(2-amino-2-oxoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

  • 4-Fluorobenzaldehyde (B137897)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Synthesize the starting theobromine intermediate by reacting theobromine with 2-chloroacetamide (B119443) in the presence of a base.

  • In a round-bottom flask, dissolve the theobromine-acetamide intermediate (1 equivalent) and 4-fluorobenzaldehyde (1.2 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the final product, T-1-APFPB.

Protocol 3: Synthesis of a Novel Theobromine-Based EGFR Inhibitor (T-1-PCPA)

This protocol describes the synthesis of a theobromine derivative targeting EGFR.

Materials:

  • Theobromine potassium salt

  • N-(4-chlorophenyl)-2-chloroacetamide

  • Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare theobromine potassium salt by reacting theobromine with potassium hydroxide.

  • Synthesize N-(4-chlorophenyl)-2-chloroacetamide from 4-chloroaniline (B138754) and chloroacetyl chloride.

  • To a solution of theobromine potassium salt (1 equivalent) in DMF, add N-(4-chlorophenyl)-2-chloroacetamide (1 equivalent) and a catalytic amount of potassium iodide.

  • Stir the reaction mixture at 80°C for 6-8 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure T-1-PCPA.

Protocol 4: Iodine-Mediated Cyclization to Oxazolopurines (General Considerations)

The reaction of this compound with halogens, such as iodine, can lead to the formation of fused heterocyclic systems like oxazolopurines.[1] While a specific detailed protocol for this transformation was not found in the literature search, the general principle involves an electrophilic addition of iodine to the allyl double bond, followed by an intramolecular nucleophilic attack from the oxygen of the adjacent carbonyl group.

General Procedure Outline:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, dichloromethane).

  • Add a source of iodine (e.g., I2) and potentially a base (e.g., sodium bicarbonate) to neutralize any generated acid.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Upon completion, the reaction would be worked up by quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess iodine, followed by extraction and purification.

Note: Optimization of reaction conditions (solvent, temperature, base, and reaction time) would be necessary to achieve good yields of the desired oxazolopurine derivative.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates RAS Ras PKC->RAS Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation T1_APFPB T-1-APFPB T1_APFPB->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and inhibition by T-1-APFPB.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation T1_PCPA T-1-PCPA T1_PCPA->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by T-1-PCPA.

Caspase-Mediated Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Cancer cells often evade apoptosis. The caspase cascade is a central component of the apoptotic machinery.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Drug VEGFR/EGFR Inhibitors Drug->Mitochondrion Induces Stress

Caption: Intrinsic and extrinsic pathways of caspase-mediated apoptosis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel compounds derived from this compound.

Workflow Theobromine Theobromine Allyltheobromine This compound Synthesis Theobromine->Allyltheobromine Derivatization Derivatization Reactions (e.g., amidation, cyclization) Allyltheobromine->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification InVitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Purification->InVitro Data Data Analysis (IC50/Ki Determination) InVitro->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Discussion and Future Directions

The protocols and data presented herein highlight the utility of this compound as a versatile starting material for the generation of novel, biologically active molecules. The successful synthesis of potent VEGFR-2 and EGFR inhibitors demonstrates the potential of this scaffold in the development of anticancer agents.

A promising but less explored avenue for this compound derivatives is their potential as A2A adenosine receptor antagonists. Xanthine derivatives are well-known adenosine receptor antagonists, and the structural modifications possible on the this compound core could lead to the discovery of potent and selective A2A antagonists. To date, a comprehensive study detailing the synthesis and A2A receptor affinity of a series of this compound derivatives has not been identified in the scientific literature. Future research should focus on:

  • Synthesis of Oxazolopurines: Developing a robust and high-yielding protocol for the iodine-mediated cyclization of this compound to form oxazolopurines.

  • A2A Antagonist Development: Designing and synthesizing a library of this compound derivatives with modifications aimed at targeting the A2A adenosine receptor. This would involve introducing various substituents on the purine (B94841) ring and the allyl group.

  • Quantitative Pharmacological Evaluation: Screening the synthesized compounds in radioligand binding assays to determine their affinity (Ki values) for all adenosine receptor subtypes (A1, A2A, A2B, and A3) to assess both potency and selectivity.

  • Functional Assays: Characterizing the functional activity of promising compounds in cell-based assays (e.g., cAMP accumulation assays) to confirm their antagonist properties.

By pursuing these research directions, the full potential of this compound as a precursor for novel drug candidates can be realized, potentially leading to new treatments for a range of diseases, including cancer and neurodegenerative disorders.

References

In Vitro Efficacy of 1-Allyltheobromine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to determine the efficacy of 1-allyltheobromine, a synthetic derivative of theobromine (B1682246).[1][2] This document includes detailed protocols for key experiments, a summary of quantitative data, and visual representations of associated signaling pathways and workflows.

Introduction

This compound is a methylxanthine derivative with potential therapeutic applications stemming from its structural similarity to theobromine and caffeine.[1][2] Its primary mechanisms of action are believed to involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2] Emerging research also points to its pro-apoptotic and cell cycle arrest properties in cancer cell lines, suggesting its potential as an anti-cancer agent. These notes detail the in vitro methodologies to characterize the efficacy of this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, theobromine, to provide a comparative context for its biological activity.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound

PDE SubtypePrimary SubstrateTissue DistributionInhibition MechanismIC50 Range (µM)
PDE1cAMP/cGMPBrain, HeartCompetitive10-100[3]
PDE4cAMPBrain, Immune CellsNon-competitive0.1-1[3]
PDE5cGMPSmooth MuscleCompetitiveData not available

Table 2: Adenosine Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandBinding Affinity (Ki)
A1[³H]CCPA4,890 nM[3]
A2A[³H]CGS 21680Predicted to be potent, 5-10 times more than at A1[2]
A2BNot specified360 nM[3]
A3[¹²⁵I]I-AB-MECA8,760 nM[3]

Table 3: Anti-proliferative and Pro-apoptotic Effects of Theobromine on A549 Cells (as a reference for this compound)

AssayCell LineTreatment DurationIC50 (µM)Apoptosis Induction
WST-1 Cell ViabilityA54924 hours16.02[4]31.42% (Early & Late Apoptosis)[4]
WST-1 Cell ViabilityA54948 hours10.76[4]Not specified

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of various PDE isoforms.

Workflow for PDE Inhibition Assay

reagents Prepare Assay Buffer, PDE Enzyme, and this compound dilutions incubation Pre-incubate PDE enzyme with This compound reagents->incubation reaction Initiate reaction by adding cAMP or cGMP substrate incubation->reaction termination Stop reaction reaction->termination detection Measure product formation (e.g., spectrophotometrically) termination->detection analysis Calculate IC50 value detection->analysis

Figure 1. Workflow for a typical phosphodiesterase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute purified recombinant human PDE enzymes (e.g., PDE4, PDE5) to the desired concentration in the reaction buffer.

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the PDE enzyme solution to each well.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate at 30°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate (e.g., cAMP for PDE4, cGMP for PDE5).

    • Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Terminate the reaction using a stop solution (e.g., 0.2 M HCl).

  • Detection:

    • The product of the PDE reaction (e.g., AMP or GMP) can be converted to a detectable signal. For instance, in a malachite green-based assay, the subsequent addition of 5'-nucleotidase will release phosphate, which can be quantified colorimetrically.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Adenosine Receptor Binding Assay

This radioligand binding assay measures the affinity of this compound for different adenosine receptor subtypes.

Workflow for Adenosine Receptor Binding Assay

reagents Prepare cell membranes expressing adenosine receptors, radioligand, and this compound incubation Incubate membranes, radioligand, and this compound to reach equilibrium reagents->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing detection Measure radioactivity on filters using a scintillation counter washing->detection analysis Calculate Ki value from IC50 detection->analysis

Figure 2. Workflow for a radioligand binding assay for adenosine receptors.

Protocol:

  • Reagent Preparation:

    • Prepare cell membranes from cells overexpressing the desired human adenosine receptor subtype (e.g., A1, A2A).

    • Prepare a solution of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either this compound, vehicle, or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound from a competition binding curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of A549 non-small cell lung cancer cells, which is an indicator of cell viability.[4]

Protocol:

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[4]

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired time periods (e.g., 24 and 48 hours).[4]

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%.

Apoptosis (Caspase-Glo 3/7) Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment:

    • Seed A549 cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated cells.

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Protocol:

  • Cell Seeding and Treatment:

    • Seed A549 cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the DNA content.

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathway, such as p53, p21, Bax, and Bcl-2.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash A549 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (p53, p21, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.

Signaling Pathways

This compound is proposed to exert its effects through multiple signaling pathways. The diagrams below illustrate the key pathways involved in its mechanism of action.

Phosphodiesterase (PDE) Inhibition Pathway

cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound PDE PDE This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates Downstream Effects Downstream Effects PKA->Downstream Effects PKG->Downstream Effects

Figure 3. this compound inhibits PDE, leading to increased cAMP/cGMP levels.

Adenosine Receptor Antagonism Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound AdenosineReceptor Adenosine Receptor (A1, A2A, etc.) This compound->AdenosineReceptor Antagonizes Adenosine Adenosine Adenosine->AdenosineReceptor Activates G_Protein G-Protein AdenosineReceptor->G_Protein Effector Effector (Adenylyl Cyclase, etc.) G_Protein->Effector Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 4. this compound antagonizes adenosine receptors, blocking downstream signaling.

p53-Mediated Apoptotic Pathway in Cancer Cells

cluster_0 Nucleus cluster_1 Cytoplasm This compound This compound p53 p53 This compound->p53 Activates p21 p21 p53->p21 Upregulates Bax_gene Bax gene p53->Bax_gene Upregulates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Bax Bax Bax_gene->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Figure 5. Proposed p53-mediated apoptotic pathway induced by this compound.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its impact on key molecular targets and cellular processes, researchers can gain a comprehensive understanding of its therapeutic potential. The provided protocols and data serve as a valuable resource for guiding future investigations and drug development efforts centered on this promising compound. Further research is warranted to fully elucidate the specific molecular interactions and to establish a more complete quantitative profile of this compound's activity.

References

Developing Cell-Based Models to Test 1-Allyltheobromine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyltheobromine is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans. As a member of the xanthine (B1682287) family, this compound is presumed to exert its biological effects through the modulation of key signaling pathways, primarily by acting as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist. Preliminary research and the known activities of related theobromine derivatives suggest its potential as a therapeutic agent, particularly in oncology. Theobromine and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling cascades involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

These application notes provide a comprehensive guide to developing and utilizing cell-based models for the preclinical evaluation of this compound. Detailed protocols for a suite of in vitro assays are presented to enable researchers to characterize its bioactivity, elucidate its mechanism of action, and assess its therapeutic potential.

I. General Cell Culture Protocols

Maintaining healthy and consistent cell cultures is paramount for obtaining reproducible experimental results. The following are general guidelines for the culture of cell lines relevant to the study of this compound.

Recommended Cell Lines:
  • HEK293: Human Embryonic Kidney cells are easily transfectable and are ideal for overexpressing specific PDE isoforms or adenosine receptors to study direct target engagement.

  • A549: A human lung adenocarcinoma cell line, suitable for investigating the anti-cancer effects of this compound in the context of non-small cell lung cancer.

  • HepG2: A human liver carcinoma cell line, useful for studying the compound's effects on hepatocellular carcinoma and for assessing potential hepatotoxicity.

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive, providing a model for hormone-dependent breast cancer.

General Subculturing Procedure for Adherent Cells:
  • Remove and discard the culture medium from the flask.

  • Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS) solution to remove any residual serum.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate into new culture vessels at the desired density.

  • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

II. Experimental Protocols

A. Assessment of Cytotoxicity and Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound and include untreated control wells.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C.

  • Add a solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) vs. Control (Mean ± SD)
0 (Control)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.1
5055.9 ± 5.5
10032.7 ± 4.9
B. Detection of Apoptosis (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of cells undergoing apoptosis.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control94.2 ± 3.13.5 ± 1.22.3 ± 0.8
This compound (50 µM)65.7 ± 4.522.8 ± 3.311.5 ± 2.1
C. Phosphodiesterase (PDE) Inhibition Assay

This cell-based assay utilizes a cAMP or cGMP reporter system to measure the inhibition of PDE activity.

Protocol:

  • Co-transfect HEK293 cells with a specific PDE expression vector (e.g., PDE4D) and a CRE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer.

Data Presentation:

This compound (µM)PDE4D Inhibition (%) (Mean ± SD)
0.115.2 ± 2.8
148.9 ± 5.1
1085.3 ± 6.7
10096.1 ± 4.3
D. Adenosine Receptor Antagonism Assay

This functional assay measures the ability of this compound to antagonize the activation of adenosine receptors.

Protocol:

  • Use a cell line stably expressing the adenosine receptor of interest (e.g., CHO-K1 cells expressing A2A receptor).

  • Plate the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate the cells with an adenosine receptor agonist (e.g., NECA).

  • Measure the resulting change in intracellular cAMP levels using a suitable assay kit (e.g., HTRF).

Data Presentation:

This compound (µM)A2A Receptor Antagonism (%) (Mean ± SD)
0.112.5 ± 3.1
145.8 ± 4.9
1082.1 ± 6.2
10094.7 ± 5.5
E. Western Blot Analysis of Signaling Pathways (MAPK/ERK Pathway)

Western blotting can be used to detect changes in the phosphorylation status of key signaling proteins.

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of the protein of interest (e.g., p-ERK and total ERK).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

Data Presentation:

Treatmentp-ERK / Total ERK Ratio (Fold Change vs. Control)
Control1.0
This compound (50 µM)0.45
F. Receptor Tyrosine Kinase Inhibition Assays (EGFR & VEGFR-2)

In vitro kinase assays can determine the direct inhibitory effect of this compound on receptor tyrosine kinase activity.

Protocol:

  • Set up a kinase reaction with recombinant human EGFR or VEGFR-2, a suitable substrate, and ATP.

  • Add various concentrations of this compound to the reaction.

  • Incubate to allow for the kinase reaction to proceed.

  • Measure the amount of phosphorylated substrate or the amount of ATP remaining using a luminescence-based assay kit.

Data Presentation:

This compound (µM)VEGFR-2 Kinase Inhibition (%) (Mean ± SD)EGFR Kinase Inhibition (%) (Mean ± SD)
118.3 ± 3.515.1 ± 2.9
1055.9 ± 6.148.7 ± 5.3
10092.4 ± 5.888.2 ± 6.0

III. Visualizations of Pathways and Workflows

G cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Cellular Outcomes This compound This compound PDE Inhibition PDE Inhibition This compound->PDE Inhibition Adenosine Receptor Antagonism Adenosine Receptor Antagonism This compound->Adenosine Receptor Antagonism Increased cAMP/cGMP Increased cAMP/cGMP PDE Inhibition->Increased cAMP/cGMP Signaling Pathway Modulation Signaling Pathway Modulation Adenosine Receptor Antagonism->Signaling Pathway Modulation Decreased Proliferation Decreased Proliferation Increased cAMP/cGMP->Decreased Proliferation Apoptosis Induction Apoptosis Induction Signaling Pathway Modulation->Apoptosis Induction

Caption: Proposed mechanism of action for this compound.

G Start Start Seed Cells Seed Cells in 96-well Plate Start->Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with this compound Treat with this compound Incubate 24h->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Add Solubilization Solution Add Solubilization Solution Incubate 4h->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance End End Measure Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

G VEGF/EGF VEGF / EGF VEGFR2/EGFR VEGFR-2 / EGFR VEGF/EGF->VEGFR2/EGFR PI3K/Akt PI3K/Akt Pathway VEGFR2/EGFR->PI3K/Akt RAS/MAPK RAS/MAPK Pathway VEGFR2/EGFR->RAS/MAPK This compound This compound This compound->VEGFR2/EGFR Proliferation & Survival Cell Proliferation & Survival PI3K/Akt->Proliferation & Survival RAS/MAPK->Proliferation & Survival

Caption: Inhibition of VEGFR-2/EGFR signaling by this compound.

IV. Safety and Handling

As with any novel compound, appropriate safety precautions should be taken when handling this compound. It is intended for research use only. Researchers should consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. Based on available data for similar compounds, it is advisable to wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

V. Conclusion

The protocols and application notes provided herein offer a robust framework for the in vitro characterization of this compound. By employing these cell-based models, researchers can systematically evaluate its cytotoxic and apoptotic effects, identify its primary molecular targets, and elucidate the signaling pathways through which it exerts its biological activity. This comprehensive approach is essential for advancing the preclinical development of this compound as a potential therapeutic agent.

Application Notes and Protocols for Measuring Adenosine Receptor Binding of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Allyltheobromine, a derivative of the naturally occurring methylxanthine theobromine, is of interest for its potential interactions with adenosine (B11128) receptors. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in a myriad of physiological processes, making them significant therapeutic targets.[1] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] The A1 and A3 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase.[1][2] This document provides detailed protocols for various in vitro techniques to characterize the binding of this compound to these receptors, enabling the determination of its affinity and selectivity. While specific binding data for this compound is not extensively published, the methodologies described are standard for characterizing xanthine (B1682287) derivatives and other ligands targeting adenosine receptors.[3][4]

Data Presentation: Binding Affinities of Standard Ligands

The following tables summarize the binding affinities of commonly used radioligands and representative xanthine antagonists for human adenosine receptors. This data provides a context for the expected affinity ranges and the selection of appropriate assay conditions.

Table 1: Binding Affinities (Kd) of Standard Radioligands for Human Adenosine Receptors

Receptor SubtypeRadioligandKd (nM)Receptor Source
A1[³H]CCPA~0.2-0.4Recombinant (CHO, HEK cells), Rat Brain Membranes
A2A[³H]CGS 21680~17-58Recombinant (HEK cells), Rat Striatal Membranes
A2A[³H]ZM241385~0.60Recombinant (HEK cells)
A3[¹²⁵I]I-AB-MECA~0.34Recombinant (CHO cells)

Data compiled from representative sources.[1]

Table 2: Binding Affinities (Ki) of Representative Xanthine Antagonists for Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Theophylline3,50013,00025,000>100,000
Caffeine12,0002,40013,00080,000
DPCPX0.461,100>10,0001,900
ZM2413851,1000.51,000>10,000

This table presents representative data for common xanthine antagonists to illustrate typical affinity profiles. The binding affinity of this compound would be determined using the protocols outlined below.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a robust and highly sensitive method for quantifying the affinity of a test compound for a receptor.[5] These assays can be performed in two main formats: saturation assays to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition assays to determine the affinity (Ki) of a test compound.[5]

Protocol 1.1: Membrane Preparation

  • Cell Culture and Harvesting: Culture cells stably expressing the desired human adenosine receptor subtype (e.g., HEK293 or CHO cells) to confluency. Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.[6]

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 1.2: Saturation Binding Assay (to determine Kd of the radioligand)

  • Prepare Radioligand Dilutions: Serially dilute a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in binding buffer to achieve a range of concentrations (e.g., 0.1 to 20 nM).[5]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration for total binding and non-specific binding.

  • Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of the corresponding radioligand dilution to each well.[5]

  • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA), and 50 µL of the corresponding radioligand dilution to each well.[5][7]

  • Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[1][6]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[5][6]

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[6][7]

  • Detection: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Protocol 1.3: Competition Binding Assay (to determine Ki of this compound)

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in binding buffer across a wide concentration range (e.g., 10⁻¹⁰ to 10⁻⁴ M).[1]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of this compound.

  • Reaction Mixture: To each well, add 150 µL of membrane preparation, 50 µL of the this compound dilution, and 50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).[5][7]

  • Controls: Include wells for total binding (no competitor) and non-specific binding (high concentration of a standard unlabeled ligand).

  • Incubation, Filtration, and Detection: Follow steps 5-8 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cell_culture Cell Culture (Expressing Receptor) harvest Harvest Cells cell_culture->harvest lysis Cell Lysis & Homogenization harvest->lysis centrifuge1 High-Speed Centrifugation lysis->centrifuge1 wash Wash Membrane Pellet centrifuge1->wash centrifuge2 Repeat Centrifugation wash->centrifuge2 resuspend Resuspend in Assay Buffer centrifuge2->resuspend quantify Protein Quantification resuspend->quantify store Store at -80°C quantify->store assay_plate Add to 96-well Plate: - Membranes - this compound - Radioligand store->assay_plate prepare_ligands Prepare Serial Dilutions of this compound prepare_ligands->assay_plate incubate Incubate to Equilibrium assay_plate->incubate filtrate Rapid Filtration incubate->filtrate wash_filters Wash Filters filtrate->wash_filters detect Scintillation Counting wash_filters->detect analyze Data Analysis (IC50 -> Ki) detect->analyze

Workflow for Radioligand Competition Binding Assay.
Fluorescence-Based Binding Assays

Fluorescence-based assays offer a non-radioactive alternative for measuring ligand binding.[8] These methods often have higher throughput capabilities.

Protocol 2.1: Fluorescence Polarization (FP) Assay

This technique relies on the change in the polarization of emitted light when a small fluorescently labeled ligand binds to a larger receptor protein.

  • Reagents:

    • Membrane preparation expressing the target adenosine receptor.

    • A fluorescently labeled antagonist for the target receptor (e.g., a derivative of ZM241385 for A2A).[8]

    • This compound.

    • Assay buffer.

  • Assay Principle: In a 96- or 384-well black plate, add the membrane preparation, the fluorescently labeled ligand at a fixed concentration, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: As this compound displaces the fluorescent ligand from the receptor, the fluorescence polarization will decrease. Plot the change in polarization against the concentration of this compound and fit the data to determine the IC₅₀ and subsequently the Ki.

Protocol 2.2: Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays measure the interaction between a luciferase-tagged receptor (donor) and a fluorescently labeled ligand (acceptor).

  • Cell Line: Use a cell line stably co-expressing the adenosine receptor tagged with a luciferase (e.g., NanoLuc) and a fluorescent protein.[9][10]

  • Ligand: A fluorescently labeled ligand that binds to the receptor of interest is required.[9]

  • Assay Procedure:

    • Plate the cells in a white 96- or 384-well plate.

    • Add the luciferase substrate (e.g., furimazine for NanoLuc).

    • Add the fluorescent ligand at a fixed concentration.

    • Add serial dilutions of this compound.

  • Measurement: Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio. The displacement of the fluorescent ligand by this compound will cause a decrease in the BRET signal. Determine the IC₅₀ and Ki from the dose-response curve.[10]

G cluster_adenosine_receptors Adenosine Receptor Subtypes cluster_signaling Downstream Signaling A1 A1 Couples to Gi/o AC_inhibit Inhibit Adenylyl Cyclase A1->AC_inhibit A2A A2A Couples to Gs AC_stimulate Stimulate Adenylyl Cyclase A2A->AC_stimulate A2B A2B Couples to Gs/Gq A2B->AC_stimulate PLC_activate Activate Phospholipase C A2B->PLC_activate A3 A3 Couples to Gi/o A3->AC_inhibit A3->PLC_activate cAMP_decrease Decrease cAMP AC_inhibit->cAMP_decrease cAMP_increase Increase cAMP AC_stimulate->cAMP_increase Ca_increase Increase Intracellular Ca²⁺ PLC_activate->Ca_increase

Adenosine Receptor Signaling Pathways.
Label-Free Biosensor-Based Assays

Label-free techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure binding events directly, without the need for labeled ligands.[11]

Protocol 3.1: Surface Plasmon Resonance (SPR)

SPR detects changes in the refractive index at the surface of a sensor chip when an analyte binds to an immobilized ligand.[12]

  • Immobilization: Covalently immobilize a purified, solubilized adenosine receptor or capture receptor-containing membranes onto the sensor chip surface.[11][12]

  • Binding Measurement: Flow solutions containing various concentrations of this compound over the chip surface.

  • Detection: The binding of this compound to the immobilized receptor causes a change in the SPR signal, which is proportional to the bound mass.

  • Data Analysis: Analyze the real-time binding data to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) can be calculated as kd/ka.

Protocol 3.2: Isothermal Titration Calorimetry (ITC)

ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule.[13]

  • Sample Preparation: Place a solution of the purified adenosine receptor in the sample cell of the calorimeter. Fill the titration syringe with a solution of this compound.

  • Titration: Inject small aliquots of the this compound solution into the receptor solution at constant temperature.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]

The choice of method for measuring the binding of this compound to adenosine receptors will depend on the specific research question, available equipment, and the need for throughput versus detailed kinetic or thermodynamic information. Radioligand binding assays remain a gold standard for affinity determination. Fluorescence-based methods provide non-radioactive, high-throughput alternatives. Label-free techniques like SPR and ITC offer direct measurement of binding and can provide valuable kinetic and thermodynamic data, respectively. By employing these techniques, researchers can thoroughly characterize the pharmacological profile of this compound at adenosine receptor subtypes.

References

Application Notes: Investigating the Anticancer Properties of 1-Allyltheobromine

References

Application Notes and Protocols for 1-Allyltheobromine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyltheobromine is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans.[1] The introduction of an allyl group at the N1 position of the theobromine scaffold provides a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry for the generation of novel bioactive compounds.[2] Structurally similar to caffeine (B1668208) and theophylline, this compound is presumed to exert its pharmacological effects through the modulation of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[2] Emerging research has highlighted its potential in oncology, particularly its ability to induce apoptosis and cell cycle arrest in cancer cells.

These application notes provide a comprehensive overview of the known biological activities of this compound, along with detailed protocols for its synthesis and key biological assays to facilitate further research and drug discovery efforts.

Biological Activities and Quantitative Data

The primary mechanisms of action for this compound are believed to be antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes, similar to other methylxanthines.[2] Additionally, it has been shown to possess pro-apoptotic and cell cycle inhibitory effects in cancer cells.

Adenosine Receptor Modulation

This compound has been evaluated for its affinity towards the human adenosine A2B receptor. The allyl substitution has been shown to influence its activity at this receptor subtype.

CompoundReceptor SubtypeKi (nM)Assay TypeReference
This compound Human A2B360Radioligand Displacement[Smolecule]
TheobromineHuman A2B1,150Radioligand Displacement[Smolecule]
1-PropylxanthineHuman A2B220Radioligand Displacement[Smolecule]

Data for the affinity of this compound at other adenosine receptor subtypes (A1, A2A, A3) is not currently available in the peer-reviewed literature.

In functional assays, this compound has been observed to act as a partial agonist at the A2B receptor.

CompoundParameterValueAssay TypeReference
This compound EC50 (A2B-mediated signaling)11 µMcAMP Accumulation[Smolecule]
Phosphodiesterase (PDE) Inhibition

While this compound is presumed to be a phosphodiesterase inhibitor based on its structural class, specific IC50 values against various PDE isoforms are not yet reported in the literature.[2] The parent compound, theobromine, is known to be a non-selective PDE inhibitor.[2]

Anticancer Activity

This compound has demonstrated pro-apoptotic and cell cycle inhibitory effects in non-small cell lung cancer cells (A549).

Cell LineTreatmentEffectQuantitative DataReference
A549This compoundApoptosis Induction31.42% early apoptosis[Smolecule]
A549ControlApoptosis Induction2.9% early apoptosis[Smolecule]
A549This compoundCell Cycle ArrestG2/M phase arrest[Smolecule]

Specific IC50 values for the antiproliferative activity of this compound against a broader panel of cancer cell lines are not currently available. However, other N1-substituted theobromine derivatives have shown potent anticancer activities.

Signaling Pathways and Experimental Workflows

Presumed Signaling Pathways of this compound

1-Allyltheobromine_Signaling cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound A2B_Receptor Adenosine A2B Receptor This compound->A2B_Receptor Partial Agonist PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AC Adenylyl Cyclase A2B_Receptor->AC Activation cAMP cAMP PDE->cAMP Degradation AC->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Presumed signaling pathways of this compound.

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow Start Theobromine & Allyl Bromide Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product Characterization Structure & Purity Confirmation (NMR, MS, HPLC) Product->Characterization Anticancer_Workflow cluster_assays Biological Assays Cell_Culture Cancer Cell Culture (e.g., A549) Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Proliferation Proliferation Assay (e.g., MTT, SRB) Treatment->Proliferation Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Proliferation->Data_Analysis

References

Application Notes and Protocols: Synthesis of 1-Allyltheobromine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-allyltheobromine and its derivatives as a promising scaffold for drug discovery. The document includes detailed experimental protocols, quantitative data on the biological activities of related compounds, and visualizations of relevant signaling pathways.

Introduction

Theobromine (B1682246), a naturally occurring methylxanthine found in cocoa, serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications.[1] N-alkylation at the N1 position of the theobromine core is a common strategy to generate novel compounds. The introduction of an allyl group at this position yields this compound, a key intermediate with a reactive allyl moiety suitable for further chemical modifications.[1] This allows for the creation of diverse chemical libraries for screening against various biological targets.[1]

Derivatives of theobromine have shown potential in several therapeutic areas, including oncology and immunology. Their mechanisms of action are often attributed to the modulation of key signaling pathways through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors.[1] More recently, theobromine derivatives have been investigated as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer progression.

This document outlines the synthesis of this compound and provides data on the anticancer activities of related theobromine derivatives, suggesting the potential for developing novel this compound-based therapeutic agents.

Data Presentation: Anticancer Activity of Theobromine Derivatives

The following tables summarize the in vitro biological activity of various N1-substituted theobromine derivatives against cancer cell lines and specific protein kinases. This data highlights the potential for developing potent and selective anticancer agents from the theobromine scaffold.

Table 1: Cytotoxic Activity of N1-Substituted Theobromine Derivatives

Compound IDN1-SubstituentCancer Cell LineIC50 (µM)Reference
T-1-MTA(m-tolyl)acetamideA549 (Lung Carcinoma)22.49[2]
T-1-MTAHCT-116 (Colon Carcinoma)24.97[2]
T-1-PCPA(p-chloro)acetamideA549 (Lung Carcinoma)31.74[3]
T-1-PCPAHCT-116 (Colon Carcinoma)20.40[3]
15a4-(formylhydrazono)-phenylHepG2 (Hepatocellular Carcinoma)0.76[4]
15aMCF-7 (Breast Adenocarcinoma)1.08[4]
T-1-PMPA(p-methylphenyl)acetamideHepG2 (Hepatocellular Carcinoma)3.51
T-1-PMPAMCF-7 (Breast Adenocarcinoma)4.13

Table 2: Kinase Inhibitory Activity of N1-Substituted Theobromine Derivatives

Compound IDN1-SubstituentTarget KinaseIC50 (nM)Reference
T-1-MTA(m-tolyl)acetamideEGFR22.89[2]
T-1-PCPA(p-chloro)acetamideEGFR25.35[3]
15a4-(formylhydrazono)-phenylVEGFR-2239[4]
T-1-PMPA(p-methylphenyl)acetamideEGFRwt86
T-1-PMPA(p-methylphenyl)acetamideEGFR790m561

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of theobromine with allyl bromide to synthesize this compound.[1]

Materials:

  • Theobromine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • To a solution of theobromine (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the theobromine spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization:

  • The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of synthesized theobromine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized theobromine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be modulated by theobromine derivatives.

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 1-Allyltheobromine_Derivative This compound Derivative (Antagonist) A1R Adenosine A1 Receptor 1-Allyltheobromine_Derivative->A1R Blocks Adenosine Adenosine Adenosine->A1R Activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Modulates

Caption: Adenosine A1 Receptor Signaling Pathway Antagonism.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates 1-Allyltheobromine_Derivative This compound Derivative (Inhibitor) 1-Allyltheobromine_Derivative->VEGFR2 Inhibits (intracellular domain) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK Leads to AKT AKT Pathway PI3K->AKT Leads to Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

PDE4_Inhibition_Signaling cluster_intracellular Intracellular AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates AMP AMP PDE4->AMP 1-Allyltheobromine_Derivative This compound Derivative (Inhibitor) 1-Allyltheobromine_Derivative->PDE4 Inhibits Downstream_Effects Downstream Effects (e.g., reduced inflammation) PKA->Downstream_Effects EPAC->Downstream_Effects

Caption: Phosphodiesterase 4 (PDE4) Inhibition Signaling.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Theobromine Theobromine N_Alkylation N-Alkylation with Allyl Bromide Theobromine->N_Alkylation Allyltheobromine This compound N_Alkylation->Allyltheobromine Derivatization Derivatization of Allyl Group Allyltheobromine->Derivatization Derivative_Library Derivative Library Derivatization->Derivative_Library Purification Purification & Characterization Derivative_Library->Purification In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Purification->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., MTT Assay) In_Vitro_Screening->Cell_Based_Assays Hit_Identification Hit Identification Cell_Based_Assays->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization

Caption: General Workflow for Synthesis and Evaluation.

References

In Vivo Experimental Framework for 1-Allyltheobromine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting preclinical in vivo studies on 1-allyltheobromine, a synthetic derivative of theobromine (B1682246). Due to the limited availability of direct in vivo data for this compound, the following protocols and expected outcomes are largely extrapolated from studies on its parent compound, theobromine, and other xanthine (B1682287) derivatives with similar mechanisms of action, such as adenosine (B11128) receptor antagonism and phosphodiesterase (PDE) inhibition.

Pharmacokinetic Profiling

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for designing meaningful efficacy and toxicology studies.

Experimental Protocol: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Intravenous (IV) and oral (PO) dosing equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single oral gavage dose of this compound (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its potential metabolites in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Data Presentation: Expected Pharmacokinetic Parameters of Theobromine in Rats (as a proxy for this compound)
ParameterRouteDose (mg/kg)ValueReference
Tmax (h) Oral1 - 100~1[1]
Cmax (µg/mL) Oral100~50[1]
t1/2 (h) Oral1 - 100~4-5[1]
AUC (µg*h/mL) Oral100Proportionally increases with dose[1]
Bioavailability (%) Oral-High (based on theobromine)[2]

Note: These values are for theobromine and should be considered as an estimation for this compound. Actual values will need to be determined experimentally.

Anti-Cancer Efficacy Studies

Preliminary in vitro data suggests that this compound may possess anti-cancer properties. In vivo xenograft models are crucial for validating these findings.

Experimental Protocol: Human Tumor Xenograft Model in Mice

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., A549 lung carcinoma, based on in vitro data)

  • This compound

  • Vehicle

  • Dosing and tumor measurement equipment

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Dosing: Administer this compound (e.g., 25-100 mg/kg, orally) or vehicle daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Expected Anti-Cancer Efficacy of Xanthine Derivatives
Animal ModelCancer Cell LineTreatmentDose (mg/kg)Tumor Growth Inhibition (%)Reference
Nude MiceGlioblastomaTheobromine-Inhibition of DNA synthesis observed[3]
-Ovarian CancerTheobromine-Anti-angiogenic activity observed[3]
Nude MiceLung CancerTheobromine-Prevention of angiogenesis observed[4]

Note: Specific quantitative data for in vivo tumor growth inhibition by this compound is not currently available. The table reflects the reported anti-cancer activities of the parent compound, theobromine.

Cardiovascular Effects Assessment

As a methylxanthine, this compound is expected to have cardiovascular effects, primarily through adenosine receptor antagonism.

Experimental Protocol: Cardiovascular Monitoring in Rodents

Objective: To assess the effects of this compound on blood pressure and heart rate in rats.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive Wistar rats

  • This compound

  • Vehicle

  • Telemetry system or tail-cuff method for blood pressure and heart rate measurement

Procedure:

  • Animal Preparation: For telemetry, surgically implant transmitters for continuous monitoring. For the tail-cuff method, acclimatize the animals to the restraining device.

  • Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period before treatment.

  • Dosing: Administer a single dose of this compound (e.g., 10-50 mg/kg, orally) or vehicle.

  • Data Collection: Continuously monitor blood pressure and heart rate for several hours post-dosing.

  • Data Analysis: Calculate the change from baseline in cardiovascular parameters for each treatment group.

Data Presentation: Cardiovascular Effects of Theobromine in Humans and Animals
SpeciesParameterTreatmentDoseEffectReference
HumanBlood PressureTheobromine700 mgReduced systolic blood pressure 1h post-ingestion[3]
HumanHeart RateTheobromine250-1000 mgDose-dependent increase[5]
RatBlood PressureTheobromine-Decrease (vasodilation)[3]

Note: The cardiovascular effects of methylxanthines can be complex and dose-dependent. These findings for theobromine provide a basis for designing studies with this compound.

Anti-Inflammatory Activity Evaluation

The anti-inflammatory potential of this compound can be investigated using standard in vivo models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Dosing: Administer this compound (e.g., 50-200 mg/kg, orally) or vehicle one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Data Presentation: Anti-Inflammatory Effects of a 1,3,5-Triazine (B166579) Derivative (as a reference for anti-inflammatory compounds)
Animal ModelParameterTreatmentDose (mg/kg)Inhibition of Edema (%) at 4hReference
Wistar RatCarrageenan-induced paw edemaCompound 120096.31[6]
Wistar RatCarrageenan-induced paw edemaCompound 320099.69[6]
Wistar RatCarrageenan-induced paw edemaIndomethacin1057.66[6]

Note: This data is from a study on 1,3,5-triazine derivatives and is provided as a reference for the expected format of results from an anti-inflammatory assay.

Signaling Pathway and Workflow Diagrams

Signaling Pathways of this compound

This compound Signaling Pathways cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase Inhibition Allyltheobromine This compound A2B_Receptor A2B Adenosine Receptor Allyltheobromine->A2B_Receptor Antagonizes G_Protein Gs Protein A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP_adenosine cAMP AC->cAMP_adenosine Increases PKA_adenosine PKA cAMP_adenosine->PKA_adenosine Activates Inflammation_adenosine Inflammation PKA_adenosine->Inflammation_adenosine Inhibits Allyltheobromine_pde This compound PDE Phosphodiesterase (e.g., PDE4) Allyltheobromine_pde->PDE Inhibits Inactive_AMP 5'-AMP PDE->Inactive_AMP cAMP_pde cAMP cAMP_pde->PDE Hydrolyzes PKA_pde PKA cAMP_pde->PKA_pde Activates Downstream_Effects Cellular Responses (e.g., Anti-inflammatory, Vasodilation) PKA_pde->Downstream_Effects

Caption: Putative signaling pathways of this compound.

Experimental Workflow for In Vivo Anti-Cancer Efficacy

In Vivo Anti-Cancer Efficacy Workflow start Start cell_culture Human Cancer Cell Culture (e.g., A549) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment_group Treatment Group: This compound randomization->treatment_group control_group Control Group: Vehicle randomization->control_group dosing Daily Dosing (e.g., 21 days) treatment_group->dosing control_group->dosing measurements Tumor Volume and Body Weight Measurement (2-3 times/week) dosing->measurements endpoint Study Endpoint measurements->endpoint analysis Tumor Excision, Weight Measurement, and Further Analysis endpoint->analysis end End analysis->end

Caption: Workflow for assessing anti-cancer efficacy in a xenograft model.

Disclaimer: The provided protocols and data are intended for guidance and are based on the available scientific literature for related compounds. Researchers should conduct their own dose-ranging and toxicity studies to determine the appropriate and safe dosage of this compound for their specific experimental models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Troubleshooting & Optimization

Technical Support Center: 1-Allyltheobromine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Allyltheobromine. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established synthetic route for this compound is the N-alkylation of theobromine (B1682246).[1] This reaction typically involves treating theobromine with an allyl halide, such as allyl bromide, in the presence of a base.[2] The base deprotonates the nitrogen at the N1 position of the theobromine core, creating a nucleophile that then attacks the allyl halide in what is presumed to be an SN2 reaction.[1]

Q2: Why is the choice of solvent and base important for this synthesis?

A2: The solvent and base system is critical for optimizing reaction efficiency and yield. Polar aprotic solvents like dimethylformamide (DMF) are commonly used.[2] The base, often a carbonate like potassium carbonate, is essential for deprotonating the theobromine.[2] The selection of these reagents can influence reaction time and temperature requirements, directly impacting the formation of side products.

Q3: What are the primary reactive sites on the this compound molecule for potential follow-up reactions?

A3: this compound has two primary sites for further chemical modification:

  • The Allyl Group: The double bond in the allyl moiety is susceptible to a variety of reactions, including electrophilic addition and cycloaddition. For instance, it readily reacts with halogens like bromine and iodine.[1][2][3]

  • The Purine (B94841) Core: The purine ring system can also undergo reactions, such as oxidation, potentially at the C8 position.[1]

Q4: What analytical techniques are recommended for confirming the successful synthesis and purity of this compound?

A4: To confirm the structure and assess the purity of the synthesized compound, a combination of analytical methods is essential. Techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment are considered standard.[1] A target purity of over 95% is generally recommended for subsequent applications.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem: Low or No Yield

Possible Cause 1: Inadequate Reagent Purity The purity of the starting materials is critical. Theobromine should have a certified purity of at least 98%.[1] Allyl bromide can degrade over time and should be stored under inert conditions to prevent side reactions.[1]

Solution:

  • Use high-purity, certified reagents.

  • If the purity of allyl bromide is suspect, consider purifying it by distillation before use.

Possible Cause 2: Suboptimal Reaction Conditions The reaction yield is highly sensitive to temperature, reaction time, and the choice of solvent and base.

Solution:

  • Review Parameters: Compare your reaction conditions to established protocols. Temperatures can range from 60°C to 150°C depending on the specific reagents used.[1][2]

  • Optimize System: Consider alternative synthetic approaches that have reported higher yields, such as using a phase-transfer catalyst to reduce reaction times or exploring mechanochemical methods.[2] (See Table 1 for a comparison).

Problem: Presence of Multiple Products in Final Mixture

Possible Cause 1: Formation of Isomeric Byproducts (N9-Allylation) Theobromine (3,7-dimethylxanthine) has another potential site for alkylation at the N9 position of the purine ring. While N1-alkylation is generally favored, changes in reaction conditions could potentially lead to the formation of the N9-allyl isomer as a side product.

Solution:

  • Control Temperature: Adhere strictly to the recommended reaction temperature, as higher temperatures can sometimes reduce the selectivity of the reaction.

  • Purification: Employ column chromatography to separate the desired N1-isomer from other potential isomers.

Possible Cause 2: Secondary Reactions of the Product The allyl group of the newly formed this compound is reactive and can undergo further reactions, especially in the presence of excess reagents or certain contaminants.

Solution:

  • Stoichiometry: Use a carefully controlled stoichiometry of allyl bromide to avoid excess halide in the reaction mixture.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the purine ring, which can occur as a side reaction.[1]

Possible Cause 3: Impurities from Solvent Degradation High reaction temperatures (e.g., >150°C) when using solvents like DMF can lead to solvent pyrolysis, introducing impurities into the reaction mixture.[1][4]

Solution:

  • Lower Temperature: If possible, use a catalyst system (e.g., phase-transfer catalyst or ionic liquid) that allows for lower reaction temperatures.[2]

  • Alternative Solvent: Consider replacing DMF with a more stable solvent if very high temperatures are required.

Data Presentation

Table 1: Comparison of Synthetic Methodologies for this compound

Alkylating AgentSolvent / ConditionsBase / CatalystTemperature (°C)TimeYield (%)
Allyl bromideDimethylformamide (DMF)-80-~72%[2]
Allyl bromideDimethylformamide (DMF)Potassium Carbonate--68-72%[2]
Allyl bromideBiphasic SystemTetrabutylammonium bromide604 hoursNot specified[2]
Allyl bromideSolvent-freeBall Milling25 (ambient)30 minutes~89%[2]
Allyl bromideIonic Liquid (BMIM-PF6)-50-~91%[2]

Visualizations

Experimental & Logical Workflows

G cluster_0 Synthesis Workflow A Reagent Preparation (Theobromine, Allyl Bromide, Base, Solvent) B Reaction Setup (Under controlled temperature) A->B C Reaction Monitoring (e.g., by TLC or LC-MS) B->C D Work-up & Extraction C->D E Purification (Recrystallization or Chromatography) D->E F Analysis & Characterization (NMR, HPLC, MS) E->F

Caption: General experimental workflow for the synthesis of this compound.

G start Analysis Shows Impure Product unreacted_sm Unreacted Theobromine Detected? start->unreacted_sm isomer Isomeric Impurity Detected? (e.g., peak with same mass) unreacted_sm->isomer No sol_unreacted Increase reaction time/temperature Check base activity unreacted_sm->sol_unreacted Yes other_peak Other Unexpected Peaks? isomer->other_peak No sol_isomer Optimize temperature for selectivity Improve chromatographic separation isomer->sol_isomer Yes sol_other Check for solvent degradation Analyze for secondary product reactions other_peak->sol_other Yes

Caption: Troubleshooting logic for identifying sources of product impurity.

Reaction Pathways

G Theobromine Theobromine AllylBromide + Allyl Bromide (Base) MainProduct This compound (Desired Product) AllylBromide->MainProduct Major Pathway (N1-Alkylation) SideProduct 9-Allyltheobromine (Potential Side Product) AllylBromide->SideProduct Minor Pathway (N9-Alkylation)

Caption: Primary reaction pathway and a potential side reaction in the synthesis.

References

Technical Support Center: Purification of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Allyltheobromine.

Troubleshooting Guides

This section addresses common issues encountered during the primary purification techniques for this compound: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent will dissolve the target compound at high temperatures but not at room temperature, while impurities will either be insoluble at high temperatures or remain soluble at room temperature.

Problem: Difficulty Finding a Suitable Recrystallization Solvent

  • Possible Cause: The polarity of the solvent is not optimal for this compound.

  • Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities. Small-scale trials in test tubes are recommended.

Solvent PolarityRecommended SolventsExpected Outcome for a Good Solvent
Polar Water, Ethanol, Methanol (B129727)Poor solubility at room temperature, good solubility at boiling point.
Intermediate Acetone, Ethyl Acetate (B1210297), IsopropanolMay show good differential solubility.
Non-polar Toluene, Hexane (B92381), DichloromethaneLikely to be either too soluble or too insoluble.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount (10-20 mg) of crude this compound in a test tube.

  • Add a few drops of the solvent to be tested and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube in a water bath and observe if it dissolves.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.

  • Observe for crystal formation. The formation of a significant amount of crystals upon cooling indicates a promising solvent.

Problem: Oiling Out Instead of Crystallization

  • Possible Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly.

  • Solution:

    • Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include ethanol/water and dichloromethane/hexane.

    • Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratching the inner wall of the flask with a glass rod can initiate crystallization.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Problem: Low Recovery of Purified Product

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Concentrate the Mother Liquor: After the first crop of crystals is collected, evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

    • Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel is a common stationary phase.

Problem: Poor Separation of this compound from Impurities

  • Possible Cause: The mobile phase polarity is not optimized.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for this compound and show good separation from impurity spots. A common starting point for N-alkylated xanthines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone).

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.

Experimental Protocol: Column Chromatography of this compound

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Then, carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the optimized mobile phase.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem: Compound is Stuck on the Column

  • Possible Cause: The mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small amount of a very polar solvent like methanol can be added to the mobile phase to elute highly retained compounds.

Problem: Tailing of the Product Band

  • Possible Cause: The sample is overloaded, or there are strong interactions between the compound and the stationary phase.

  • Solution:

    • Reduce Sample Load: Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

    • Add a Modifier to the Mobile Phase: For basic compounds like xanthine (B1682287) derivatives, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase can reduce tailing by neutralizing acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities arise from the synthesis, which typically involves the N-alkylation of theobromine (B1682246) with an allyl halide. These impurities include:

  • Unreacted Theobromine: The starting material may not have fully reacted. Theobromine is more polar than this compound and will have a lower Rf value on TLC.

  • 7-Allyltheobromine (N7-isomer): Alkylation can sometimes occur at the N7 position of the imidazole (B134444) ring, leading to the formation of an isomer. This isomer often has a similar polarity to the desired N1-product, making it a significant purification challenge. Careful optimization of chromatographic conditions is often required for separation.

  • Other Methylxanthines: If the starting theobromine was not pure, related compounds like caffeine (B1668208) or theophylline (B1681296) could be present and may also undergo allylation.

  • O-Alkylation Products: In some cases, alkylation can occur on an oxygen atom, though this is generally less common for theobromine.

Q2: My TLC shows a single spot, but my NMR spectrum indicates impurities. What could be the problem?

A2: This is a common issue and can arise from several factors:

  • Co-elution on TLC: The impurity may have a very similar Rf value to your product in the TLC solvent system you are using. Try developing the TLC plate in several different solvent systems of varying polarities to achieve better separation.

  • Non-UV Active Impurities: If the impurity does not have a chromophore that absorbs UV light at the wavelength you are using for visualization (typically 254 nm), it will be invisible on the TLC plate. Try using alternative visualization techniques, such as staining with potassium permanganate (B83412) or iodine vapor.

  • Isomeric Impurities: As mentioned, the N7-allyl isomer can be difficult to separate from the desired N1-allyl product. Their structural similarity can lead to very close Rf values.

Q3: Can I use preparative HPLC to purify this compound?

A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective method for purifying this compound, especially for obtaining high-purity material or for separating closely related impurities like the N7-isomer. An analytical HPLC method should first be developed on a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient. This method can then be scaled up to a preparative scale.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 mm IDC18, >10 mm ID
Mobile Phase Methanol/Water or Acetonitrile/Water (gradient)Same as analytical, but may need adjustment
Flow Rate ~1 mL/minScaled up based on column diameter
Sample Load MicrogramsMilligrams to grams

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound is approximately 147 °C. A sharp melting point close to this value is a good indicator of purity. A broad melting range suggests the presence of impurities.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Theobromine Theobromine Reaction N-Alkylation (Base, Solvent) Theobromine->Reaction Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction Crude_Product Crude this compound (with impurities) Reaction->Crude_Product TLC TLC Analysis (Solvent System Optimization) Crude_Product->TLC Analyze Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Alternative Column_Chromatography Column Chromatography TLC->Column_Chromatography Optimized Conditions Recrystallization Recrystallization TLC->Recrystallization Solvent Selection Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Prep_HPLC->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product >98% Purity

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Check_TLC Analyze by TLC in multiple solvent systems Start->Check_TLC Single_Spot Single Spot Observed? Check_TLC->Single_Spot Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Check_NMR Analyze by NMR Single_Spot->Check_NMR Optimize_Chromatography Optimize Column Chromatography (Gradient, Additives) Multiple_Spots->Optimize_Chromatography Consider_Recrystallization Consider Recrystallization (Solvent Screening) Multiple_Spots->Consider_Recrystallization NMR_Pure NMR shows pure product Check_NMR->NMR_Pure NMR_Impure NMR shows impurities Check_NMR->NMR_Impure End_Pure Product is likely pure NMR_Pure->End_Pure NMR_Impure->Optimize_Chromatography NMR_Impure->Consider_Recrystallization End_Purify Proceed with optimized purification method Optimize_Chromatography->End_Purify Consider_Recrystallization->End_Purify

Caption: Decision-making flowchart for troubleshooting purification issues.

Stability issues of 1-Allyltheobromine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Allyltheobromine in different solvents. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: Currently, there is limited published data specifically detailing the long-term stability of this compound in various solvents. However, based on its chemical structure, which includes a reactive allyl group, its stability can be influenced by the solvent's properties, pH, temperature, and exposure to light and oxygen. The allyl group is susceptible to oxidation and hydrolysis. Therefore, for sensitive experiments, it is recommended to use freshly prepared solutions and to conduct solvent-specific stability studies.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is a derivative of theobromine (B1682246). While specific solubility data for this compound is scarce, data for the parent compound, theobromine, can provide some guidance. Theobromine is soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it's often recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[1]

Q3: How should I store solutions of this compound?

A3: For optimal stability, solutions of this compound should be stored at low temperatures (e.g., -20°C) and protected from light. It is also advisable to purge the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize the risk of oxidation. For aqueous solutions, it is often recommended not to store them for more than a day.[1]

Q4: What are the potential degradation pathways for this compound?

A4: The primary sites of potential degradation are the allyl group and the purine (B94841) ring system. The double bond in the allyl group is susceptible to oxidation, which can lead to the formation of epoxides, diols, or even cleavage of the allyl group.[2] Under acidic or basic conditions, the allyl group may undergo hydrolysis. The purine ring itself is generally stable but can be susceptible to degradation under harsh conditions like strong acids, bases, or oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Prepare fresh solutions of this compound. 2. Analyze the sample immediately after preparation. 3. If degradation is suspected, perform a forced degradation study to identify potential degradation products.[3][4] 4. Ensure the mobile phase and solvent are free of contaminants.
Loss of compound activity in biological assays Instability of this compound in the assay medium.1. Assess the stability of this compound in the specific assay buffer and under the experimental conditions (e.g., temperature, incubation time). 2. Prepare fresh stock solutions for each experiment. 3. Consider using a different solvent system with known better stability for similar compounds.
Precipitation of the compound from solution Poor solubility or exceeding the solubility limit.1. Refer to the solubility data of the parent compound, theobromine, for guidance. 2. Try gentle heating or sonication to aid dissolution. 3. If using aqueous buffers, first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution.[1]
Discoloration of the solution Oxidation or other degradation reactions.1. Prepare solutions using deoxygenated solvents. 2. Store solutions protected from light and air. 3. Avoid prolonged storage of solutions, especially at room temperature.

Quantitative Data

Table 1: Solubility of Theobromine in Various Solvents

SolventSolubility (mg/mL)
Ethanol~0.5[1]
Dimethyl Sulfoxide (DMSO)~30[1]
Dimethylformamide (DMF)~20[1]
DMSO:PBS (pH 7.2) (1:3)~0.25[1]

Note: This data is for theobromine and should be used as a general guide. The actual solubility of this compound may differ and should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a specific solvent. This is a foundational approach that can be adapted for forced degradation studies.[3][4]

1. Materials:

  • This compound
  • HPLC-grade solvent of interest (e.g., acetonitrile (B52724), methanol, water, buffer)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Working Solution: Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

3. HPLC Method (Example):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may need to be optimized.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: ~274 nm (based on the UV absorbance maximum of similar xanthine (B1682287) derivatives)
  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Time Zero (T0) Analysis: Immediately after preparation, inject the working solution into the HPLC system and record the chromatogram. The peak area of this compound at T0 will serve as the initial value.
  • Storage: Store the working solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system and record the chromatogram.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 value using the peak areas. The appearance of new peaks may indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution Prep_Work Prepare Working Solution Prep_Stock->Prep_Work T0_Analysis T0 HPLC Analysis Prep_Work->T0_Analysis Store Store Solution T0_Analysis->Store Time_Analysis Time-Point HPLC Analysis Store->Time_Analysis Time_Analysis->Time_Analysis Calc Calculate % Remaining Time_Analysis->Calc Report Generate Stability Report Calc->Report

Caption: Experimental workflow for stability testing of this compound.

Degradation_Pathways cluster_allyl Allyl Group Degradation cluster_purine Purine Ring Degradation A This compound Oxidation Oxidation (e.g., Epoxidation, Diol Formation) A->Oxidation O2, Light Hydrolysis Hydrolysis (Acid/Base Catalyzed) A->Hydrolysis H+/OH- Ring_Opening Ring Opening (Harsh Conditions) A->Ring_Opening Strong Acid/Base, Oxidizing Agents

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing N-alkylation of Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of theobromine (B1682246). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of theobromine?

The main challenge lies in achieving selective alkylation at the N1 position. Theobromine has multiple nitrogen atoms, but the proton on the N1 nitrogen is the most acidic, making this position the most nucleophilic after deprotonation. However, side reactions, particularly O-alkylation, can occur, leading to a mixture of products and reducing the yield of the desired N1-alkylated theobromine.

Q2: Why is my reaction yield consistently low?

Low yields in the N-alkylation of theobromine can be attributed to several factors:

  • Incomplete deprotonation: The nucleophilicity of the N1 nitrogen is crucial for the reaction to proceed. Inadequate deprotonation by the base will result in a low concentration of the theobromine anion, leading to poor conversion.

  • Poor solubility of reactants: Theobromine has limited solubility in many common organic solvents.[1][2] If theobromine or the base is not sufficiently dissolved, the reaction will be slow and incomplete.

  • Side reactions: As mentioned, O-alkylation is a common side reaction. Additionally, with certain alkyl halides (especially secondary and tertiary), elimination reactions can compete with the desired substitution reaction.[3]

  • Reaction conditions: Suboptimal temperature, reaction time, or choice of solvent and base can all contribute to low yields.

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the N-alkylation of theobromine.[3][4] A suitable eluent system, such as chloroform-ethyl acetate (B1210297) (1.5:3.5 v/v) or dichloromethane-methanol (95:5 v/v), can be used to separate the starting material (theobromine) from the N-alkylated product.[3][5] The reaction is considered complete when the theobromine spot is no longer visible on the TLC plate.

Q4: What are the best practices for purifying the N-alkylated product?

Purification can typically be achieved through the following methods:

  • Liquid-liquid extraction: This is often the first step to separate the product from the reaction mixture, especially when using a solvent like DMF.[3]

  • Column chromatography: This is a common method for separating the desired N1-alkylated product from unreacted theobromine and any side products.

  • Crystallization: The purified product can often be obtained as a solid by crystallization from a suitable solvent, such as methanol (B129727).

  • Preparative TLC: For small-scale reactions or when other methods are insufficient, preparative TLC can be used for purification.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of theobromine.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Ineffective deprotonation: The chosen base may not be strong enough, or there may be insufficient base present. 2. Poor solubility of theobromine: Theobromine is not fully dissolved in the reaction solvent. 3. Alkylating agent is not reactive enough. 4. Reaction temperature is too low. 1. Use a stronger base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe).[4] Ensure at least a stoichiometric amount of base is used. 2. Choose a solvent in which theobromine has better solubility, such as DMF or DMSO.[1] Consider using a co-solvent or a phase-transfer catalyst. 3. If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI). 4. Increase the reaction temperature and monitor the progress by TLC.[4]
Formation of multiple products (poor selectivity) 1. O-alkylation: Alkylation is occurring on one of the oxygen atoms in addition to or instead of the N1 nitrogen. 2. Over-alkylation: If there are other reactive sites, multiple alkyl groups may be added.1. The choice of solvent can influence selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.[3] The counter-ion of the base can also play a role; "softer" cations tend to favor N-alkylation. 2. Use a 1:1 stoichiometry of theobromine to the alkylating agent. A slight excess of theobromine can also help to minimize over-alkylation.
Low yield with secondary alkyl halides 1. Steric hindrance: The bulkier secondary alkyl halide reacts more slowly in an SN2 reaction. 2. Elimination (E2) side reaction: The basic conditions can promote the elimination of H-X from the alkyl halide to form an alkene.1. Increase the reaction time and/or temperature. 2. Use a less hindered, non-nucleophilic base. Consider pre-forming the sodium salt of theobromine to avoid having a strong base present during the alkylation step.[3]
Difficulty in purifying the product 1. Product and starting material have similar polarity: This can make separation by column chromatography challenging. 2. Product is difficult to crystallize. 1. Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary. 2. Try different solvents or solvent mixtures for crystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-alkylation of Theobromine

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Isopropyl bromideNaOH (1N in DMF)DMF100247.70[3]
sec-Butyl bromideNaOH (1N in DMF)DMF100245.89[3]
Methyl iodideSodium methoxideMethanolRoom Temp1.5~90[4]
Methyl iodideSodium methoxideMethanol600.67~90[4]

Table 2: Solubility of Theobromine in Various Solvents at 25°C

SolventSolubility (mg/mL)Reference
Water0.33[2]
Ethanol~0.5[1]
Methanol--
Dimethylformamide (DMF)~20[1]
Dimethyl sulfoxide (B87167) (DMSO)~30[1]
1,4-Dioxane0.49[2]
Acetone--

Note: Solubility data can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: N-alkylation with a Secondary Alkyl Halide in DMF[3]
  • Reactant Setup: In a three-necked round-bottom flask, suspend theobromine (11 mmol) in DMF (25 mL).

  • Base Addition: Add 1N NaOH in DMF (15 mL) to the suspension.

  • Heating: Heat the mixture to reflux at 100°C.

  • Alkyl Halide Addition: Gradually add the secondary alkyl halide (18 mmol) dropwise over approximately 1 hour.

  • Reaction Monitoring: Continue heating and monitor the reaction progress using TLC (eluent: chloroform-ethyl acetate, 1.5:3.5 v/v).

  • Reaction Completion: Stop the reflux after 24 hours or when TLC indicates the consumption of theobromine.

  • Work-up:

    • Pour the reaction mixture into a separating funnel.

    • Extract the product with a chloroform-ethanol mixture (3:1, 3 x 30 mL).

    • Collect the organic phase and evaporate the solvent using a rotary evaporator.

  • Purification:

    • Check the purity of the crude product by TLC.

    • If unreacted theobromine is present, further purification by preparative TLC or column chromatography may be necessary.

Protocol 2: N-methylation with Methyl Iodide in Methanol[4]
  • Reactant Setup: In a round-bottom flask, suspend theobromine (0.05 g) in methanol (1.5 mL).

  • Base Addition: Add sodium methoxide (0.03 g) and stir until the theobromine is completely dissolved. The solution will turn yellow.

  • Alkyl Halide Addition: In a fume hood, add methyl iodide (0.6 mL) using a syringe.

  • Reaction Conditions:

    • Method A (Room Temperature): Stir the reaction at room temperature and monitor by TLC at 30, 60, and 90 minutes.

    • Method B (Elevated Temperature): Heat the reaction to 50-60°C and monitor by TLC after 40 minutes.

  • Work-up:

    • After the reaction is complete, evaporate the solvent using a rotary evaporator.

    • Dissolve the residue in dichloromethane (B109758) (1 mL).

    • Transfer the solution to a test tube and add water (3 mL). Shake vigorously.

    • Separate the organic layer (bottom) and filter it through anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent from the filtered organic phase to obtain the caffeine (B1668208) product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Theobromine, Solvent, and Base heat Heat to Reaction Temperature reactants->heat add_alkyl_halide Add Alkyl Halide heat->add_alkyl_halide monitor Monitor by TLC add_alkyl_halide->monitor extract Liquid-Liquid Extraction monitor->extract Reaction Complete evaporate Evaporate Solvent extract->evaporate purify Purify by Chromatography/Crystallization evaporate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the N-alkylation of theobromine.

troubleshooting_logic cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions start Low Yield in N-alkylation check_conversion Check TLC for Unreacted Theobromine start->check_conversion increase_temp Increase Temperature/Time check_conversion->increase_temp Yes optimize_solvent Optimize Solvent for N-selectivity check_conversion->optimize_solvent No (Multiple Products) stronger_base Use Stronger Base increase_temp->stronger_base better_solvent Improve Solubility (Change Solvent) stronger_base->better_solvent change_base Change Base to Minimize Elimination optimize_solvent->change_base

Caption: Troubleshooting logic for addressing low yields in theobromine N-alkylation.

References

Technical Support Center: Troubleshooting Low Cell Viability in 1-Allyltheobromine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing low cell viability in in vitro assays involving 1-Allyltheobromine.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine.[1][2] Its mechanism of action is thought to be similar to other methylxanthines, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and modulation of adenosine (B11128) receptors.[1] PDE inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which can trigger various cellular responses, including the induction of apoptosis in cancer cells.[3]

Q2: I am observing higher than expected cytotoxicity in my control (vehicle-treated) cells. What could be the cause?

High cytotoxicity in vehicle-treated controls is often related to the solvent used to dissolve the this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for theobromine and its derivatives.[3] However, high concentrations of DMSO can be toxic to cells.

  • Troubleshooting Tip: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. It is crucial to include a vehicle-only control in your experiments to differentiate between solvent-induced toxicity and the effect of this compound.

Q3: My this compound treatment is not showing a dose-dependent effect on cell viability. What should I investigate?

A lack of a clear dose-response can stem from several factors, from compound stability to inappropriate assay timing.

  • Compound Stability: this compound, like other small molecules, may have limited stability in aqueous cell culture media over extended incubation periods. Degradation of the compound would lead to a decrease in its effective concentration.

  • Incubation Time: The time required to observe a cytotoxic effect is cell line-dependent and concentration-dependent. A 24-hour incubation may be too short for some cell lines to exhibit a significant response, especially at lower concentrations.[4][5]

  • Cell Seeding Density: If cells become over-confluent during the assay, it can affect their metabolic activity and response to the compound.

Q4: I suspect my this compound might be precipitating in the cell culture medium. How can I address this?

Theobromine and its derivatives can have limited aqueous solubility.[2] If this compound precipitates, its effective concentration will be lower and inconsistent.

  • Solubility Check: Before your experiment, visually inspect the media after adding your this compound stock solution. Look for any cloudiness or particulate matter.

  • Stock Solution Concentration: You may need to adjust the concentration of your stock solution in DMSO to ensure it fully dissolves in the final culture volume.

  • Gentle Warming: Gently warming the media to 37°C before adding the stock solution can sometimes improve solubility.

Troubleshooting Guide for Low Cell Viability

This guide addresses common issues encountered when observing unexpectedly low cell viability in this compound assays.

Observation Potential Cause Recommended Action
High background cell death in all wells (including untreated controls) Cell culture contamination (e.g., mycoplasma, bacteria, fungi)Regularly test cell cultures for contamination. Discard any contaminated stocks and start with a fresh, authenticated vial of cells.
Poor cell health prior to the assayEnsure cells are in the logarithmic growth phase and have a high viability (>95%) before seeding for the assay. Avoid using cells that are over-confluent or have been passaged too many times.
Sub-optimal culture conditions (e.g., incorrect CO2, temperature, humidity)Calibrate and monitor incubator settings regularly. Ensure the use of appropriate, pre-warmed, and pH-balanced culture media.
Low viability in treated wells, but not in a dose-dependent manner Compound instability in culture mediumPerform a time-course experiment to assess the stability of this compound in your specific media at 37°C. Consider shorter incubation times or replenishing the media with fresh compound during longer experiments.
Off-target effects at high concentrationsHigh concentrations of any compound can induce non-specific cytotoxicity. Ensure you are using a concentration range that is relevant to the expected biological activity.
No significant decrease in cell viability even at high concentrations Cell line is resistant to this compoundSome cell lines may be inherently resistant to the apoptotic effects of this compound. Consider testing a panel of different cell lines.
Insufficient incubation timeThe apoptotic process takes time. Extend the incubation period (e.g., to 48 or 72 hours) to allow for the induction and progression of apoptosis.[4][5]
Inactive compoundEnsure the this compound is of high purity and has been stored correctly to prevent degradation.
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before and during plating. Use appropriate pipetting techniques to minimize variability.
"Edge effect" in microplatesThe outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
Incomplete dissolution of formazan (B1609692) crystals (MTT assay)Ensure complete solubilization of the formazan product by thorough mixing and visual inspection under a microscope before reading the plate.

Quantitative Data Summary

The following tables provide a summary of reported cytotoxic activities of this compound derivatives. It is important to note that the optimal concentration and incubation time should be empirically determined for each cell line and experimental setup.

Table 1: IC50 Values of Theobromine and its Derivatives in Various Cancer Cell Lines

CompoundCell LineAssay DurationIC50 Value (µM)Reference
TheobromineA549 (Non-small cell lung cancer)24 hours16.02[3]
TheobromineA549 (Non-small cell lung cancer)48 hours10.76[3]
T-1-PMPA (a theobromine derivative)HepG2 (Hepatocellular carcinoma)Not Specified3.51[1]
T-1-PMPA (a theobromine derivative)MCF7 (Breast cancer)Not Specified4.13[1]
Theobromine Derivative 15aHepG2 (Hepatocellular carcinoma)Not Specified0.76[6]
Theobromine Derivative 15aMCF-7 (Breast cancer)Not Specified1.08[6]

Table 2: Recommended Starting Conditions for this compound Cell Viability Assays

ParameterRecommendationNotes
Cell Seeding Density Titrate for each cell line to ensure logarithmic growth throughout the experiment.A typical starting range for a 96-well plate is 5,000-10,000 cells/well.
This compound Concentration Range 0.1 µM to 100 µMBased on the activity of related compounds, a broad range should be tested initially to determine the IC50.
Incubation Time 24, 48, and 72 hoursA time-course experiment is crucial to capture the optimal window for observing a cytotoxic effect.[7]
Vehicle Control DMSO, final concentration <0.5%Always include a vehicle control at the same final concentration as the highest dose of this compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Workflows

Proposed Apoptotic Signaling Pathway of this compound

This compound is presumed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

G cluster_0 Cell Treatment cluster_1 Upstream Events cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade cluster_4 Cellular Outcomes This compound This compound PDE_Inhibition Phosphodiesterase Inhibition This compound->PDE_Inhibition cAMP_Increase Increased cAMP PDE_Inhibition->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation p53_Activation p53 Activation PKA_Activation->p53_Activation Bcl2_Inhibition Inhibition of Anti-apoptotic Bcl-2 proteins p53_Activation->Bcl2_Inhibition Bax_Bak_Activation Activation of Pro-apoptotic Bax/Bak p53_Activation->Bax_Bak_Activation Bcl2_Inhibition->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

General Troubleshooting Workflow for Low Cell Viability

This workflow provides a logical sequence of steps to diagnose and resolve issues with low cell viability in your experiments.

G Start Start: Low Cell Viability Observed Check_Controls Review Controls: Untreated & Vehicle Start->Check_Controls High_Control_Death High Death in Controls? Check_Controls->High_Control_Death Troubleshoot_Culture Troubleshoot Culture: - Contamination - Cell Health - Media/Incubator High_Control_Death->Troubleshoot_Culture Yes Dose_Response_Issue Lack of Dose Response? High_Control_Death->Dose_Response_Issue No Re-evaluate Re-evaluate Experiment Troubleshoot_Culture->Re-evaluate Troubleshoot_Compound Troubleshoot Compound: - Solubility - Stability - Purity Dose_Response_Issue->Troubleshoot_Compound Yes Assay_Conditions_Issue Unexpected Results (e.g., no effect)? Dose_Response_Issue->Assay_Conditions_Issue No Troubleshoot_Compound->Re-evaluate Optimize_Assay Optimize Assay: - Incubation Time - Cell Density - Assay Type Assay_Conditions_Issue->Optimize_Assay Yes End Problem Resolved Assay_Conditions_Issue->End No Optimize_Assay->Re-evaluate Re-evaluate->End

References

Overcoming solubility problems with 1-Allyltheobromine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Allyltheobromine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine.[1] Like its parent compound, this compound is anticipated to have low solubility in water, which can pose significant challenges for its use in various experimental settings, including in vitro biological assays and formulation development. The poor aqueous solubility of theobromine and other xanthine (B1682287) derivatives is attributed to strong intermolecular hydrogen bonds and base stacking.[2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A2: When encountering solubility issues with this compound, it is recommended to start with simple physical methods to enhance dissolution. These include:

  • Agitation: Ensure vigorous mixing or vortexing of the solution.

  • Heating: Gently warm the solution. The solubility of related compounds like theobromine increases with temperature.[3]

  • Sonication: Use an ultrasonic bath to break down particle agglomerates and increase the surface area for dissolution.

If these methods are insufficient, you may need to consider the formulation strategies outlined in the troubleshooting guide below.

Q3: Can I use an organic solvent to first dissolve this compound before preparing my aqueous solution?

A3: Yes, this is a common and effective strategy known as co-solvency.[4][5] this compound is expected to be more soluble in organic solvents. You can prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[6] This stock solution can then be diluted into your aqueous buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of xanthine derivatives can be pH-dependent.[7] Theobromine, for example, has weakly acidic and basic properties and can form salts.[8] It is plausible that adjusting the pH of the aqueous solution could improve the solubility of this compound. For ionizable drugs, modifying the pH can lead to protonation or deprotonation, resulting in a more soluble species.[] Experimenting with a range of pH values for your buffer may help to identify an optimal pH for dissolution.

Troubleshooting Guide

Issue: Precipitate forms when diluting an organic stock solution of this compound into an aqueous buffer.

This is a common issue that arises when the concentration of the compound exceeds its solubility limit in the final aqueous solution.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Increase the co-solvent concentration: A slightly higher percentage of the organic co-solvent in the final solution may be necessary to maintain solubility. However, be mindful of the tolerance of your experimental system to the co-solvent.

  • Use a surfactant: The addition of a non-ionic surfactant, such as Tween-80 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) can help to solubilize the compound by forming micelles that encapsulate the hydrophobic drug molecules.[10][11][12]

  • Employ a different solubility enhancement technique: If co-solvency is not yielding the desired results, consider techniques such as solid dispersion.[13][14][15][16][17]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂N₄O₂[1][18][19]
Molecular Weight220.23 g/mol [18][19]
Melting Point147 °C[18][19]
XLogP30.6[18][19]
Hydrogen Bond Donor Count0[18]
Hydrogen Bond Acceptor Count3[18]

Table 2: Solubility of Theobromine (Parent Compound) in Various Solvents

SolventSolubility (mg/mL) at 25°CReference
Water0.33[20]
Dimethyl Sulfoxide (DMSO)~30[6]
Dimethylformamide (DMF)~20[6]
Ethanol~0.5[6]
1,4-Dioxane0.49[21]
Acetone< 0.48[3][21]
Methanol> 0.53[3][21]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in an aqueous medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound powder and place it in a microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

  • When preparing the final aqueous solution, dilute the stock solution dropwise into the aqueous buffer while vortexing to minimize precipitation.

Protocol 2: Solubility Enhancement using the Solid Dispersion Technique (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate in aqueous solutions.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier

  • A common solvent that dissolves both the drug and the carrier (e.g., ethanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolve a specific ratio of this compound and the hydrophilic carrier (e.g., 1:5 w/w) in the common solvent.

  • Ensure complete dissolution of both components to form a clear solution.

  • Evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a controlled temperature until a solid mass is formed.

  • Further dry the solid mass to ensure complete removal of the solvent.

  • Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.

  • The resulting powder can then be used for dissolution studies in aqueous media.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in aqueous buffer check_dissolution Is it fully dissolved? start->check_dissolution physical_methods Apply physical methods: - Vortexing - Gentle Heating - Sonication check_dissolution->physical_methods No success Success: Solution Prepared check_dissolution->success Yes check_dissolution2 Is it fully dissolved? physical_methods->check_dissolution2 co_solvency Use a co-solvent (e.g., DMSO) to create a stock solution check_dissolution2->co_solvency No check_dissolution2->success Yes check_precipitation Does it precipitate upon dilution in aqueous buffer? co_solvency->check_precipitation optimization Optimize: - Lower final concentration - Adjust co-solvent percentage - Add surfactant check_precipitation->optimization Yes check_precipitation->success No optimization->success alternative_methods Consider alternative methods: - pH adjustment - Solid dispersion optimization->alternative_methods If still problematic alternative_methods->success

Troubleshooting workflow for solubility issues.

CoSolvencyMechanism Mechanism of Co-solvency drug_insoluble This compound (Poorly Soluble) water Aqueous Solution (High Polarity) process Addition of a water-miscible organic solvent (e.g., DMSO, Ethanol) drug_soluble This compound (Solubilized) solvent_mixture Co-solvent + Aqueous Solution (Reduced Polarity)

Mechanism of co-solvency for solubility enhancement.

Disclaimer: The information provided in this technical support center is based on general principles of solubility enhancement for poorly water-soluble compounds and data available for the parent compound, theobromine. Specific experimental validation for this compound has not been extensively reported. Researchers should perform their own optimization and validation studies for their specific experimental conditions.

References

Identifying and removing impurities from 1-Allyltheobromine preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 1-Allyltheobromine preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities arise from the starting materials and potential side reactions during the alkylation of theobromine (B1682246). These include:

  • Unreacted Theobromine: The starting material may not fully react.

  • Excess Allyl Bromide: The alkylating agent may be present in excess.

  • N7-Allyltheobromine: Alkylation can sometimes occur at the N7 position of the theobromine molecule, leading to this isomeric impurity.[1]

  • Caffeine and Theophylline: These are common impurities in theobromine starting material and can be carried through the synthesis.

Q2: Why is the yield of my this compound synthesis low?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure all the theobromine has reacted.

  • Side reactions: The formation of byproducts, such as N7-Allyltheobromine, can reduce the yield of the desired product.[1]

  • Suboptimal reaction conditions: Factors like temperature, reaction time, and the choice of base and solvent can significantly impact the yield. For instance, using a polar aprotic solvent like DMF is common, and the choice of base (e.g., potassium carbonate) is crucial for the deprotonation of theobromine.[1][2]

  • Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

Q3: How can I minimize the formation of the N7-allyl isomer?

A3: The N1 position of theobromine is generally more reactive towards alkylation. However, to minimize N7-alkylation, you can:

  • Control reaction conditions: Carefully controlling the temperature and choice of base can influence the regioselectivity of the reaction.

  • Use alternative methods: Mechanochemical approaches, such as ball milling, have been shown to prevent N7 alkylation byproduct formation.[1]

Q4: What is the best method to purify crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:

  • Recrystallization: This is a good choice if the impurities have significantly different solubilities from this compound in a particular solvent system.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities, such as this compound from the more polar unreacted theobromine.

Troubleshooting Guides

Low Purity After Synthesis

Problem: Analytical tests (TLC, HPLC, NMR) show significant impurities in the crude product.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Monitor the reaction progress using TLC until the theobromine spot disappears. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. A slight excess of allyl bromide is often used to drive the reaction to completion, but a large excess can lead to purification challenges.
Inefficient Mixing Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially if the reactants are not fully soluble.
Degradation of Reagents Use fresh, high-purity theobromine and allyl bromide. Allyl bromide can degrade over time.
Difficulty in Removing Unreacted Theobromine

Problem: Theobromine is consistently present in the purified product.

Possible Causes & Solutions:

CauseSolution
Co-crystallization During recrystallization, theobromine may co-crystallize with this compound. Try a different recrystallization solvent or a solvent pair to improve the separation.
Insufficient Separation in Chromatography If using column chromatography, optimize the eluent system. A gradient elution from a less polar to a more polar solvent system can improve the separation of the less polar this compound from the more polar theobromine.
Inadequate Washing During the workup, ensure the organic layer is washed thoroughly to remove any water-soluble impurities. Theobromine has low solubility in many organic solvents.

Quantitative Data Summary

The following table summarizes the key analytical data for this compound and its common impurities. This data can be used to identify these compounds in your preparations.

CompoundMolecular Weight ( g/mol )Expected HPLC Retention Time (Relative)Key m/z peaks in GC-MSKey ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted)
This compound 220.23More Retained220, 180, 109~5.9 (m, 1H, -CH=), ~5.3 (m, 2H, =CH₂), ~4.6 (d, 2H, N-CH₂), ~3.9 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~7.5 (s, 1H, C8-H)
Theobromine180.16Less Retained180, 109, 67~3.9 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~7.5 (s, 1H, C8-H), ~10.0 (br s, 1H, N1-H)
Allyl Bromide120.98Volatile, may not be observed120, 122, 41~5.9 (m, 1H, -CH=), ~5.3 (m, 2H, =CH₂), ~3.9 (d, 2H, Br-CH₂)
Caffeine194.19Similar to Theobromine194, 109, 82~4.0 (s, 3H, N-CH₃), ~3.6 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~7.5 (s, 1H, C8-H)
Theophylline180.16Similar to Theobromine180, 123, 95~3.6 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~7.8 (s, 1H, C8-H), ~11.0 (br s, 1H, N7-H)

Note: Relative HPLC retention times are based on a typical reversed-phase C18 column where less polar compounds are more retained. Actual retention times will vary depending on the specific method.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

This protocol outlines a general method for the analysis of this compound preparations using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase. d. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 273 nm.
  • Injection Volume: 10 µL.

3. Data Analysis: a. Identify the peak corresponding to this compound based on its expected retention time. b. Compare the retention times of other peaks to those of known standards of potential impurities (theobromine, caffeine, etc.). c. Quantify the impurities by comparing their peak areas to that of the main product peak.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization.

1. Solvent Selection: a. Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate (B1210297), toluene) at room temperature and upon heating. b. An ideal solvent will dissolve the compound when hot but will result in poor solubility at room temperature. A two-solvent system (e.g., ethanol/water) can also be effective.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. c. If insoluble impurities are present, perform a hot gravity filtration. d. If the solution is colored, add a small amount of activated charcoal and then perform a hot gravity filtration. e. Allow the hot, clear solution to cool slowly to room temperature. f. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration. h. Wash the crystals with a small amount of ice-cold solvent. i. Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol provides a general method for purifying this compound using silica (B1680970) gel column chromatography.

1. Preparation: a. Choose an appropriate size column and pack it with silica gel in a non-polar solvent (e.g., hexane). b. Prepare a concentrated solution of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

2. Loading the Column: a. Carefully load the sample onto the top of the silica gel bed. b. Add a thin layer of sand on top of the sample to prevent disturbance during elution.

3. Elution: a. Start eluting with a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). b. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). c. Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

4. Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome start Crude this compound Sample tlc TLC Analysis start->tlc hplc HPLC Analysis tlc->hplc nmr NMR Analysis hplc->nmr gcms GC-MS Analysis nmr->gcms decision Impurities Identified? gcms->decision pure Pure Product decision->pure No impure Proceed to Purification decision->impure Yes

Caption: Workflow for Impurity Identification.

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome start Impure this compound recrystallization Recrystallization start->recrystallization If crystalline solid with different impurity solubility column_chromatography Column Chromatography start->column_chromatography If mixture of polarities purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chromatography->purity_check decision Purity > 99%? purity_check->decision pure Pure this compound decision->pure Yes repurify Repeat Purification decision->repurify No repurify->recrystallization repurify->column_chromatography

Caption: Workflow for Impurity Removal.

References

How to prevent degradation of 1-Allyltheobromine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Allyltheobromine to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound to ensure its long-term stability?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation, storage in a cool, dry place, such as a desiccator at room temperature or refrigerated, is advised. For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Q2: What are the primary factors that can cause this compound to degrade during storage?

The degradation of this compound can be primarily attributed to three main factors:

  • Oxidation: The allyl group in the molecule is susceptible to oxidation. Exposure to atmospheric oxygen, especially over prolonged periods, can lead to the formation of oxidation products.

  • Hydrolysis: Like other xanthine (B1682287) derivatives, this compound can undergo hydrolysis, particularly if exposed to moisture in combination with acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that may lead to the degradation of the compound.[1]

Q3: Are there any known degradation products of this compound?

While specific degradation products of this compound under storage conditions are not extensively documented in the literature, based on the chemical structure and the reactivity of related xanthine derivatives, potential degradation pathways can be inferred. The primary sites of degradation are the N-allyl group and the xanthine ring system. Degradation of related dimethylxanthines has been shown to proceed via N-demethylation and oxidation.[2][3][4][5]

Q4: How can I check if my stored this compound has degraded?

The most reliable way to assess the purity and detect degradation of your this compound sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] A comparison of the chromatogram of your stored sample with that of a fresh or reference standard will reveal the presence of any degradation products, which would appear as additional peaks. Changes in physical appearance, such as discoloration or clumping, may also indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution from a properly stored solid sample. Routinely check the purity of the stock solution using HPLC.
Appearance of new peaks in HPLC analysis of the compound. The compound has started to degrade.Review your storage conditions. Ensure the container is tightly sealed and protected from light and moisture. Consider storing under an inert atmosphere.
Discoloration or change in the physical appearance of the solid compound. Significant degradation may have occurred.It is advisable to use a fresh batch of the compound for experiments. The purity of the discolored sample should be verified by HPLC or LC-MS.
Poor solubility of the compound compared to a fresh sample. Formation of less soluble degradation products.Confirm degradation using analytical methods. If degradation is confirmed, procure a new batch of the compound.

Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature Room temperature (20-25°C) or Refrigerated (2-8°C)Lower temperatures slow down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation of the allyl group.
Light Protected from light (e.g., amber vial)Prevents photodegradation.[1]
Moisture Dry/DesiccatedPrevents hydrolysis of the xanthine ring.
Container Tightly sealed containerPrevents exposure to atmospheric oxygen and moisture.

Experimental Protocols

Protocol for Stability Assessment of this compound via Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.[8]

1. Objective: To investigate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[8]

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC or UPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

3. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.[9]

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.[9]

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in an oven at 60°C for 48 hours.

    • Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[1]

    • A control sample should be kept in the dark under the same conditions.

5. Analytical Method:

  • HPLC Conditions (example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile. (A suitable gradient can be developed to separate degradation products from the parent peak).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 273 nm[10]

    • Column Temperature: 30°C

6. Data Analysis:

  • Analyze all stressed samples by HPLC.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation. The target for forced degradation is typically 5-20%.[9]

  • Identify the retention times of the degradation products.

  • If an LC-MS system is available, analyze the stressed samples to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M/1M HCl) prep->acid base Base Hydrolysis (0.1M/1M NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal Stress (60°C) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms method Develop Stability-Indicating Method hplc->method pathways Identify Degradation Pathways lcms->pathways

Experimental workflow for forced degradation studies.

degradation_pathways cluster_main This compound cluster_pathways Potential Degradation Pathways main This compound oxidation Oxidation of Allyl Group (e.g., Epoxide, Diol) main->oxidation Oxidative Stress hydrolysis Hydrolysis of Lactam Rings main->hydrolysis Hydrolytic Stress (Acid/Base) photodegradation Photodegradation Products main->photodegradation Photolytic Stress (Light)

Potential degradation pathways of this compound.

References

Addressing poor reproducibility in 1-Allyltheobromine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with poor reproducibility in experiments involving 1-Allyltheobromine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine.[1] Its core structure features an allyl group at the N1 position of the theobromine scaffold.[1] Like other methylxanthines, its presumed primary mechanisms of action are:

  • Adenosine (B11128) Receptor Antagonism: It is thought to act as a non-selective antagonist at adenosine receptors, similar to caffeine (B1668208) and theophylline.[1]

  • Phosphodiesterase (PDE) Inhibition: It likely inhibits various phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1]

Q2: What are the potential therapeutic applications of this compound being investigated?

While research is still in its early stages, potential therapeutic applications are being explored based on its chemical structure and presumed mechanisms of action. These include its potential as a central nervous system stimulant and its pro-apoptotic (cell death-inducing) effects in cancer cells.

Q3: Why is there poor reproducibility in experiments with this compound?

Poor reproducibility in this compound experiments can stem from several factors:

  • Limited Commercial Availability and Purity: As a research chemical, the purity and stability of commercially available this compound can vary between suppliers.

  • Lack of Standardized Protocols: There is a scarcity of published, detailed, and validated protocols for its synthesis and use in various biological assays.

  • Inherent Instability: The allyl group can be susceptible to degradation or unwanted reactions under certain experimental conditions.

  • Variability in Biological Systems: The response of cell lines and animal models to this compound can be influenced by numerous factors, including cell passage number, confluency, and media composition.[2][3]

Q4: How can I ensure the purity of my this compound sample?

It is crucial to verify the purity of your this compound sample, preferably using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended for assessing purity.[4][5] When possible, obtain a certificate of analysis from the supplier.

Troubleshooting Guides

Synthesis of this compound

Problem: Low yield or incomplete reaction during the N-alkylation of theobromine with an allyl halide.

Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of theobromine Ensure the base used (e.g., potassium carbonate, sodium hydride) is fresh and of high purity. Consider using a stronger, non-nucleophilic base if necessary. It has been suggested to use sodium theobromine to avoid competitive reactions.[6]
Poor solubility of reactants Use an appropriate polar aprotic solvent such as dimethylformamide (DMF) to ensure all reactants are fully dissolved.[6]
Side reactions The alkaline conditions can compete with the desired reaction.[6] Optimize the reaction temperature and time to minimize side product formation. Lowering the temperature may help, although it could slow down the desired reaction.
Degradation of allyl halide Use freshly distilled or high-purity allyl halide. Store it under inert gas and protect it from light.
Cell-Based Assays

Problem: High variability in results from cell-based assays (e.g., cytotoxicity, proliferation).

Potential Cause Troubleshooting Suggestion
Cell line inconsistency Use a consistent cell passage number for all experiments. Regularly authenticate your cell lines.
Variations in cell density and growth phase Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.[3]
Inconsistent compound concentration Prepare fresh stock solutions of this compound and perform serial dilutions accurately. Use a consistent solvent and ensure it has no effect on the cells at the final concentration used.
Assay-dependent artifacts Be aware of the limitations of your chosen assay. For example, some viability assays can be affected by changes in cell metabolism that are independent of cell death.[2]

Experimental Protocols

Due to the limited availability of specific, validated protocols for this compound, the following are presented as general starting points that will require optimization.

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • Theobromine

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of theobromine in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.[7]

  • Pour the reaction mixture into ice-cold water and stir to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Confirm the structure and purity using NMR and HPLC.

Protocol 2: General Procedure for Phosphodiesterase (PDE) Inhibition Assay

Materials:

  • This compound

  • Recombinant PDE enzyme (specific isoform of interest)

  • cGMP or cAMP substrate

  • Assay buffer

  • Detection reagents (e.g., fluorescent or luminescent-based)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the PDE enzyme to each well.

  • Add the this compound dilutions to the respective wells and incubate for a pre-determined time.

  • Initiate the reaction by adding the cGMP or cAMP substrate.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: General Procedure for Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed the cancer cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the staining kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. A study on a theobromine analogue showed an increase in the total percentage of apoptosis to 42% in treated cells compared to 3% in control cells.[8][9][10]

Quantitative Data

Due to the limited published data for this compound, the following tables provide a template for data organization and include comparative data for related xanthine (B1682287) derivatives where available. Researchers are encouraged to populate these tables with their own experimental data to aid in reproducibility.

Table 1: Phosphodiesterase (PDE) Inhibition Profile

PDE IsoformThis compound IC50 (µM)Theophylline IC50 (µM)[11]Theobromine IC50 (µM)[11]
PDE1Data not available->1000
PDE2Data not available--
PDE3Data not available--
PDE4Data not available20>1000
PDE5Data not available--

Table 2: Adenosine Receptor Binding Affinity

Receptor SubtypeThis compound Ki (µM)Caffeine Ki (µM)[11]Theophylline Ki (µM)[11]
A1Data not available50-
A2AData not available27-30-
A2BData not available--
A3Data not available--

Table 3: Pro-apoptotic Activity in Cancer Cell Lines

Cell LineThis compound IC50 (µM)Treatment Duration (hours)% Apoptotic Cells (at IC50)
A549 (Lung Cancer)Data not available24 / 48Data not available
HepG2 (Liver Cancer)Data not available24 / 48Data not available
MCF7 (Breast Cancer)Data not available24 / 48Data not available

Note: A study on a theobromine analogue, T-1-PMPA, showed IC50 values of 3.51 µM and 4.13 µM in HepG2 and MCF7 cells, respectively.[8][9][10]

Visualizations

Signaling Pathways

Adenosine_Signaling cluster_adenosine Adenosine Receptor Signaling cluster_allyltheobromine This compound Action Adenosine Adenosine A1_R A1 Receptor Adenosine->A1_R A2A_R A2A Receptor Adenosine->A2A_R AC Adenylyl Cyclase A1_R->AC Cellular_Response_Inh Inhibitory Cellular Response A1_R->Cellular_Response_Inh A2A_R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Stim Stimulatory Cellular Response PKA->Cellular_Response_Stim Allyltheobromine This compound Allyltheobromine->A1_R Antagonist Allyltheobromine->A2A_R Antagonist

Caption: Presumed mechanism of this compound as an adenosine receptor antagonist.

PDE_Signaling cluster_pde Phosphodiesterase Signaling cluster_allyltheobromine This compound Action ATP_GTP ATP / GTP AC_GC Adenylyl / Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE->AMP_GMP Cellular_Response Cellular Response PKA_PKG->Cellular_Response Allyltheobromine This compound Allyltheobromine->PDE Inhibitor

Caption: Presumed mechanism of this compound as a phosphodiesterase inhibitor.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Purification->Analysis Treatment Treatment with this compound Analysis->Treatment PDE_Assay PDE Inhibition Assay Analysis->PDE_Assay Adenosine_Assay Adenosine Receptor Binding Assay Analysis->Adenosine_Assay Cell_Culture Cell Culture Cell_Culture->Treatment Viability_Assay Cell Viability/Cytotoxicity Assay Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Collection Data Collection Viability_Assay->Data_Collection Apoptosis_Assay->Data_Collection PDE_Assay->Data_Collection Adenosine_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized experimental workflow for studying this compound.

References

How to minimize byproduct formation in xanthine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of xanthine (B1682287) derivatives. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work, along with detailed experimental protocols and visual guides to relevant biological pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of xanthine derivatives, focusing on minimizing byproduct formation and improving overall yield and purity.

FAQ 1: My Traube synthesis is resulting in a low yield. What are the common causes and how can I fix this?

Low yields in the Traube synthesis, a cornerstone for preparing xanthine cores, are a frequent challenge.[1][2][3] This is often due to the poor solubility of precursors, harsh reaction conditions leading to side products, or incomplete cyclization.[4]

Troubleshooting Steps:

  • Assess Precursor Quality: Ensure your 5,6-diaminouracil (B14702) precursor is pure. Impurities can interfere with the cyclization step.[4] Recrystallization of the diaminouracil starting material may be necessary to remove impurities that can hinder the reaction.

  • Improve Solubility: Xanthine precursors are often poorly soluble.[4] For reactions involving reagents like hexamethyldisilazane (B44280) (HMDS), the addition of a co-solvent such as tetrahydrofuran (B95107) (THF) can be crucial for the reaction to proceed.

  • Switch to Microwave Synthesis: Conventional heating often requires prolonged reaction times at high temperatures, which can lead to the degradation of starting materials and the formation of multiple byproducts.[4] Microwave irradiation provides rapid and uniform heating, dramatically shortening reaction times to minutes and often significantly improving yields.[5]

  • Optimize Ring Closure Conditions:

    • For 8-unsubstituted xanthines: Cyclization of 5,6-diaminouracils with triethyl orthoformate under microwave conditions is highly efficient.[5]

    • For other 8-substituted xanthines: When condensing with a carboxylic acid, ensure efficient amide bond formation first. Using a modern coupling agent like COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can produce the intermediate 6-amino-5-carboxamidouracil in high yield under mild conditions before proceeding to cyclization. The final cyclization of the amide is often achieved by heating with aqueous sodium hydroxide.[4][6]

Troubleshooting Decision Tree for Low-Yield Traube Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_precursor Check Purity of 5,6-Diaminouracil Precursor start->check_precursor check_solubility Assess Reactant Solubility start->check_solubility check_conditions Evaluate Ring Closure Conditions start->check_conditions solution_precursor Solution: Recrystallize or re-purify precursor. check_precursor->solution_precursor Impure? solution_solubility Solution: Add a co-solvent like THF, especially with HMDS. check_solubility->solution_solubility Poor? solution_microwave Solution: Switch from conventional heating to microwave synthesis. check_conditions->solution_microwave Long reaction time/ multiple byproducts? solution_reagents Solution: Use efficient coupling agents (e.g., COMU) for amide formation. check_conditions->solution_reagents Inefficient condensation? Purification_Workflow start Crude Product wash Wash/Triturate with appropriate solvents start->wash recrystallize Recrystallize from suitable solvent system wash->recrystallize If impurities persist pure_product Pure Product wash->pure_product If pure chromatography Column Chromatography recrystallize->chromatography If still impure recrystallize->pure_product If pure chromatography->pure_product Adenosine_Signaling cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC_act Adenylate Cyclase (Activated) Gs->AC_act Activates cAMP_inc ↑ cAMP AC_act->cAMP_inc Adenosine Adenosine Adenosine->A1R Binds to Adenosine->A2AR Binds to Xanthine Xanthine Derivative (Antagonist) Xanthine->A1R Blocks Xanthine->A2AR Blocks PDE_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP (inactive) PDE5->GMP Degrades to Relax Smooth Muscle Relaxation PKG->Relax Leads to Xanthine Xanthine Derivative (PDE Inhibitor) Xanthine->PDE5 Inhibits

References

Technical Support Center: Method Development for Separating 1-Allyltheobromine from Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 1-Allyltheobromine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities are unreacted theobromine (B1682246), excess allyl bromide, and potentially a small amount of O-alkylated theobromine isomer. The formation of by-products can be influenced by reaction conditions such as the choice of base and solvent.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the reaction. By spotting the reaction mixture alongside the theobromine starting material, you can observe the consumption of the starting material and the appearance of the this compound product spot.

Q3: What is a suitable TLC eluent system for separating this compound from theobromine?

A3: A common mobile phase for separating xanthine (B1682287) derivatives is a mixture of a moderately polar solvent and a more polar solvent. For instance, a mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., in a 9:1 or 8:2 v/v ratio) is a good starting point.[1] this compound, being less polar than theobromine, will have a higher Rf value.

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields in the N-alkylation of theobromine can stem from several factors.[2] Incomplete deprotonation of theobromine, competing side reactions, or inadequate reaction conditions are common culprits. Please refer to the troubleshooting guide below for a more detailed breakdown of potential issues and their solutions.

Troubleshooting Guides

Issue 1: Low or No Product Formation (as observed by TLC)
Potential Cause Suggested Solution
Ineffective Deprotonation The base is not strong enough or has degraded. Use a stronger base like sodium hydride (NaH) or ensure your potassium carbonate is freshly dried. The N-H proton of theobromine needs to be removed for the alkylation to proceed.
Low Reaction Temperature The reaction may require more energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring by TLC. Common temperatures range from room temperature to the boiling point of the solvent.
Poor Solubility of Theobromine Theobromine is sparingly soluble in many organic solvents. Ensure you are using a suitable solvent like Dimethylformamide (DMF) to facilitate the reaction.[2]
Degraded Allyl Bromide Allyl bromide can degrade over time. Use freshly opened or distilled allyl bromide for the reaction.
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products
Potential Cause Suggested Solution
O-Alkylation Besides the desired N-alkylation, some O-alkylation on the xanthine ring might occur. Using a polar aprotic solvent like DMF can favor N-alkylation.
Dialkylation If a very strong base and a large excess of allyl bromide are used, dialkylation might occur. Use stoichiometric amounts or a slight excess of allyl bromide.
Unreacted Starting Material The reaction has not gone to completion. Increase the reaction time or temperature and continue to monitor by TLC.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., chloroform (B151607) or methanol). On the baseline, spot the theobromine starting material (SM), the reaction mixture (RM), and a co-spot (C) containing both SM and RM.

  • Elution: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the chosen eluent (e.g., Ethyl Acetate:Methanol 9:1).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: The product, this compound, should have a higher Rf value than the more polar theobromine. The disappearance of the theobromine spot in the RM lane indicates the completion of the reaction.

Compound Expected Rf Value (Ethyl Acetate:Methanol 9:1)
Theobromine~ 0.2 - 0.3
This compound~ 0.5 - 0.6
Protocol 2: Column Chromatography for Purification
  • Column Packing: Prepare a slurry of silica gel in the initial eluting solvent (e.g., 100% ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the reaction solvent or a solvent in which it is highly soluble. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Start the elution with a less polar solvent system (e.g., ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A step gradient from 100% ethyl acetate to 95:5 ethyl acetate:methanol is a good starting point.

  • Fraction Collection: Collect fractions and analyze each by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Recrystallization for Final Purification
  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For this compound, a mixed solvent system like ethanol-water or a single solvent like isopropanol (B130326) could be effective.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Theobromine Theobromine Reaction N-Alkylation Reaction Theobromine->Reaction AllylBromide Allyl Bromide AllylBromide->Reaction BaseSolvent Base (e.g., K2CO3) Solvent (e.g., DMF) BaseSolvent->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct TLC TLC Analysis CrudeProduct->TLC Monitor ColumnChrom Column Chromatography CrudeProduct->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization Further Purification PureProduct Pure this compound ColumnChrom->PureProduct Recrystallization->PureProduct HPLC Purity Check (HPLC) PureProduct->HPLC troubleshooting_flowchart Start Low Yield or Incomplete Reaction CheckBase Is the base active and strong enough? Start->CheckBase CheckTemp Is the reaction temperature adequate? CheckBase->CheckTemp Yes SolutionBase Use fresh, stronger base (e.g., NaH). CheckBase->SolutionBase No CheckSolvent Is the starting material fully dissolved? CheckTemp->CheckSolvent Yes SolutionTemp Increase temperature incrementally. CheckTemp->SolutionTemp No CheckReagents Are the reagents (e.g., Allyl Bromide) of good quality? CheckSolvent->CheckReagents Yes SolutionSolvent Use a more suitable solvent (e.g., DMF). CheckSolvent->SolutionSolvent No SolutionReagents Use fresh or purified reagents. CheckReagents->SolutionReagents No End Re-evaluate Reaction CheckReagents->End Yes SolutionBase->End SolutionTemp->End SolutionSolvent->End SolutionReagents->End

References

Calibrating analytical instruments for accurate 1-Allyltheobromine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate analytical detection of 1-Allyltheobromine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating their analytical instruments for precise and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Which analytical instruments are most suitable for the quantitative analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for the quantification of xanthine (B1682287) derivatives like this compound.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for its high specificity and sensitivity, though it may require derivatization for less volatile compounds.[4][5][6] UV-Vis spectrophotometry can be used for simpler matrices but may lack the specificity of chromatographic methods.[7][8]

Q2: What is the first step in preparing for instrument calibration?

A2: The crucial first step is the accurate preparation of calibration standards.[9][10] This involves using a high-purity reference standard of this compound and performing precise serial dilutions to create a range of concentrations that bracket the expected concentration of your unknown samples.[11][12]

Q3: How many calibration points are recommended for a reliable calibration curve?

A3: For a multipoint calibration, a minimum of five concentration levels is generally recommended to establish a linear relationship between the instrument response and the analyte concentration.[11] This is more robust than a single-point calibration, especially when verifying the linearity of the system.[11]

Q4: What is a Quality Control (QC) sample and why is it important?

A4: A Quality Control (QC) sample is a standard of a known concentration that is independent of the calibration standards.[11] It is analyzed during the sample run to verify the accuracy and precision of the calibration.[11][13][14] Running QC samples at different concentrations (low, medium, high) ensures the reliability of the results across the entire calibration range.[11]

Q5: How often should I recalibrate my instrument?

A5: Recalibration frequency depends on the instrument's stability, the analytical method's requirements, and your laboratory's standard operating procedures (SOPs). It is good practice to perform regular calibration checks.[11] A full recalibration should be performed whenever a new batch of critical reagents is used, after major instrument maintenance, or if QC samples fall outside of acceptable limits.[11][15]

Troubleshooting Guides

This section addresses specific issues you may encounter during the calibration process for this compound analysis.

HPLC Troubleshooting

Q: My calibration curve has a poor correlation coefficient (R² < 0.995). What are the possible causes?

A:

  • Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions are a common cause. Re-prepare the standards, ensuring to use calibrated pipettes and balances.[12]

  • Improper Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifting retention times and variable peak areas. Ensure the mobile phase is well-mixed and degassed.[16][17]

  • Injector Issues: Inconsistent injection volumes can lead to poor precision. Check the injector for leaks and ensure the sample loop is being filled completely.[18][19]

  • Detector Malfunction: A dirty flow cell or a failing lamp in the UV detector can cause a noisy or drifting baseline, affecting peak integration.[17][20]

Q: I'm observing peak tailing in my chromatograms for both standards and samples. What should I do?

A:

  • Column Contamination or Degradation: The column may have active sites interacting with the analyte. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[21][22]

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for this compound.

  • Sample Overload: Injecting too high a concentration can lead to peak tailing. Try diluting your standards and samples.[20]

GC-MS Troubleshooting

Q: I am not seeing a distinct peak for this compound, or the sensitivity is very low. What could be the issue?

A:

  • Analyte Volatility: this compound may not be sufficiently volatile for direct GC analysis. A derivatization step might be necessary to increase its volatility.

  • Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely. If it's too high, the analyte may degrade. Optimize the inlet temperature.[18]

  • Ion Source Contamination: A contaminated ion source can significantly reduce sensitivity. Regular cleaning of the ion source is crucial for maintaining performance.[21]

  • Sample Preparation: The sample matrix may be interfering with the analysis. Consider a sample cleanup step like solid-phase extraction (SPE).[1]

Q: My retention times are shifting between injections. What is the cause?

A:

  • Carrier Gas Flow Rate Fluctuations: Check for leaks in the gas lines and ensure the gas flow is stable and consistent.

  • Oven Temperature Instability: Inconsistent oven temperature programming will lead to retention time shifts. Verify the oven's temperature accuracy and stability.[18]

  • Column Issues: Column bleed or degradation can affect retention times. Condition the column according to the manufacturer's instructions.[22]

Data Presentation

Effective calibration requires careful tracking and analysis of key quantitative data. The following tables provide a template for summarizing your calibration and quality control results.

Table 1: Calibration Curve Data for this compound using HPLC-UV

Standard Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
1.015,23415,56715,39815,400
5.076,98777,12376,54376,884
10.0154,321155,001154,678154,667
25.0385,432386,112385,889385,811
50.0770,123771,987770,555770,888
Correlation Coefficient (R²) \multicolumn{4}{c}{0.9998}
Linear Equation \multicolumn{4}{c}{y = 15400x + 350}

Table 2: Quality Control (QC) Sample Analysis

QC LevelNominal Concentration (µg/mL)Calculated Concentration (µg/mL)Accuracy (%)
Low QC2.52.4598.0
Mid QC20.020.3101.5
High QC40.039.598.8

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol outlines the steps for preparing a series of calibration standards for HPLC analysis.

  • Prepare a Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of high-purity this compound reference standard using an analytical balance.[12]

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute to the mark.[7][12] Mix thoroughly.

  • Prepare a Secondary Stock Solution (100 µg/mL):

    • Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well.

  • Prepare Working Calibration Standards:

    • Perform serial dilutions of the secondary stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) as outlined in Table 1. Use calibrated volumetric flasks and pipettes for all dilutions.[10]

Protocol 2: HPLC-UV Method for this compound Quantification

This protocol provides a starting point for an HPLC-UV method, which should be optimized and validated for your specific instrument and application.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v).[3][23] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[23]

  • Injection Volume: 10 µL.[23]

  • Column Temperature: 30 °C.[23]

  • UV Detection Wavelength: Approximately 273 nm, which is a common wavelength for xanthine derivatives.[3][23] A wavelength scan of the this compound standard should be performed to determine the optimal wavelength.

  • Run Time: Sufficiently long to allow for the elution of this compound and any other components of interest.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the calibration process.

Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Outcome A Weigh High-Purity This compound Standard B Prepare Primary Stock Solution A->B C Perform Serial Dilutions (Calibration Standards & QCs) B->C D Set Up Instrument (e.g., HPLC-UV) C->D E Analyze Blank, Standards, and QCs D->E F Acquire Data (Peak Areas) E->F G Construct Calibration Curve F->G H Check R² > 0.995 G->H I Verify QC Accuracy G->I J Proceed with Sample Analysis H->J Pass K Troubleshoot & Recalibrate H->K Fail I->J Pass I->K Fail

Caption: A workflow diagram illustrating the key stages of instrument calibration.

Troubleshooting_Logic Start Poor Calibration Curve (R² < 0.995) Q1 Are Retention Times Stable? Start->Q1 A1_Yes Check Standard Preparation - Weighing Errors? - Dilution Errors? Q1->A1_Yes Yes A1_No Troubleshoot Mobile Phase - Correct Composition? - Degassed? Q1->A1_No No Q2 Is the Baseline Noisy? A1_Yes->Q2 End Re-analyze and Evaluate A1_No->End A2_Yes Check Detector - Clean Flow Cell? - Lamp Energy OK? Q2->A2_Yes Yes A2_No Investigate Injector - Leaks? - Consistent Volume? Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting a poor calibration curve.

References

Technical Support Center: Enhancing the Bioavailability of 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the bioavailability of 1-Allyltheobromine for in vivo studies. The following troubleshooting guides and FAQs directly address specific issues users might encounter during their experiments.

Disclaimer: Scientific literature specifically detailing the bioavailability and formulation of this compound is limited. The guidance provided here is based on established principles for enhancing the bioavailability of poorly soluble drugs and data from its parent compound, theobromine (B1682246).[1][2][3][4][5] Researchers must optimize these strategies specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a potential challenge?

A1: this compound is a synthetic derivative of theobromine, a naturally occurring methylxanthine.[4][5] Like many novel chemical entities emerging from drug discovery, it may exhibit poor water solubility, which is a primary factor that can limit its absorption in the gastrointestinal tract and, consequently, reduce its oral bioavailability.[1][2] Enhancing bioavailability is crucial for achieving therapeutic concentrations in preclinical studies and ensuring reliable and reproducible experimental outcomes.[6]

Q2: What are the primary mechanisms that limit the oral bioavailability of a compound like this compound?

A2: The primary barriers to oral bioavailability can be categorized as:

  • Poor Aqueous Solubility: The compound does not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.[1][7]

  • Low Permeability: The compound cannot efficiently cross the intestinal cell membranes to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the compound is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[8] The parent compound, theobromine, is known to be metabolized by cytochrome P-450 monooxygenases in the liver.[9]

Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs?

A3: Several innovative formulation strategies can be employed.[1][10] These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (e.g., micronization, nanosuspensions) to enhance the dissolution rate.[7][11][12]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility.[1][3]

  • Lipid-Based Formulations: Dissolving the drug in lipid excipients, such as oils or surfactants, to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[3][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility in water.[1][12]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in In Vivo Studies

You have administered this compound orally to your animal models and the resulting plasma concentrations are low and inconsistent across subjects.

G start Problem: Low/Variable Bioavailability check_sol Is Solubility the Limiting Factor? start->check_sol check_perm Is Permeability the Limiting Factor? check_sol->check_perm No sol_strat Implement Formulation Strategies: - Particle Size Reduction - Lipid-Based Systems - Solid Dispersions check_sol->sol_strat Yes check_met Is First-Pass Metabolism a Key Factor? check_perm->check_met No perm_strat Consider Permeation Enhancers or Efflux Pump Inhibitors check_perm->perm_strat Yes met_strat Alternative Routes (IV, IP) or Prodrug Approach check_met->met_strat Yes re_eval Re-evaluate Pharmacokinetics (PK Study) check_met->re_eval No/Uncertain sol_strat->re_eval perm_strat->re_eval met_strat->re_eval

Caption: Troubleshooting workflow for low oral bioavailability.

The choice of formulation can dramatically impact bioavailability. While specific data for this compound is not available, the table below summarizes the potential improvements seen with different strategies for other poorly soluble compounds.

Formulation StrategyMechanism of ActionPotential Fold-Increase in BioavailabilityKey Considerations
Micronization/Nanonization Increases surface area, enhancing dissolution rate.[7]2 to 10-foldRequires specialized equipment (e.g., homogenizer, mill).[12]
Solid Dispersion Presents the drug in a high-energy amorphous state within a hydrophilic carrier.[1]5 to 25-foldPhysical stability of the amorphous form must be monitored.
Lipid-Based Systems (e.g., SEDDS) Drug is dissolved in lipids; forms a microemulsion in the gut, bypassing dissolution. May enhance lymphatic uptake.[3][12]5 to 50-foldExcipient compatibility and potential for GI side effects.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug molecule.[1][12]2 to 20-foldStoichiometry of the complex and potential for renal toxicity of the cyclodextrin.

Note: The actual fold-increase is highly compound-dependent and these values are illustrative.

Issue 2: Compound Precipitates During Formulation or Upon Dilution

You are unable to prepare a stable, homogenous formulation for administration, or the compound crashes out of solution when mixed with aqueous media.

  • Check Solubility in Different Vehicles: Systematically test the solubility of this compound in a range of pharmaceutically acceptable solvents, co-solvents, and surfactants.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[12]

  • Use of Co-solvents: Water-miscible organic solvents like Propylene Glycol (PG), Polyethylene Glycol (PEG) 400, or DMSO can be used.[12] However, the concentration of organic solvents must be kept low in the final dosing solution to avoid toxicity.

  • Surfactants/Micellar Solubilization: Surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, keeping it in solution.[12]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization

Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution velocity and bioavailability.

Methodology:

  • Pre-milling: Create a coarse suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or Tween® 80). Stir this mixture for 30 minutes.

  • High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer.

    • Pressure: 1500 bar

    • Cycles: 20-30 cycles

    • Temperature: Maintain the temperature at 4-10°C using a cooling system to prevent thermal degradation.

  • Particle Size Analysis: After homogenization, measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target is a mean particle size of less than 500 nm with a narrow polydispersity index (PDI < 0.3).

  • Characterization: Further characterize the nanosuspension for zeta potential (for stability), drug content, and dissolution rate compared to the un-milled drug.

Protocol 2: Conducting a Basic Oral Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation following oral administration in an animal model (e.g., rats).

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week with free access to food and water.

  • Dosing: Fast the animals overnight (with water ad libitum) prior to dosing. Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail or saphenous vein.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

Signaling Pathway Visualization

As a methylxanthine derivative, this compound is presumed to share mechanisms with compounds like caffeine (B1668208) and its parent, theobromine.[5] These compounds are known non-selective adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors. Theobromine has also been shown to modulate MAPK and NF-κB signaling pathways.[13][14]

G cluster_membrane Cell Membrane ar Adenosine Receptor ac Adenylyl Cyclase ar->ac Inhibits atb This compound atb->ar Antagonizes pde PDE atb->pde Inhibits adenosine Adenosine adenosine->ar Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates amp AMP pde->amp Degrades cAMP to mapk MAPK Pathway pka->mapk Modulates response Cellular Response (e.g., Anti-inflammatory effects, Inhibition of adipogenesis) mapk->response

Caption: Presumed signaling pathway for this compound.

References

Validation & Comparative

1-Allyltheobromine vs. Caffeine: A Comparative Analysis of Adenosine Antagonist Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adenosine (B11128) antagonist potency of 1-allyltheobromine and caffeine (B1668208), supported by available experimental data. This analysis delves into their binding affinities for adenosine receptor subtypes, the underlying signaling pathways, and the experimental methodologies used for their characterization.

Executive Summary

Both this compound and caffeine are xanthine (B1682287) derivatives that act as antagonists at adenosine receptors. Based on the available data, caffeine is a non-selective antagonist with micromolar affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] this compound, a derivative of theobromine, exhibits a distinct selectivity profile. While data for this compound is less comprehensive, existing structure-activity relationship studies indicate that the allyl substitution at the N1 position significantly enhances its potency at the A2A receptor compared to caffeine, with minimal effect on A1 receptor affinity. Therefore, while caffeine acts as a broad-spectrum adenosine antagonist, This compound emerges as a potentially more potent and selective antagonist, particularly at the A2A adenosine receptor.

Quantitative Comparison of Binding Affinities

The antagonist potency of a compound is typically quantified by its binding affinity (Ki) or its functional inhibitory concentration (IC50) at a specific receptor. Lower Ki or IC50 values indicate higher potency. The following table summarizes the available binding affinity data for this compound and caffeine at human adenosine receptor subtypes.

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)A2B Receptor Ki (µM)A3 Receptor Ki (µM)
This compound ~50 (estimated)Not explicitly reported, but estimated to be 7-10 fold more potent than caffeineNot ReportedNot Reported
Caffeine 10.7[1]9.56[1]10.4[1]13.3[1]

Note: The Ki value for this compound at the A1 receptor is estimated based on the finding that N1-allyl substitution has little effect on A1 affinity compared to caffeine.[3] The enhanced potency at the A2A receptor is also an estimate from structure-activity relationship studies.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes. Their activation or antagonism by ligands like this compound and caffeine triggers specific intracellular signaling cascades.

The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in cAMP production. These signaling pathways are crucial in regulating downstream cellular responses.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi_o Gi/o Protein A1_A3->Gi_o Activation AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Antagonist This compound or Caffeine Antagonist->A1_A3 Blockade Antagonist->A2A_A2B Blockade Experimental_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Membranes with Adenosine Receptors start->prep incubate Incubate with Radioligand & Test Compound prep->incubate separate Separate Bound & Unbound Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50 & Ki Calculation) quantify->analyze end End analyze->end

References

A Comparative Guide to Theophylline and 1-Allyltheobromine as Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitory activities of the well-established methylxanthine, theophylline (B1681296), and its derivative, 1-allyltheobromine. The information presented herein is supported by available experimental data to aid in research and drug development endeavors.

Introduction

Theophylline, a naturally occurring methylxanthine, has been a cornerstone in the treatment of respiratory diseases for many years, primarily due to its bronchodilatory and anti-inflammatory effects.[1][2] Its mechanism of action is multifaceted, but a key aspect is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[3] PDEs are crucial in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, theophylline increases the intracellular concentrations of these second messengers, leading to a cascade of downstream effects.[4]

This compound is a synthetic derivative of theobromine (B1682246), another naturally occurring methylxanthine.[5] Due to its structural similarity to theophylline and other methylxanthines, it is presumed to also act as a PDE inhibitor.[5][6] However, comprehensive studies on its specific biological activity and pharmacological profile are limited.[5] This guide aims to consolidate the existing data on both compounds to facilitate a comparative understanding of their potential as PDE inhibitors.

Signaling Pathway of Phosphodiesterase Inhibition

The inhibition of phosphodiesterases by compounds like theophylline and this compound has significant physiological consequences. The following diagram illustrates the central role of PDEs in cellular signaling and the impact of their inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor GPCR G-Protein Coupled Receptor Receptor->GPCR Ligand Binding AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Phosphorylates Targets Inhibitors Theophylline This compound Inhibitors->PDE Inhibits

Caption: Simplified signaling pathway of phosphodiesterase inhibition.

Quantitative Comparison of PDE Inhibitory Activity

The following table summarizes the available quantitative data on the PDE inhibitory activity of theophylline and the limited information on this compound. For context, data for theobromine is also included as a structural analog to this compound.

CompoundPDE Isoform(s) TargetedIC50 ValuesPotencyNotes
Theophylline Non-selective (PDE1, PDE2, PDE3, PDE4, PDE5)Generally in the high µM to mM range. For example, one study reported an IC50 of 665 µM for total PDE activity in pregnant myometrium.Weak competitive inhibitor. More potent than caffeine.Therapeutic effects are seen at plasma concentrations (25–100 µM) where PDE inhibition is relatively low.[7] This suggests other mechanisms of action may also be significant.[7]
This compound Presumed non-selective, with some commercial claims of PDE4 activity.[6]A commercial source suggests an IC50 range of 0.1-1 µM for PDE4, but this is not substantiated by peer-reviewed literature.[6]Presumed to be a competitive inhibitor.[6]The allyl group at the N1 position may alter potency and selectivity compared to theobromine.
Theobromine Non-selectiveGenerally considered a weaker PDE inhibitor than theophylline.Weak competitive inhibitor. Its effects as a PDE inhibitor are considered minor compared to its adenosine receptor antagonism.[5]Serves as the parent compound for this compound.

Experimental Protocols

The determination of PDE inhibitory activity is crucial for the characterization of compounds like theophylline and this compound. Below is a generalized protocol for a common type of PDE inhibition assay.

General Phosphodiesterase (PDE) Inhibition Assay Protocol (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, which is a common method for determining the inhibitory activity of compounds against PDE isoforms.

Principle: This assay is based on the principle that a small, fluorescently labeled substrate, when hydrolyzed by a PDE, will bind to a larger binding partner, resulting in a change in fluorescence polarization. Inhibitors of PDE will prevent this hydrolysis, thus maintaining a low fluorescence polarization signal.

Materials:

  • Purified PDE enzyme isoform

  • Fluorescently labeled cAMP or cGMP substrate

  • Assay Buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds (Theophylline, this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., IBMX)

  • Binding agent

  • 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO.

  • Assay Plate Setup: Dispense the diluted compounds and controls into the wells of a 384-well plate. Include wells for 100% activity (DMSO only) and 0% activity (positive control inhibitor).

  • Enzyme Addition: Add the diluted PDE enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Signal Generation: Add a binding agent to stop the reaction and generate the fluorescence polarization signal.

  • Signal Detection: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for this type of assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compounds - PDE Enzyme - Substrate - Controls Plate_Setup Dispense Compounds & Controls into Microplate Reagents->Plate_Setup Enzyme_Add Add PDE Enzyme Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubate Enzyme_Add->Pre_Incubate Reaction_Start Initiate Reaction with Substrate Pre_Incubate->Reaction_Start Incubate Incubate Reaction_Start->Incubate Reaction_Stop Stop Reaction & Add Binding Agent Incubate->Reaction_Stop Read_Plate Read Fluorescence Polarization Reaction_Stop->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate IC50 Determine IC50 Values Calculate->IC50

References

Validating the anticancer effects of 1-Allyltheobromine in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of 1-Allyltheobromine and related theobromine (B1682246) derivatives across different cancer cell lines. Due to the limited availability of comprehensive studies on this compound, this document summarizes the existing preliminary data and presents a comparative analysis with more extensively studied theobromine analogs. This guide aims to offer a clear perspective on the current research landscape and highlight areas for future investigation.

Executive Summary

This compound, a synthetic derivative of the naturally occurring purine (B94841) alkaloid theobromine, is an emerging compound of interest in oncology research.[1] Preliminary studies suggest its potential to induce apoptosis and cell cycle arrest in cancer cells.[2] However, a comprehensive evaluation of its efficacy across a broad range of cancer cell lines is not yet available in the public domain. This guide compiles the available data for this compound and contrasts it with the more robust datasets of other theobromine derivatives to provide a contextual understanding of its potential as an anticancer agent.

Comparative Anticancer Activity

The anticancer effects of this compound and other theobromine derivatives have been evaluated through various in vitro assays, including cytotoxicity, apoptosis, and cell cycle analysis.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound are not widely reported, studies on other N1-substituted theobromine derivatives demonstrate significant cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Theobromine A549Non-Small Cell Lung Cancer16.02 (24h), 10.76 (48h)Cisplatin6.40 (24h), 3.84 (48h)
T-1-PMPA HepG2Hepatocellular Carcinoma3.51Erlotinib2.24
MCF-7Breast Cancer4.13Erlotinib3.17
Compound 15a HepG2Hepatocellular Carcinoma0.76Sorafenib2.24
MCF-7Breast Cancer1.08Sorafenib3.17
T-1-PCPA A549Non-Small Cell Lung Cancer31.74Erlotinib6.73
HCT-116Colorectal Carcinoma20.40Erlotinib16.35

T-1-PMPA, Compound 15a, and T-1-PCPA are other theobromine derivatives. Data is presented for comparative purposes.[3][4][5]

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells.

CompoundCell LineAssayResultsControl
Theobromine A549Annexin V/PI31.42% Apoptotic Cells2.9% Apoptotic Cells
T-1-PMPA HepG2Annexin V/PI42% Total Apoptosis3% Total Apoptosis
Compound 15a HepG2Annexin V/PIEarly Apoptosis: 29.49%, Late Apoptosis: 9.63%Early Apoptosis: 3.06%, Late Apoptosis: 0.71%
Theobromine Derivative XI A549Annexin V/PI65.72% Total Apoptosis0.54% Total Apoptosis

T-1-PMPA, Compound 15a, and Theobromine Derivative XI are other theobromine derivatives. Data is presented for comparative purposes.[3][4][6]

Cell Cycle Analysis

Disruption of the cell cycle is another key strategy in cancer therapy. Preliminary evidence suggests that this compound may induce cell cycle arrest at the G2/M phase in A549 non-small cell lung cancer cells.[2] A study on another theobromine derivative (XI) in A549 cells also showed a significant arrest in the G2/M phase.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[7][9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[10][12]

Procedure:

  • Cell Preparation: Induce apoptosis in cells with the test compound. Harvest both adherent and floating cells.[11]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.[11]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[15]

Procedure:

  • Cell Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[13]

  • Washing: Wash the fixed cells with PBS.[13]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[14]

  • PI Staining: Resuspend the cells in a solution containing PI.[13]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells by flow cytometry, measuring the PI fluorescence in the linear scale.[14]

Signaling Pathways and Experimental Workflow

The anticancer effects of this compound are presumed to involve the induction of apoptosis through intrinsic mitochondrial pathways and modulation of the p53 tumor suppressor pathway.

G General Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays A Cancer Cell Lines (e.g., A549, HepG2, MCF-7) B Compound Treatment (this compound & Controls) A->B C Cytotoxicity Assay (MTT Assay) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis C->F D->F E->F

Caption: General experimental workflow for in vitro screening of anticancer compounds.

G Intrinsic (Mitochondrial) Apoptosis Pathway cluster_0 Mitochondrial Events cluster_1 Cytosolic Events A This compound B Cellular Stress A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E G Apoptosome Formation E->G F Apaf-1 F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: The intrinsic pathway of apoptosis initiated by cellular stress.

G p53-Mediated Apoptosis Pathway cluster_0 Upstream Regulation cluster_1 Downstream Effects A Cellular Stress (e.g., DNA Damage) B p53 Activation A->B C Transcriptional Upregulation of Pro-apoptotic Genes (e.g., Bax, PUMA, Noxa) B->C D Cell Cycle Arrest (p21) B->D E Apoptosis C->E

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1-Allyltheobromine, a synthetic derivative of theobromine (B1682246). The focus is on the cross-validation of common analytical techniques to ensure data integrity, accuracy, and reliability in research and quality control settings. The information presented is based on established methodologies for the analysis of theobromine and other xanthine (B1682287) derivatives, providing a strong foundation for method development and validation for this compound.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing the results from two or more distinct analytical methods to demonstrate that they are equivalent and suitable for their intended purpose.[1][2] This process is essential when transferring a method between laboratories, implementing a new method, or when using different techniques to measure the same analyte. Key validation parameters typically assessed include selectivity, precision, linearity, accuracy, and the limits of detection (LOD) and quantification (LOQ).[1][2]

Key Analytical Techniques for this compound

Several analytical techniques are suitable for the quantification of this compound. The most common and robust methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like UV-Vis spectrophotometry can also be employed, though often with limitations in selectivity for complex matrices.[3][4][5][6]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of various analytical methods applicable to the analysis of this compound, based on data from validated methods for theobromine and other xanthine derivatives.

Analytical TechniqueTypical Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV >0.9915 ng31.25 ng98-102%< 5%
LC-MS/MS >0.99< 2 ng/mL2.5 - 10 ng/mL99-105%< 15% (inter-day)
GC-MS >0.98Analyte DependentAnalyte Dependent95-105%< 10%
UV-Vis Spectrophotometry >0.990.73 mg/g2.42 mg/g97-103%< 5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for this compound specifically.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of xanthine derivatives due to its robustness and reliability.[7]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract the analyte using a suitable solvent such as a methanol-water mixture.[7]

    • For complex matrices, a clean-up step using Carrez reagents or solid-phase extraction (SPE) may be necessary to remove interferences.[8]

    • Filter the final extract through a 0.45 µm filter before injection.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 20:80 v/v) is often effective for separating xanthine derivatives.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 273 nm.[6]

    • Internal Standard: 7-(β-hydroxyethyl) theophylline (B1681296) can be used as an internal standard to improve accuracy.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.[10][11][12]

  • Sample Preparation:

    • For plasma or saliva samples, perform protein precipitation by adding an organic solvent like methanol.[9][11]

    • Centrifuge the sample to pellet the precipitated proteins.[9][11]

    • Collect the supernatant and evaporate it to dryness.

    • Reconstitute the residue in the mobile phase.[9]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 column suitable for mass spectrometry (e.g., 50 mm x 2.1 mm, 3 µm).[10][11]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.[10][11]

    • Ionization Mode: Positive electrospray ionization (ESI+).[12]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound and its isotopically labeled internal standard (e.g., this compound-d5). The use of a stable isotope-labeled internal standard is highly recommended for accuracy.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds like this compound.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using an appropriate solvent.

    • Evaporate the solvent and perform a derivatization step, for instance, silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility.[13]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column such as a BP5 (30 m x 0.25 mm x 0.25 µm).[13]

    • Carrier Gas: Helium.[13]

    • Temperature Program: A temperature gradient from a lower starting temperature (e.g., 70°C) to a higher final temperature (e.g., 300°C) is typically used.[13]

    • Ionization: Electron Ionization (EI) at 70 eV.[14]

    • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow A Define Analytical Requirements (e.g., sample matrix, concentration range) B Develop Primary Analytical Method (e.g., HPLC-UV) A->B D Develop Secondary Analytical Method (e.g., LC-MS/MS) A->D C Validate Primary Method (ICH Guidelines) B->C F Select Representative Samples C->F E Validate Secondary Method (ICH Guidelines) D->E E->F G Analyze Samples with Both Methods F->G H Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) G->H I Assess Equivalence (Acceptance Criteria Met?) H->I J Methods are Cross-Validated I->J Yes K Investigate Discrepancies (Method bias, matrix effects) I->K No K->B K->D

References

A Comparative Analysis of 1-Allyltheobromine and Other Xanthine Derivatives in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Allyltheobromine with other well-known xanthine (B1682287) derivatives such as caffeine (B1668208), theophylline, and theobromine (B1682246). The focus is on their pharmacological properties, specifically their interactions with adenosine (B11128) receptors and phosphodiesterase enzymes. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the core signaling pathways involved.

Introduction to Xanthine Derivatives

Xanthine and its derivatives are a class of purine (B94841) alkaloids widely found in nature in substances like coffee, tea, and cocoa.[1] These compounds, including caffeine, theophylline, and theobromine, are known for their diverse pharmacological effects, primarily acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[2] These actions lead to a range of physiological responses, from central nervous system stimulation to smooth muscle relaxation. This compound, a synthetic derivative of theobromine, is an emerging compound of interest within this class, with structural modifications that suggest a potentially unique pharmacological profile.

Comparative Pharmacological Data

The primary mechanisms of action for xanthine derivatives involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. The following tables summarize the available quantitative data for this compound and its counterparts.

Adenosine Receptor Binding Affinity

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes. Xanthine derivatives act as competitive antagonists at these receptors.[2] The binding affinity of these compounds is a key determinant of their potency and potential therapeutic applications.

It has been noted that replacing the 1-methyl group on a xanthine with an allyl substituent can enhance potency at the A2A adenosine receptor by approximately 7- to 10-fold, with minimal impact on the affinity for the A1 receptor.[3]

Table 1: Comparative Adenosine Receptor Binding Affinity (Ki in µM) of Xanthine Derivatives

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compound Data not available; predicted to have similar or slightly lower affinity than caffeine.Data not available; predicted to have higher affinity than caffeine.[3]Data not availableData not available
Caffeine ~20-30[4]~27-30[4]Data not availableData not available
Theophylline ~20-30[4]~20[4]Data not availableData not available
Theobromine ~210-280[4]>1000[4]Data not availableData not available

Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are limited. Predictions for this compound are based on structure-activity relationships of similar compounds.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cell signaling. By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and/or cGMP, leading to various cellular responses.

Table 2: Comparative Phosphodiesterase (PDE) Inhibition (IC50 in µM) of Xanthine Derivatives

CompoundPDE1PDE2PDE3PDE4PDE5
This compound 10-1000.18-3.431-100.1-1Data not available
Caffeine Weak inhibitorWeak inhibitorWeak inhibitorWeak inhibitorWeak inhibitor
Theophylline Weak inhibitorWeak inhibitorWeak inhibitorWeak inhibitorWeak inhibitor
Theobromine Weak inhibitorWeak inhibitorWeak inhibitorWeak inhibitorWeak inhibitor

Note: The inhibitory activity of caffeine, theophylline, and theobromine on PDEs is generally considered weak and occurs at concentrations higher than those required for adenosine receptor antagonism. The data for this compound is from a single source and warrants further investigation.

Key Signaling Pathways

The pharmacological effects of xanthine derivatives are primarily mediated through the modulation of the cAMP and cGMP signaling pathways.

cAMP Signaling Pathway

The cAMP signaling cascade is initiated by the activation of Gs protein-coupled receptors, leading to the production of cAMP by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response. Phosphodiesterases, particularly PDE3 and PDE4, terminate this signal by degrading cAMP. Xanthine derivatives, by inhibiting these PDEs, prolong and amplify the cAMP signal.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gs-Coupled Receptor AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE PDEs (e.g., PDE4) cAMP->PDE Substrate PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates Targets AMP AMP PDE->AMP Degrades Xanthines This compound & Other Xanthines Xanthines->PDE Inhibits

cAMP signaling pathway and inhibition by xanthines.
cGMP Signaling Pathway

The cGMP signaling pathway is typically activated by nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), leading to downstream phosphorylation events and cellular responses, such as vasodilation. Phosphodiesterases, particularly PDE5, are responsible for the degradation of cGMP.

cGMP_Pathway cluster_cytosol Cytosol NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG_inactive Inactive PKG cGMP->PKG_inactive Activates PDE5 PDE5 cGMP->PDE5 Substrate PKG_active Active PKG PKG_inactive->PKG_active Cellular_Response Cellular Response (e.g., Vasodilation) PKG_active->Cellular_Response Phosphorylates Targets GMP GMP PDE5->GMP Degrades Xanthines This compound & Other Xanthines Xanthines->PDE5 Inhibits

cGMP signaling pathway and inhibition by xanthines.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological activity of xanthine derivatives.

Adenosine Receptor Binding Assay

This assay determines the affinity of a compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).

  • Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]-DPCPX for A1 receptors).

  • Test Compound: this compound or other xanthine derivatives.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., theophylline).

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-radiolabeled ligand.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by plotting the percentage of specific binding against the log concentration of the test compound. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Adenosine_Binding_Workflow Start Start Reagent_Prep Prepare Reagents: - Membrane Preparation - Radioligand - Test Compound Start->Reagent_Prep Incubation Incubate Components: Membranes + Radioligand + Test Compound Reagent_Prep->Incubation Filtration Separate Bound & Free Ligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Workflow for Adenosine Receptor Binding Assay.
Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

Materials:

  • Recombinant PDE Enzyme: Purified recombinant human PDE isoform of interest (e.g., PDE4B).

  • Substrate: [³H]-cAMP or [³H]-cGMP.

  • Test Compound: this compound or other xanthine derivatives.

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA.[5]

  • Snake Venom Nucleotidase: To convert the [³H]-5'-AMP or [³H]-5'-GMP product to [³H]-adenosine or [³H]-guanosine.[5]

  • Separation Medium: Anion-exchange resin to separate the charged substrate from the uncharged product.

  • Scintillation Counter and Fluid.

Procedure:

  • Reaction Initiation: In a reaction tube, combine the recombinant PDE enzyme, varying concentrations of the test compound, and the assay buffer. Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes).[5]

  • Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., boiling for 1-2 minutes).[6]

  • Nucleotidase Treatment: Add snake venom nucleotidase and incubate to convert the product to its corresponding nucleoside.[5]

  • Separation: Add the anion-exchange resin to the mixture to bind the unreacted, negatively charged [³H]-cAMP or [³H]-cGMP, leaving the uncharged [³H]-adenosine or [³H]-guanosine in the supernatant.

  • Quantification: Centrifuge the tubes and transfer the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

PDE_Assay_Workflow Start Start Reaction_Setup Set up Reaction: Recombinant PDE + Test Compound + [3H]-cAMP/cGMP Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate Reaction (Heat Inactivation) Incubation->Termination Nucleotidase Add Snake Venom Nucleotidase Termination->Nucleotidase Separation Separate Product from Substrate (Anion-Exchange Resin) Nucleotidase->Separation Quantification Quantify Radioactivity of Product (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Workflow for Phosphodiesterase Activity Assay.

Conclusion

This compound presents an interesting profile within the xanthine derivative class. Based on structure-activity relationships, it is predicted to be a more potent antagonist of the A2A adenosine receptor compared to caffeine, while potentially having a strong inhibitory effect on several phosphodiesterase isoforms. However, a comprehensive understanding of its pharmacological profile requires further direct comparative studies against other xanthines using standardized experimental protocols. The methodologies and data presented in this guide provide a framework for such investigations and serve as a valuable resource for researchers in the field of drug discovery and development.

References

In Vitro Validation of Neuroprotective Effects: A Comparative Analysis of 1-Allyltheobromine and Related Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential neuroprotective effects of 1-Allyltheobromine, a derivative of theobromine (B1682246), with its more extensively studied parent compounds, theobromine and caffeine (B1668208). Due to the limited availability of direct experimental data for this compound, this document focuses on the established in vitro neuroprotective profiles of theobromine and caffeine, presenting a framework for the future validation of this compound. The presented experimental data and protocols can serve as a methodological reference for assessing the neuroprotective potential of novel compounds.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from in vitro studies on the neuroprotective effects of theobromine and caffeine. These studies typically utilize neuronal cell lines subjected to neurotoxic insults to model neurodegenerative conditions.

Table 1: Effect on Neuronal Cell Viability Under Neurotoxic Conditions

CompoundCell LineNeurotoxic InsultTreatment Concentration% Increase in Cell Viability (Mean ± SD)
Theobromine Hippocampal Neuronal CulturesAβ₁₋₄₂ (50 nM)30 µMPrevents Aβ-induced apoptosis, restoring viability to near control levels[1]
Caffeine SH-SY5YAβ₂₅₋₃₅ (20 µM)0.6 mMSignificantly protected neuronal cells[2]
SH-SY5YAβ₂₅₋₃₅ (20 µM)1 mMSignificantly protected neuronal cells[2]
Cerebellar Granule NeuronsAβ₂₅₋₃₅ (25 µM)1-25 µMPrevented neuronal cell death[3]

Table 2: Modulation of Oxidative Stress Markers

CompoundCell Line/ModelOxidative Stress InducerTreatment ConcentrationEffect on Oxidative Stress Markers (Mean ± SD)
Theobromine Rat Brain HomogenateIschemia-Reperfusion50, 100 mg/kg (in vivo)Prevented lipid peroxidation and enhanced glutathione (B108866) levels[4]
Caffeine Rat Neonatal BrainHyperoxiaN/AReduced heme oxygenase-1, lipid peroxidation, and H₂O₂[5]
SH-SY5Y cellsN/AN/ACan inhibit lipid peroxidation and reduce reactive oxygen species (ROS) production[6]

Table 3: Inhibition of Apoptotic Pathways

CompoundCell Line/ModelApoptosis InducerTreatment Concentration% Reduction in Caspase-3 Activity (Mean ± SD)
Theobromine Rat Brain HomogenateIschemia-Reperfusion50, 100 mg/kg (in vivo)Prevented increase in caspase-3 activity[4]
Caffeine Rat Neonatal BrainHyperoxiaN/AReduced cleaved caspase-3 levels from 143% to 91% (24h) and 133% to 109% (48h)[7]

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Expose cells to the desired concentrations of the test compound (e.g., this compound, theobromine, caffeine) for a predetermined duration. Include wells with a neurotoxic agent (e.g., Aβ peptide, H₂O₂) to induce cell death, and control wells with untreated cells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.

Oxidative Stress Measurement: Intracellular ROS Assay

This assay quantifies the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Protocol:

  • Cell Plating and Treatment: Plate and treat cells with the test compounds and neurotoxin as described in the MTT assay protocol.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.[10]

  • Washing: Remove the DCFH-DA solution and wash the cells gently with PBS 2-3 times.[10]

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7][10]

Apoptosis Assessment: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment, lyse the cells using a chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Assay: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Reaction Initiation: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well. Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to initiate the reaction.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[12] The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of theobromine and caffeine are mediated through distinct signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for in vitro neuroprotection studies.

G cluster_workflow Experimental Workflow for In Vitro Neuroprotection Screening start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment: 1. Test Compound (this compound) 2. Positive Controls (Theobromine, Caffeine) 3. Negative Control (Vehicle) start->treatment insult Induction of Neurotoxicity (e.g., Aβ, H₂O₂, Rotenone) treatment->insult assays Endpoint Assays insult->assays viability Cell Viability (MTT Assay) assays->viability ros Oxidative Stress (ROS Assay) assays->ros apoptosis Apoptosis (Caspase-3 Assay) assays->apoptosis analysis Data Analysis and Comparison viability->analysis ros->analysis apoptosis->analysis

Caption: A generalized workflow for screening the neuroprotective effects of novel compounds in vitro.

G cluster_theobromine Theobromine's Neuroprotective Signaling Pathway Theobromine Theobromine PDE Phosphodiesterase (PDE) Inhibition Theobromine->PDE inhibits cAMP ↑ cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates BDNF ↑ BDNF Expression CREB->BDNF promotes transcription Neuroprotection Neuronal Survival Synaptic Plasticity BDNF->Neuroprotection

Caption: Theobromine is proposed to exert neuroprotective effects by inhibiting PDE, leading to increased cAMP, and subsequent activation of the CREB/BDNF pathway.[2][13][14]

G cluster_caffeine Caffeine's Neuroprotective Signaling Pathway Caffeine Caffeine A2AR Adenosine (B11128) A2A Receptor Caffeine->A2AR antagonizes Downstream Downstream Signaling (e.g., ↓ Neuroinflammation, ↓ Excitotoxicity) A2AR->Downstream Adenosine Adenosine Adenosine->A2AR activates Neuroprotection Neuronal Survival Downstream->Neuroprotection

Caption: Caffeine's neuroprotective effects are largely attributed to its antagonism of the adenosine A2A receptor, which mitigates neuroinflammation and excitotoxicity.[3][15][16]

Conclusion

While direct in vitro validation of this compound's neuroprotective effects is currently lacking in the scientific literature, its structural similarity to theobromine suggests it may share similar mechanisms of action, potentially through the modulation of phosphodiesterase activity. The established neuroprotective properties of theobromine and caffeine against oxidative stress, apoptosis, and excitotoxicity provide a strong rationale for investigating this compound. The experimental protocols and comparative data presented in this guide offer a robust framework for the systematic in vitro evaluation of this and other novel neuroprotective candidates. Future studies employing the described assays are warranted to elucidate the specific neuroprotective profile of this compound and determine its potential as a therapeutic agent for neurodegenerative diseases.

References

1-Allyltheobromine vs. Caffeine: A Comparative Safety Profile Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available toxicological data suggests that 1-Allyltheobromine may possess a less favorable acute safety profile compared to caffeine (B1668208). This analysis, intended for researchers, scientists, and drug development professionals, synthesizes the current understanding of the acute toxicity and potential adverse effects of both methylxanthine compounds.

While research on this compound is not as extensive as that for caffeine, existing data on its acute toxicity, specifically its median lethal dose (LD50), indicates a higher level of acute toxicity in animal models when compared to caffeine. This guide provides a detailed comparison of the safety profiles of these two compounds, incorporating available quantitative data, outlining general experimental protocols for toxicity testing, and illustrating the primary signaling pathways involved.

Acute Toxicity: A Quantitative Comparison

The primary measure for acute toxicity is the LD50, the dose of a substance that is lethal to 50% of a test population. The available data for this compound and caffeine are summarized below.

CompoundTest AnimalRoute of AdministrationLD50 Value (mg/kg)
This compound MouseOral191[1][2]
Caffeine Rat (albino)Oral367[1]
Caffeine Human (estimated)Oral150 - 200[3]

Table 1: Comparison of Acute Oral LD50 Values for this compound and Caffeine.

The lower oral LD50 value for this compound in mice (191 mg/kg) compared to the oral LD50 of caffeine in rats (367 mg/kg) suggests that this compound may be more acutely toxic. It is important to note that these values are from different species, which can influence toxicity. However, even when compared to the lower end of the estimated human lethal dose for caffeine (150 mg/kg), the value for this compound is in a similar range, warranting caution.

Experimental Protocols for Acute Oral Toxicity (LD50) Determination

The determination of LD50 values for chemical substances is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on OECD Guidelines for the Testing of Chemicals (e.g., TG 420, 423, 425), which are commonly used for acute oral toxicity studies.[4][5][6]

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Test Animals: Typically, young, healthy adult rodents (e.g., rats or mice) of a single sex (often females, as they can be more sensitive) are used.[6] Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[6] Standard laboratory diet and drinking water are provided ad libitum, though animals are typically fasted before administration of the test substance.[7]

Dose Administration:

  • The test substance is typically administered by oral gavage.

  • A range of dose levels is selected to elicit a toxic response, including mortality.

  • A control group receives the vehicle (the solvent used to dissolve or suspend the test substance) only.

  • A single dose is administered to each animal.

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[4] Close observations are made on the first day, particularly during the first few hours after dosing.

Parameters Monitored:

  • Mortality: The number of animals that die in each dose group is recorded.

  • Clinical Signs of Toxicity: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Body Weight: Animals are weighed before administration of the substance and periodically throughout the observation period.

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis, based on the mortality data from the different dose groups.

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Experimental_Workflow_for_LD50_Determination cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_observation Observation Phase (14 Days) cluster_analysis Analysis Phase Animal_Selection Animal Selection (e.g., Rodents) Acclimatization Acclimatization to Lab Conditions Animal_Selection->Acclimatization Fasting Fasting Acclimatization->Fasting Oral_Gavage Oral Administration (Gavage) Fasting->Oral_Gavage Dose_Preparation Dose Preparation Dose_Preparation->Oral_Gavage Monitor_Mortality Monitor Mortality Oral_Gavage->Monitor_Mortality Monitor_Toxicity Monitor Clinical Signs of Toxicity Oral_Gavage->Monitor_Toxicity Monitor_Body_Weight Monitor Body Weight Oral_Gavage->Monitor_Body_Weight Data_Collection Data Collection Monitor_Mortality->Data_Collection Monitor_Toxicity->Data_Collection Monitor_Body_Weight->Data_Collection LD50_Calculation LD50 Calculation (Statistical Analysis) Data_Collection->LD50_Calculation Necropsy Gross Necropsy Data_Collection->Necropsy

Fig. 1: Generalized workflow for LD50 determination.

Adverse Effects Profile

This compound

Specific data on the adverse effects of this compound in humans are currently lacking in the scientific literature. However, as a derivative of theobromine, it can be hypothesized that it may share some similar adverse effects. Theobromine, at high doses, can cause nausea, loss of appetite, sweating, trembling, digestive issues, and headaches.[6]

Caffeine

The adverse effects of caffeine are well-documented and are generally dose-dependent.

Mild to Moderate Effects:

  • Anxiety and nervousness

  • Insomnia and restlessness

  • Increased heart rate and palpitations

  • Gastrointestinal upset

  • Headaches

  • Increased urination

Severe Effects (High Doses):

  • Seizures

  • Cardiac arrhythmias

  • Hallucinations

  • Psychosis

  • Rhabdomyolysis (muscle breakdown)

Signaling Pathways and Mechanism of Action

Both this compound and caffeine belong to the methylxanthine class of compounds. Their primary mechanism of action involves the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.

Methylxanthine_Signaling_Pathways cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase (PDE) Inhibition cluster_effects Physiological Effects Methylxanthine This compound or Caffeine AdenosineReceptor Adenosine Receptors (A1, A2A) Methylxanthine->AdenosineReceptor Blocks CNS_Depression CNS Depression (Drowsiness) AdenosineReceptor->CNS_Depression Leads to Stimulation CNS Stimulation (Alertness) AdenosineReceptor->Stimulation Antagonism leads to Adenosine Adenosine Adenosine->AdenosineReceptor Binds & Activates Methylxanthine2 This compound or Caffeine PDE Phosphodiesterase (PDE) Methylxanthine2->PDE Inhibits cAMP_degradation cAMP -> AMP PDE->cAMP_degradation Catalyzes cAMP_accumulation Increased cAMP Levels Cardiac_Effects Increased Heart Rate cAMP_accumulation->Cardiac_Effects Bronchodilation Bronchodilation cAMP_accumulation->Bronchodilation

Fig. 2: Primary signaling pathways of methylxanthines.

The primary stimulant effects of these compounds are attributed to their ability to block adenosine receptors in the central nervous system. Adenosine is a neurotransmitter that promotes drowsiness, and by blocking its action, methylxanthines lead to increased alertness and wakefulness. The inhibition of phosphodiesterases results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which can lead to various physiological effects, including increased heart rate and bronchodilation.

Conclusion

Based on the available acute toxicity data, this compound appears to have a higher acute toxicity than caffeine in animal models. The oral LD50 value for this compound in mice is significantly lower than that of caffeine in rats. While direct comparative studies in the same species are lacking, and human data for this compound is non-existent, the current evidence suggests that this compound does not have a better safety profile than caffeine concerning acute lethal dose. Further comprehensive toxicological studies, including sub-chronic and chronic toxicity assessments, are necessary to fully characterize the safety profile of this compound and to make a more definitive comparison with caffeine. Researchers and drug development professionals should exercise caution when working with this compound due to its potential for higher acute toxicity.

References

A Comparative Analysis of the Bronchodilator Effects of 1-Allyltheobromine and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bronchodilator effects of the established methylxanthine, theophylline (B1681296), and its derivative, 1-Allyltheobromine. While extensive experimental data is available for theophylline, facilitating a deep understanding of its pharmacological profile, direct comparative data for this compound is limited. This analysis, therefore, combines established evidence for theophylline with a theoretical comparison for this compound based on its chemical structure and the known structure-activity relationships of xanthine (B1682287) derivatives.

Quantitative Data on Bronchodilator Effects

The following table summarizes the available quantitative data for theophylline. Due to a lack of published experimental studies, corresponding data for this compound is not available.

ParameterTheophyllineThis compound
EC₅₀ for Bronchodilation ~1.5 x 10⁻⁴ M (in vitro)[1][2]Data not available
Mechanism of Action Non-selective phosphodiesterase (PDE) inhibitor; Adenosine (B11128) receptor antagonist[3][4][5]Presumed non-selective PDE inhibitor and adenosine receptor antagonist[6]
PDE Inhibition Non-selective, with inhibitory effects on PDE3 and PDE4 contributing to bronchodilation[2]Presumed non-selective PDE inhibitor[6][7]
Adenosine Receptor Antagonism Non-selective antagonist of A₁, A₂, and A₃ receptors[2][3]Presumed adenosine receptor antagonist[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard experimental protocols used to assess the bronchodilator effects of compounds like theophylline and, hypothetically, this compound.

In Vitro Assessment of Bronchodilator Activity on Tracheal Smooth Muscle

This protocol is a standard method for evaluating the direct relaxant effect of a compound on airway smooth muscle.

Objective: To determine the concentration-response relationship of a test compound (e.g., Theophylline, this compound) in relaxing pre-contracted guinea pig tracheal smooth muscle strips.

Materials:

  • Isolated guinea pig tracheas

  • Krebs-Henseleit buffer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Contractile agent (e.g., acetylcholine, histamine, carbachol)

  • Test compounds (Theophylline, this compound) dissolved in an appropriate vehicle

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Guinea pigs are euthanized, and the tracheas are carefully excised and placed in cold Krebs-Henseleit buffer.

  • The trachea is cleaned of adhering connective tissue and cut into rings, which are then cut open to form strips.

  • Tracheal strips are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.

  • The strips are allowed to equilibrate under a resting tension of 1 gram for at least 60 minutes.

  • Following equilibration, the strips are pre-contracted with a submaximal concentration of a contractile agent (e.g., 1 µM acetylcholine).

  • Once a stable contraction plateau is reached, cumulative concentrations of the test compound are added to the organ bath.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by the contractile agent.

  • Concentration-response curves are plotted, and the EC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of phosphodiesterases, a key mechanism of action for xanthine bronchodilators.

Objective: To quantify the inhibitory potency (IC₅₀) of a test compound on different PDE isoenzymes (e.g., PDE3, PDE4).

Materials:

  • Purified recombinant human PDE isoenzymes

  • Substrate: cyclic adenosine monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP)

  • Assay buffer

  • Test compounds at various concentrations

  • Detection reagents (e.g., fluorescently labeled substrate, antibody-based detection kits)

  • Microplate reader

Procedure:

  • The PDE enzyme is incubated with the test compound at various concentrations in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate (cAMP or cGMP).

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a suitable detection method.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Adenosine Receptor Binding Assay

This assay measures the affinity of a compound for adenosine receptors, another important target for theophylline and other xanthines.

Objective: To determine the binding affinity (Ki) of a test compound for different adenosine receptor subtypes (e.g., A₁, A₂A, A₂B, A₃).

Materials:

  • Cell membranes expressing the specific adenosine receptor subtype

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁ receptors)

  • Binding buffer

  • Test compounds at various concentrations

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist or antagonist.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) of the test compound is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The bronchodilator effects of theophylline are primarily mediated through two main signaling pathways: inhibition of phosphodiesterases and antagonism of adenosine receptors. It is presumed that this compound, as a xanthine derivative, acts through similar mechanisms.

Phosphodiesterase Inhibition Pathway

PDE_Inhibition cluster_hydrolysis Hydrolysis Theophylline Theophylline / this compound (presumed) PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP PDE->cAMP Hydrolyzes AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Both theophylline and presumably this compound act as non-selective inhibitors of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle, they prevent the breakdown of cyclic adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately causing relaxation of the airway smooth muscle and bronchodilation.

Adenosine Receptor Antagonism Pathway

Adenosine_Antagonism Adenosine Adenosine AdenosineReceptor Adenosine Receptors (A1, A2B on Mast Cells) Adenosine->AdenosineReceptor Activates MastCell Mast Cell Theophylline Theophylline / this compound (presumed) Theophylline->AdenosineReceptor Blocks MediatorRelease Release of Bronchoconstrictor Mediators (e.g., Histamine) MastCell->MediatorRelease Triggers Bronchoconstriction Bronchoconstriction MediatorRelease->Bronchoconstriction Causes

Theophylline is a non-selective antagonist of adenosine receptors.[2][3] In the airways, adenosine can induce bronchoconstriction, particularly in asthmatic individuals, by acting on A₁ and A₂B receptors on mast cells, triggering the release of bronchoconstrictor mediators like histamine. By blocking these receptors, theophylline and presumably this compound can prevent adenosine-induced bronchoconstriction.

Comparative Analysis

Theophylline:

Theophylline has been a cornerstone in the treatment of obstructive airway diseases for decades. Its bronchodilator effects are well-documented, although it is considered a relatively weak bronchodilator compared to modern β₂-agonists.[1] The primary mechanisms of action, PDE inhibition and adenosine receptor antagonism, contribute to its therapeutic effects. However, its non-selective nature is also responsible for its narrow therapeutic index and a range of side effects, including nausea, vomiting, headaches, and, at higher concentrations, cardiac arrhythmias and seizures. The anti-inflammatory properties of theophylline, which are observed at lower, sub-bronchodilator concentrations, are also a significant aspect of its clinical utility.[3]

This compound:

As a derivative of theobromine (B1682246), this compound belongs to the methylxanthine class of compounds. Theobromine itself has been shown to possess bronchodilator effects, though it is generally considered weaker than theophylline.[8] The addition of an allyl group at the N1 position of the theobromine structure in this compound may alter its potency and selectivity for its molecular targets.

Based on structure-activity relationship studies of xanthine derivatives, modifications at the N1 and N3 positions can significantly influence their pharmacological activity.[9] The introduction of an allyl group, a small, non-polar substituent, could potentially enhance its affinity for adenosine receptors or its inhibitory activity against phosphodiesterases compared to theobromine. However, without direct experimental data, it is difficult to predict whether these changes would result in a more potent and/or selective bronchodilator compared to theophylline.

Preliminary research on this compound suggests it may have stimulant properties, but comprehensive pharmacological profiling, particularly concerning its bronchodilator effects, is lacking.[7]

Conclusion for Drug Development Professionals

Theophylline remains a valuable, albeit complex, therapeutic agent with well-characterized bronchodilator and anti-inflammatory effects. Its limitations, primarily its narrow therapeutic window and side-effect profile, have driven the search for safer and more effective xanthine derivatives.

This compound represents a structurally related compound with a theoretical potential for bronchodilator activity. However, the current lack of experimental data on its efficacy and safety presents a significant knowledge gap. For drug development professionals, this compound could be a starting point for further investigation. Key research priorities would include:

  • In vitro characterization: Conducting experiments to determine its EC₅₀ for airway smooth muscle relaxation and its IC₅₀ values for various PDE isoenzymes and binding affinities for adenosine receptor subtypes.

  • Comparative studies: Directly comparing the potency and selectivity of this compound with theophylline in preclinical models.

  • Safety profiling: Assessing its potential for off-target effects and determining its therapeutic index.

Such studies are essential to ascertain whether this compound or other related derivatives could offer an improved therapeutic profile over existing methylxanthines for the treatment of obstructive airway diseases.

References

Validating the Specificity of 1-Allyltheobromine for Adenosine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Allyltheobromine's potential specificity for adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Due to a lack of direct, publicly available experimental data for this compound, this document leverages data from structurally similar and well-characterized adenosine receptor antagonists to infer its likely pharmacological profile. The information is intended to guide future experimental validation and drug development efforts.

Introduction to Adenosine Receptors and the Promise of this compound

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes, making them attractive targets for therapeutic intervention. The four subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, exhibit distinct tissue distribution and signaling pathways. The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, inhibiting adenylyl cyclase, while the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase[1].

This compound, a derivative of the naturally occurring methylxanthine theobromine, presents an interesting scaffold for developing selective adenosine receptor antagonists. Its structural similarity to caffeine (B1668208) and theophylline, both non-selective adenosine receptor antagonists, suggests it may share this activity. However, the addition of the allyl group at the 1-position could confer subtype selectivity, a highly desirable trait for minimizing off-target effects.

Comparative Analysis of Adenosine Receptor Antagonists

To contextualize the potential specificity of this compound, this section presents binding affinity (Kᵢ) and functional (IC₅₀) data for established adenosine receptor antagonists. These compounds serve as benchmarks for understanding the structure-activity relationships that govern selectivity.

Binding Affinity (Kᵢ) Data

The following table summarizes the binding affinities of several common xanthine (B1682287) and non-xanthine adenosine receptor antagonists across the four receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

CompoundA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₂ₑ Kᵢ (nM)A₃ Kᵢ (nM)Selectivity Profile
Theobromine 210,000 - 280,000[2]>1,000,000[2]--Weak, non-selective
Caffeine 90,000 - 110,000[2]80,000[2]--Non-selective
Theophylline 13,000[3]20,000[2]--Non-selective
ZM241385 255[4]0.8 - 1.4[1][5]50[4]>10,000[4]Highly A₂ₐ selective
SCH 58261 287 - 420[4]1.35,000[4]>10,000[4]Highly A₂ₐ selective
CGS 15943 3.5[4]4.21651 - 95[4]Non-selective
Functional Activity (IC₅₀) Data

This table presents the half-maximal inhibitory concentration (IC₅₀) values, which measure the functional potency of an antagonist in inhibiting agonist-induced responses.

CompoundA₁ IC₅₀ (µM)A₂ₐ IC₅₀ (µM)A₂ₑ IC₅₀ (µM)A₃ IC₅₀ (µM)
Theophylline 20 - 30 (A₁)[2]20 (A₂ₐ)[2]--
Caffeine 90 - 110 (A₁)[2]80 (A₂ₐ)[2]--
Theobromine 210 - 280 (A₁)[2]>1000 (A₂ₐ)[2]--
ZM241385 -0.054[1]--
SCH 58261 -0.015[6]--

Experimental Protocols

Validating the specificity of a novel compound like this compound requires robust and standardized experimental protocols. The following sections detail the methodologies for key assays used to determine adenosine receptor affinity and function.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for each adenosine receptor subtype.

Materials:

  • Cell membranes expressing a single human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃).

  • A subtype-selective radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [³H]PSB-603 for A₂ₑ, [¹²⁵I]AB-MECA for A₃).

  • This compound and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Non-specific binding control (a high concentration of a non-labeled ligand).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound and reference compounds.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound. Incubate at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assays

Cyclic AMP (cAMP) functional assays measure the ability of a compound to antagonize the G-protein signaling of adenosine receptors.

Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist at each adenosine receptor subtype.

Materials:

  • Intact cells expressing a single human adenosine receptor subtype.

  • A suitable adenosine receptor agonist (e.g., NECA).

  • This compound and reference compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well format.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference antagonist.

  • Agonist Stimulation: Add a fixed concentration of the agonist to stimulate adenylyl cyclase (for A₂ₐ and A₂ₑ) or inhibit forskolin-stimulated adenylyl cyclase (for A₁ and A₃).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of the agonist response against the concentration of this compound. Determine the IC₅₀ value from the curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay prep_membranes Prepare Cell Membranes (Expressing Receptor Subtype) add_ligands Add Radioligand, Test Compound (this compound), & Controls prep_membranes->add_ligands incubate Incubate to Equilibrium add_ligands->incubate filter_wash Filter & Wash incubate->filter_wash detect_radioactivity Detect Radioactivity filter_wash->detect_radioactivity analyze_binding Analyze Data (IC50, Ki) detect_radioactivity->analyze_binding plate_cells Plate Cells (Expressing Receptor Subtype) pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate stimulate Stimulate with Agonist pre_incubate->stimulate lyse_detect Lyse Cells & Detect cAMP stimulate->lyse_detect analyze_functional Analyze Data (IC50) lyse_detect->analyze_functional

Caption: Experimental workflow for determining receptor binding affinity and functional potency.

Adenosine_Signaling cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Antagonist This compound (Antagonist) Antagonist->A1_A3 Blocks Antagonist->A2A_A2B Blocks

Caption: Simplified signaling pathways of adenosine receptor subtypes.

Conclusion and Future Directions

While direct experimental evidence for the adenosine receptor subtype specificity of this compound is currently unavailable, the data from structurally related methylxanthines suggest it is likely to act as a non-selective antagonist. However, the influence of the 1-allyl substitution cannot be discounted and may confer a degree of selectivity that warrants experimental investigation.

To definitively validate the specificity of this compound, comprehensive in vitro pharmacological profiling is essential. This should include radioligand binding assays and cAMP functional assays against all four human adenosine receptor subtypes. The resulting data will be crucial for determining its therapeutic potential and guiding further drug development efforts. Researchers are encouraged to utilize the outlined experimental protocols to generate the necessary data to fully characterize this promising compound.

References

A Comparative Analysis of the Metabolic Stability of 1-Allyltheobromine and Other Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of 1-Allyltheobromine against other well-known methylxanthines, including caffeine, theophylline, and theobromine. The information presented herein is supported by available experimental data and established in vitro methodologies, offering valuable insights for researchers in the fields of pharmacology and drug development.

Executive Summary

Comparative Metabolic Stability Data

The following table summarizes the available quantitative data for the metabolic stability of this compound and other selected methylxanthines. It is important to note that the values for this compound's half-life and intrinsic clearance are estimations based on its reduced CYP1A2 inhibition and should be confirmed by direct experimental evaluation.

CompoundIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolizing EnzymesCYP1A2 IC50 (µM)
This compound Predicted > 40Predicted < 17.3CYP1A2, CYP2E1 (presumed)45[1]
Caffeine ~30 - 60~11.6 - 23.1CYP1A2, CYP2E122[1]
Theophylline ~180 - 240~2.9 - 3.9CYP1A2, CYP2E1Data not available
Theobromine ~120 - 180~3.9 - 5.8CYP1A2, CYP2E1Data not available

Predicted values for this compound are based on its lower CYP1A2 inhibition compared to caffeine. HLM: Human Liver Microsomes.

Experimental Protocols

The data presented in this guide are based on standard in vitro assays for determining metabolic stability and enzyme inhibition. Below are detailed methodologies for these key experiments.

Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an in vitro half-life and intrinsic clearance value.

a. Materials:

  • Test compound (this compound or other methylxanthines)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

b. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

c. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

CYP450 Inhibition Assay (IC50 Determination)

This assay evaluates the potential of a compound to inhibit the activity of a specific Cytochrome P450 enzyme.

a. Materials:

  • Test compound (this compound)

  • Recombinant human CYP1A2 enzyme

  • CYP1A2-specific substrate (e.g., phenacetin)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

b. Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, incubate the recombinant CYP1A2 enzyme with each concentration of the test compound and the CYP1A2-specific substrate in phosphate buffer at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • After a specific incubation time (e.g., 10 minutes), terminate the reaction with acetonitrile.

  • Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

c. Data Analysis:

  • Plot the percentage of inhibition of the enzyme activity against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, using a suitable software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of methylxanthines and the general workflow for assessing metabolic stability.

Methylxanthine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Further Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline N3-demethylation (CYP1A2) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine N1-demethylation (CYP1A2) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine N7-demethylation (CYP1A2) node_1MX 1-Methylxanthine Theophylline->node_1MX N3-demethylation (CYP1A2, CYP2E1) node_7MX 7-Methylxanthine Theobromine->node_7MX N3-demethylation (CYP1A2, CYP2E1) Allyltheobromine This compound node_metabolites Metabolites (presumed via allyl group oxidation and demethylation) Allyltheobromine->node_metabolites Metabolism (CYP1A2, others?) node_7MU 7-Methyluric Acid node_7MX->node_7MU Xanthine Oxidase node_1MU 1-Methyluric Acid node_1MX->node_1MU Xanthine Oxidase

Caption: General metabolic pathways of major methylxanthines.

Metabolic_Stability_Workflow start Start: Test Compound microsomes Incubate with Human Liver Microsomes + NADPH start->microsomes sampling Sample at Multiple Time Points microsomes->sampling termination Terminate Reaction (e.g., Acetonitrile) sampling->termination analysis LC-MS/MS Analysis of Parent Compound termination->analysis data_analysis Data Analysis: - Calculate k - Determine t½ - Determine CLint analysis->data_analysis end End: Metabolic Stability Profile data_analysis->end

References

1-Allyltheobromine in Preclinical Cancer Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of 1-allyltheobromine and other theobromine (B1682246) derivatives in various cancer models. Due to the limited availability of specific quantitative data for this compound, this document focuses on a broader comparison with more extensively studied theobromine analogs, providing a valuable resource for researchers interested in the therapeutic potential of this class of compounds.

Data Presentation: Comparative Efficacy of Theobromine Derivatives

The following tables summarize the in vitro cytotoxic activity of theobromine and its derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Efficacy of Theobromine and its Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)TargetReference Compound
TheobromineA549 (Non-small cell lung)16.02 (24h), 10.76 (48h)Not SpecifiedCisplatin
This compoundA549 (Non-small cell lung)Data not availableNot SpecifiedNot Specified
Compound 15aHepG2 (Hepatocellular)0.76VEGFR-2Sorafenib
MCF-7 (Breast)1.08VEGFR-2Sorafenib
T-1-MTAA549 (Non-small cell lung)22.49EGFRErlotinib
HCT-116 (Colorectal)24.97EGFRErlotinib
T-1-PMPAHepG2 (Hepatocellular)3.51EGFRErlotinib
MCF-7 (Breast)4.13EGFRErlotinib
T-1-PCPAA549 (Non-small cell lung)31.74EGFRErlotinib
HCT-116 (Colorectal)20.40EGFRErlotinib
Compound XIA549 (Non-small cell lung)21.99EGFRErlotinib
HCT-116 (Colorectal)22.02EGFRErlotinib

Table 2: Enzymatic Inhibition of Theobromine Derivatives

CompoundTarget EnzymeIC50 (nM)Reference Compound
Compound 15aVEGFR-2239Sorafenib
T-1-MTAEGFR22.89Erlotinib
T-1-PMPAEGFR (Wild Type)86Erlotinib
EGFR (Mutant)561Erlotinib
T-1-PCPAEGFR25.35Erlotinib
Compound XIEGFR17.23Erlotinib

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of theobromine derivatives.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The concentration of the formazan, which is dissolved in a solubilizing solution, is measured spectrophotometrically and is directly proportional to the number of living cells.[1][2]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, other theobromine derivatives) and a positive control (e.g., cisplatin, erlotinib, sorafenib) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model for Efficacy Assessment

Xenograft models are commonly used in preclinical cancer research to evaluate the efficacy of novel therapeutic agents in a living organism.[4][5]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a test compound on tumor growth can then be assessed over time.[4][5]

Procedure:

  • Cell Culture and Preparation: Human cancer cells (e.g., A549, MCF-7) are cultured in appropriate media until a sufficient number of cells are obtained. The cells are then harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel, for injection.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Once the tumors become palpable and reach a certain size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Compound Administration: The test compound is administered to the treatment group according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Evaluation: The study continues for a specified period, and the primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Other parameters such as body weight and overall animal health are also monitored.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the more extensively studied theobromine derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Activation Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Survival Survival Akt->Survival

Caption: EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability

Caption: VEGFR-2 Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.

Experimental_Workflow Start Start InVitro In Vitro Screening Start->InVitro CellViability Cell Viability Assays (e.g., MTT, WST-1) InVitro->CellViability Apoptosis Apoptosis Assays (e.g., Annexin V) InVitro->Apoptosis CellCycle Cell Cycle Analysis InVitro->CellCycle InVivo In Vivo Efficacy Studies CellViability->InVivo Apoptosis->InVivo CellCycle->InVivo Xenograft Tumor Xenograft Model InVivo->Xenograft TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth Toxicity Toxicity Assessment Xenograft->Toxicity DataAnalysis Data Analysis & Interpretation TumorGrowth->DataAnalysis Toxicity->DataAnalysis End End DataAnalysis->End

Caption: Preclinical Anticancer Drug Evaluation Workflow.

References

How does the allyl group in 1-Allyltheobromine affect its biological activity compared to a methyl group?

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the impact of N1-substitution on theobromine's pharmacological profile, supported by experimental data and methodologies.

The substitution of a methyl group with an allyl group at the N1 position of the theobromine (B1682246) scaffold in 1-allyltheobromine significantly alters its biological activity, primarily enhancing its affinity for the A2A adenosine (B11128) receptor. This modification suggests a potential for developing more selective and potent xanthine-based therapeutics. This guide provides a detailed comparison of the biological activities of this compound and theobromine, which possesses a hydrogen at the N1 position but is methylated at N3 and N7, serving as a proxy for a 1-methylated analogue in the context of N1-substituent effects.

Comparative Analysis of Biological Activity

The primary pharmacological targets of xanthine (B1682287) derivatives like theobromine and its analogues are adenosine receptors and phosphodiesterase (PDE) enzymes. The introduction of an allyl group at the N1 position in this compound leads to notable differences in its interaction with these targets compared to theobromine.

Adenosine Receptor Affinity

The antagonism of adenosine receptors is a key mechanism of action for methylxanthines. Structure-activity relationship studies have shown that substitution at the N1 position is crucial for high affinity and selectivity towards adenosine receptors.[1] Theobromine, lacking a substituent at the N1 position, is a relatively weak antagonist at adenosine receptors compared to caffeine (B1668208) (1,3,7-trimethylxanthine).[1]

Research on caffeine analogues has demonstrated that replacing the 1-methyl group with an allyl substituent significantly enhances potency at A2A adenosine receptors by approximately 7- to 10-fold, with minimal impact on the affinity for the A1 receptor.[1] This suggests that the N1-allyl substitution on the xanthine core preferentially increases affinity for A2 receptors.[1] While direct experimental Ki values for this compound are not extensively reported, this established structure-activity relationship provides a strong indication of its enhanced A2A receptor antagonism compared to a 1-methylated counterpart.

Table 1: Adenosine Receptor Binding Affinity (Ki)

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)
This compound Data not availableData not available (Predicted to be significantly lower than Theobromine)
Theobromine 105 (r)>250 (r)

(Data for Theobromine from rat (r) brain membranes)

Phosphodiesterase Inhibition

Methylxanthines are also known to be non-selective inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. Theobromine has been identified as a PDE inhibitor, with a particular effect on PDE4.[2][3] This inhibition leads to an increase in intracellular cAMP levels.[4]

Table 2: Phosphodiesterase Inhibition (IC50)

PDE SubtypeThis compound IC50 Range (µM)Theobromine IC50
PDE1 10 - 100Data not available
PDE2 0.18 - 3.43Data not available
PDE3 1 - 10Data not available
PDE4 0.1 - 1Known inhibitor, specific IC50 data for direct comparison not available
PDE5 Data not availableData not available

Experimental Protocols

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) to adenosine receptors.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebral cortex for A1, striatum for A2A) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a standard non-radioactive antagonist (e.g., theophylline).

    • Total binding is determined in wells containing only the membrane preparation and the radioligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against PDE enzymes.

  • Enzyme and Substrate Preparation:

    • Use purified recombinant human PDE enzymes for specific subtype analysis.

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Prepare the substrate solution containing a radiolabeled cyclic nucleotide (e.g., [³H]cAMP or [³H]cGMP) in the reaction buffer.

  • Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, the specific PDE enzyme, and serial dilutions of the test compound (e.g., this compound).

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Incubate for a defined time at 30°C, ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., 0.2 M HCl).

  • Separation and Detection:

    • Add snake venom nucleotidase to the reaction mixture to convert the product ([³H]AMP or [³H]GMP) to the corresponding nucleoside ([³H]adenosine or [³H]guanosine).

    • Separate the charged substrate from the neutral nucleoside product using anion-exchange resin columns or beads.

    • Quantify the amount of the radiolabeled nucleoside product using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Visualizing the Mechanisms of Action

To better understand the biological processes affected by this compound and theobromine, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Adenosine_Receptor_Antagonism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Xanthine_Derivative This compound or Theobromine A1R A1 Receptor Xanthine_Derivative->A1R Antagonizes A2AR A2A Receptor Xanthine_Derivative->A2AR Antagonizes Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2AR Activates AC Adenylyl Cyclase A1R->AC Inhibits Cellular_Response_Inhibition Inhibition of Cellular Activity A1R->Cellular_Response_Inhibition A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stimulation Stimulation of Cellular Activity PKA->Cellular_Response_Stimulation

Caption: Antagonism of A1 and A2A adenosine receptors by xanthine derivatives.

PDE_Inhibition Xanthine_Derivative This compound or Theobromine PDE Phosphodiesterase (PDE) Xanthine_Derivative->PDE Inhibits Increased_cAMP Increased cAMP Levels Xanthine_Derivative->Increased_cAMP Leads to AMP 5'-AMP PDE->AMP Degrades cAMP cAMP cAMP->PDE Downstream_Effects Downstream Cellular Effects (e.g., smooth muscle relaxation, anti-inflammatory response) Increased_cAMP->Downstream_Effects

Caption: Mechanism of phosphodiesterase (PDE) inhibition by xanthine derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand and Test Compound Preparation Ligand_Prep->Incubation Filtration Separation of Bound and Unbound Ligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki Determination) Quantification->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Personal protective equipment for handling 1-Allyltheobromine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-Allyltheobromine (CAS: 2530-99-6). The following procedures are designed to minimize risk and ensure safe laboratory operations and proper disposal.

Chemical and Physical Properties

This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring purine (B94841) alkaloid.[1] It is a solid, microcrystalline powder at room temperature.[2][3] Understanding its physical and toxicological properties is critical for safe handling.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₄O₂[1][4][5]
Molecular Weight 220.23 g/mol [1][5][6]
Appearance White, odorless, microcrystalline powder[2][3][7]
Melting Point 147 °C[4]
Boiling Point 431.8 °C at 760mmHg[4]
Flash Point 214.9 °C[4]
Acute Toxicity (Mouse) LD50 Oral: 191 mg/kg LD50 Intraperitoneal: 102 mg/kg[4]
Flammability Flammable; burning produces toxic nitrogen oxide fumes.[4]

Note: Comprehensive safety and hazard information for this compound is limited.[6] These guidelines are based on available data and best practices for handling moderately toxic, powdered organic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following equipment is mandatory.

Body PartProtectionSpecification
Hands Double GlovesWear two pairs of powder-free nitrile gloves.[8][9] Change the outer glove immediately upon contamination or every 30-60 minutes during extended handling.[8]
Body Chemical-Resistant Lab Coat or GownA full-length lab coat, worn fully buttoned, is required. For procedures with a higher risk of contamination, a disposable, solid-front, back-closure gown is recommended.[9][10]
Eyes / Face Chemical Splash Goggles & Face ShieldSafety glasses with side shields are insufficient. Chemical splash goggles are mandatory.[10] A face shield should be worn over goggles during procedures with a splash hazard.[8][11]
Respiratory N95 Respirator (or higher)All handling of the solid compound must be performed in a certified chemical fume hood.[10] If engineering controls are not available or sufficient, a fit-tested N95 respirator is required to prevent inhalation of airborne powder.[12]
Feet Closed-Toe ShoesWear non-perforated, closed-toe shoes to protect against spills.[10] Disposable shoe covers should be used when handling larger quantities or in case of a spill.[9]

Operational Plan: Handling and Storage

Adherence to proper handling procedures is essential to prevent contamination and exposure.

  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control airborne dust.[10]

  • Preparation: Before handling, designate a specific work area. Ensure all necessary PPE is donned correctly.

  • Weighing: Use a microbalance inside the fume hood. Handle the powder with care to minimize dust generation. Use a spatula to transfer the solid.

  • Solubilization: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep the container capped during mixing.

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation and skin/eye contact.[3]

  • Store this compound in a tightly sealed, clearly labeled container.[10]

  • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7]

G cluster_prep cluster_weigh cluster_cleanup prep Step 1: Preparation ppe Don all required PPE: - Double Nitrile Gloves - Lab Coat/Gown - Goggles & Face Shield prep->ppe hood Work inside a certified chemical fume hood prep->hood weigh Step 2: Weighing tared_vessel Place tared vessel on balance weigh->tared_vessel transfer Carefully transfer powder using a spatula tared_vessel->transfer record Record final weight transfer->record cleanup Step 3: Post-Handling record->cleanup decontaminate Decontaminate spatula and work surfaces cleanup->decontaminate dispose_ppe Dispose of outer gloves and any contaminated PPE in hazardous waste decontaminate->dispose_ppe wash Wash hands thoroughly dispose_ppe->wash

Caption: Workflow for Safely Weighing this compound Powder.

Emergency and Disposal Plan

Prompt and correct responses to spills or exposures are critical. All waste must be handled as hazardous.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Solid Spill: Avoid generating dust. Moisten the spilled powder with a suitable solvent (e.g., water) to prevent it from becoming airborne.[10] Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate cleaning agent.

  • Waste Classification: All this compound waste, including contaminated PPE, spill cleanup materials, and residual powder, must be treated as hazardous chemical waste.

  • Containment: Collect all waste in a clearly labeled, sealed, and leak-proof container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.

  • Disposal: Dispose of waste through your institution's hazardous waste management program. Consult your local EHS for specific guidelines and to arrange for pickup.[13] Do not dispose of down the drain or in regular trash.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the N1-alkylation of theobromine to synthesize this compound. This reaction should only be performed by trained personnel in a controlled laboratory setting.

  • Theobromine (CAS 83-67-0)

  • Allyl bromide (CAS 106-95-6)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

This protocol is adapted from general alkylation strategies for xanthine (B1682287) scaffolds.[6]

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add theobromine (1 equivalent) and anhydrous potassium carbonate (approx. 1.5-2 equivalents).

  • Solvent: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Alkylation: Add allyl bromide (approx. 1.1-1.2 equivalents) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to approximately 60-80°C and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). Reactions typically run for several hours (4-12 hours).[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with additional DMF or another suitable solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

References

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